molecular formula C9H11BrO B1338894 4-Bromo-2-ethyl-1-methoxybenzene CAS No. 33839-11-1

4-Bromo-2-ethyl-1-methoxybenzene

Cat. No.: B1338894
CAS No.: 33839-11-1
M. Wt: 215.09 g/mol
InChI Key: IRITUNGQFQNGKP-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-methoxybenzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRITUNGQFQNGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 4-Bromo-2-ethyl-1-methoxybenzene, a key aromatic building block in organic synthesis. It covers the compound's core physicochemical properties, a detailed synthesis protocol with mechanistic considerations, spectroscopic data for characterization, and critical safety and handling guidelines. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who utilize substituted aromatic intermediates.

Introduction and Strategic Importance

This compound is a substituted anisole derivative. Its trifunctional nature—featuring a bromo group for cross-coupling reactions, a methoxy group as a potential directing group or site for demethylation, and an ethyl group influencing steric and electronic properties—makes it a versatile intermediate in the synthesis of complex organic molecules. Its structural motif is found in various pharmacologically active compounds and advanced materials, highlighting its importance as a strategic starting material in multi-step synthetic campaigns. Understanding its properties and synthesis is crucial for its effective application in research and development.

Physicochemical and Structural Properties

The precise identification and characterization of a chemical compound are foundational to its use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 33839-11-1[1][2]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCC1=C(C=CC(=C1)Br)OC[1]
Appearance Not specified, likely a liquid or low-melting solidN/A
Boiling Point Data not available in searched resultsN/A
Melting Point Data not available in searched resultsN/A
Density Data not available in searched resultsN/A

Synthesis Protocol: Electrophilic Bromination of 3-Ethylanisole

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of 3-ethylanisole. The methoxy group is a strong activating, ortho, para-director. The ethyl group is a weaker activating, ortho, para-director. The directing effects of these two groups are synergistic, strongly favoring substitution at the C4 position (para to the methoxy group and ortho to the ethyl group).

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS), is activated by an acid catalyst to generate an electrophilic bromine species. The electron-rich aromatic ring of 3-ethylanisole attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). The stability of this intermediate is enhanced by the methoxy group at the C1 position. Subsequent deprotonation of the C4 position by a weak base restores aromaticity and yields the final product. The use of a non-polar solvent like dichloromethane (DCM) is typical for this type of reaction.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Workup & Purification A Dissolve 3-ethylanisole in Dichloromethane (DCM) B Cool solution to 0°C (Ice Bath) A->B Inert Atmosphere (N2) C Add N-Bromosuccinimide (NBS) portion-wise B->C Maintain 0°C D Stir at room temperature (Monitor by TLC) C->D Allow to warm E Quench with aq. Na2S2O3 D->E F Extract with DCM E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography (Silica gel, Hexane/EtOAc) H->I J This compound (Final Product) I->J

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 3-ethylanisole (1.0 eq). Anhydrous dichloromethane (DCM) is added to dissolve the starting material under an inert atmosphere (e.g., nitrogen).

  • Cooling: The reaction vessel is cooled to 0 °C using an ice-water bath. This is critical to control the reaction rate and prevent potential side reactions, such as di-bromination.

  • Reagent Addition: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. The methoxy group will appear as a singlet around 3.8 ppm. The aromatic region will display three distinct signals corresponding to the protons at the C3, C5, and C6 positions, with coupling patterns dictated by their ortho and meta relationships.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The methoxy and ethyl carbons will appear in the aliphatic region, while the six aromatic carbons will be in the downfield region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effect.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Synthesis

This compound is a valuable intermediate for building more complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[3][4][5] The bromo-substituent serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Role in Cross-Coupling Reactions

The compound is an ideal substrate for popular cross-coupling reactions, which are fundamental in modern drug development.

G A This compound B Suzuki Coupling (Boronic Acid/Ester, Pd catalyst) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D E Biaryl Structures B->E F Aryl-Alkynes C->F G Aryl-Amines D->G

Caption: Key cross-coupling applications of the title compound.

  • Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst allows for the formation of biaryl structures, a common core in many pharmaceutical agents.

  • Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces an alkynyl moiety, providing a linear scaffold for further functionalization.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of substituted anilines, which are prevalent in medicinal chemistry.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for structurally similar bromo-aromatic compounds, the following precautions should be observed.

  • Hazard Classification: While specific data for this compound is limited, similar chemicals are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][8] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[6]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to protect from moisture and oxidation.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

  • Molbase. 4-ethyl-2-bromo-anisole. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Iowa Research Online. 4‐Bromo‐2‐chloro‐1‐methoxybenzene. [Link]

  • S D Fine-Chem Limited. 4-BROMOANISOLE 98% (l-bromo-4-methoxy benzene). [Link]

  • PubChem. 2-Bromo-4-ethyl-1-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

  • Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • ChemSynthesis. 1-bromo-4-methoxybenzene. [Link]

  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-ethylanisole: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylanisole, a halogenated aromatic ether, represents a class of organic compounds that are of significant interest in medicinal chemistry and synthetic organic chemistry. The strategic placement of a bromine atom, an ethyl group, and a methoxy group on the benzene ring provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. The interplay of these functional groups dictates the molecule's physicochemical properties, reactivity, and spectral characteristics. Substituted anisoles, in general, are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed protocol for its synthesis, and a thorough guide to its analytical characterization.

Physicochemical Properties

Table 1: Physicochemical Properties of 4-Bromo-2-ethylanisole

PropertyValueSource
IUPAC Name 4-Bromo-2-ethyl-1-methoxybenzenePubChem[2]
CAS Number 33839-11-1ChemicalBook[3]
Molecular Formula C₉H₁₁BrOPubChem[2]
Molecular Weight 215.09 g/mol PubChem[2]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Predicted: 240-260 °C at 760 mmHg
Melting Point Predicted: < 25 °C
Solubility Insoluble in water; Soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane (predicted).
LogP (XLogP3) 3.5PubChem[2]
Topological Polar Surface Area 9.2 ŲPubChem[2]

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Synthesis and Reactivity

The most logical and common synthetic route to 4-Bromo-2-ethylanisole is through the electrophilic aromatic substitution of 2-ethylanisole. The methoxy group is a strong activating group and an ortho-, para-director. The ethyl group is also an activating, ortho-, para-directing group. In this case, the para-position to the strongly activating methoxy group is the most sterically accessible and electronically favored position for bromination.

Logical Workflow for Synthesis

Synthesis_Workflow Start 2-Ethylanisole Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents Brominating Agent (e.g., NBS or Br₂) + Catalyst (if needed) + Solvent (e.g., Acetonitrile or Dichloromethane) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification Product 4-Bromo-2-ethylanisole Purification->Product

Caption: General workflow for the synthesis of 4-bromo-2-ethylanisole.

Experimental Protocol: Synthesis of 4-Bromo-2-ethylanisole via Electrophilic Bromination

This protocol is based on established methods for the regioselective bromination of activated aromatic rings using N-Bromosuccinimide (NBS), which is a safer and more convenient source of electrophilic bromine compared to liquid bromine.[4][5][6]

Materials:

  • 2-Ethylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylanisole (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature between 20-25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Dilute the mixture with water and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-bromo-2-ethylanisole.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 4-bromo-2-ethylanisole. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 7.20-7.30 (m, 2H, Ar-H): Aromatic protons ortho to the bromine atom.

  • δ 6.70-6.80 (d, J ≈ 8.5 Hz, 1H, Ar-H): Aromatic proton ortho to the methoxy group and meta to the bromine atom.

  • δ 3.85 (s, 3H, -OCH₃): Singlet for the methoxy group protons.

  • δ 2.60 (q, J ≈ 7.5 Hz, 2H, -CH₂CH₃): Quartet for the methylene protons of the ethyl group.

  • δ 1.20 (t, J ≈ 7.5 Hz, 3H, -CH₂CH₃): Triplet for the methyl protons of the ethyl group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ 158-160 (Ar-C-O): Carbon attached to the methoxy group.

  • δ 135-140 (Ar-C-CH₂CH₃): Carbon attached to the ethyl group.

  • δ 130-135 (Ar-C): Aromatic carbons.

  • δ 115-120 (Ar-C-Br): Carbon attached to the bromine atom.

  • δ 110-115 (Ar-C): Aromatic carbons.

  • δ 55-56 (-OCH₃): Methoxy carbon.

  • δ 25-30 (-CH₂CH₃): Methylene carbon of the ethyl group.

  • δ 14-16 (-CH₂CH₃): Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-bromo-2-ethylanisole, the presence of bromine is a key diagnostic feature due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 214 and 216, corresponding to [C₉H₁₁⁷⁹BrO]⁺ and [C₉H₁₁⁸¹BrO]⁺.

  • [M-CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in peaks at m/z 199 and 201.

  • [M-C₂H₅]⁺: Loss of an ethyl radical, leading to peaks at m/z 185 and 187.

  • [M-Br]⁺: Loss of a bromine radical, resulting in a peak at m/z 135.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the ethyl and methoxy groups.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl alkyl ether.[7]

  • ~1040 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl alkyl ether.[7]

  • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

  • ~600-500 cm⁻¹: C-Br stretching vibration.

Analytical Workflow

Analytical_Workflow Sample Purified 4-Bromo-2-ethylanisole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data

Sources

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-ethyl-1-methoxybenzene, a key aromatic building block for researchers, scientists, and professionals in drug development and materials science. The document delves into its molecular structure, physicochemical properties, a representative synthetic protocol with mechanistic insights, detailed characterization methods, and its potential applications, particularly in cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₁₁BrO. Its structure features a benzene ring substituted with a bromine atom, an ethyl group, and a methoxy group. The IUPAC name for this compound is this compound.

The molecular weight and other key properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₉H₁₁BrOPubChem[1]
Molecular Weight 215.09 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 33839-11-1ChemUniverse[2]
Canonical SMILES CCC1=C(C=CC(=C1)Br)OCPubChem[1]
InChIKey IRITUNGQFQNGKP-UHFFFAOYSA-NPubChem[1]

The arrangement of the substituents on the benzene ring significantly influences the molecule's reactivity. The methoxy group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions, while the ethyl group is a weaker activating and also ortho, para-directing group. The bromine atom is a deactivating but ortho, para-directing group. This interplay of electronic effects is crucial for understanding its synthetic utility.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic bromination of 3-ethylanisole. The methoxy group is a more powerful directing group than the ethyl group, and its activating effect will primarily direct the incoming electrophile (bromine) to the para position, which is sterically more accessible than the ortho position.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of substituted anisoles.[3][4][5]

Reaction Scheme:

G cluster_reactants Reactants 3-ethylanisole 3-Ethylanisole Product This compound 3-ethylanisole->Product Bromination Br2 Br₂ Br2->Product AcOH Acetic Acid (solvent) AcOH->Product

A representative synthetic workflow for the bromination of 3-ethylanisole.

Materials:

  • 3-Ethylanisole

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylanisole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution of 3-ethylanisole over 30 minutes. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically change color as the bromine is consumed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the orange-red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is a common solvent for bromination as it is polar enough to dissolve the reactants but does not react with bromine.

  • Temperature Control: The reaction is initially cooled to control the rate of the exothermic bromination reaction and to minimize the formation of polybrominated byproducts.

  • Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine, converting it to sodium bromide.

  • Washing: The sodium bicarbonate wash neutralizes the acidic acetic acid, and the brine wash helps to remove any remaining water from the organic layer.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 7.25-7.15 (m, 2H): Aromatic protons ortho and meta to the methoxy group.

  • δ 6.80-6.70 (d, 1H): Aromatic proton ortho to the bromine.

  • δ 3.85 (s, 3H): Methoxy group protons (-OCH₃).

  • δ 2.65 (q, J = 7.5 Hz, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

  • δ 1.25 (t, J = 7.5 Hz, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ 158.0: Aromatic carbon attached to the methoxy group (C-1).

  • δ 138.0: Aromatic carbon attached to the ethyl group (C-2).

  • δ 132.0: Aromatic carbon meta to the methoxy group.

  • δ 130.0: Aromatic carbon ortho to the bromine.

  • δ 115.0: Aromatic carbon attached to the bromine (C-4).

  • δ 112.0: Aromatic carbon ortho to the methoxy group.

  • δ 55.5: Methoxy carbon (-OCH₃).

  • δ 23.0: Methylene carbon of the ethyl group (-CH₂CH₃).

  • δ 14.0: Methyl carbon of the ethyl group (-CH₂CH₃).

Note: These are predicted chemical shifts and may vary slightly from experimental values. The heavy atom effect of bromine can cause the attached carbon (ipso-carbon) to appear more upfield than expected based solely on electronegativity.[9]

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the aryl bromide functionality, which serves as a handle for various cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.[10][11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, and it is one of the most widely used methods for forming carbon-carbon bonds.[12][13][14] this compound can be readily coupled with a variety of aryl or heteroaryl boronic acids to generate biaryl structures, which are prevalent in many pharmaceutical agents.

Generalized Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Bromide This compound Reaction_Setup Reaction Setup (Inert Atmosphere) Aryl_Bromide->Reaction_Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Setup Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Setup Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Setup Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Setup Heating Heating Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Biaryl Product Purification->Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates being coupled. The electronic and steric properties of this compound (an electron-rich aryl bromide) will influence the optimal reaction conditions.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its precursors. It is essential to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecules in the fields of drug discovery and materials science. Its well-defined structure and the reactivity of its aryl bromide group in cross-coupling reactions make it an attractive starting material for the synthesis of a wide range of target compounds. This guide provides a foundational understanding of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

  • Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(5), 1192-1195.
  • ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
  • Google Patents.
  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 2020, 25(1), 124.
  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

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IUPAC name for 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene: Properties, Synthesis, and Synthetic Utility

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted aromatic compound with significant potential as a building block in organic synthesis. This guide details its nomenclature, physicochemical properties, and predicted spectroscopic profile. Furthermore, it outlines a plausible synthetic pathway and explores its key applications in modern carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling and Grignard reactions. Detailed experimental protocols and safety guidelines are provided for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific research. The compound in focus is systematically named according to IUPAC nomenclature, which provides a clear and universally understood descriptor of its molecular architecture.

The IUPAC name for the compound is This compound .[1] This name is derived by identifying the parent structure as benzene substituted with a methoxy group (anisole). The principal functional group, the ether (methoxy), is assigned the locant 1. The substituents are then numbered to give the lowest possible locants, resulting in the ethyl group at position 2 and the bromo group at position 4.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 33839-11-1 [1][2]
Molecular Formula C₉H₁₁BrO [1]
SMILES CCC1=C(C=CC(=C1)Br)OC [1]
InChI InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 [1]

| InChIKey | IRITUNGQFQNGKP-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is critical for its application in experimental work, enabling purification, characterization, and reaction monitoring.

Physicochemical Properties

The properties listed below are primarily computationally derived, providing valuable estimates for experimental design.

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 215.09 g/mol [1]
Monoisotopic Mass 213.99933 Da [1]
XLogP3 3.5 [1]
Topological Polar Surface Area 9.2 Ų [1]
Heavy Atom Count 11 [1]

| Formal Charge | 0 |[1] |

Predicted Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. The ethyl group should present as a triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 2.7 ppm. The methoxy group will appear as a sharp singlet around 3.8 ppm. The three aromatic protons are in distinct chemical environments and will appear as complex multiplets or doublets between 6.7 and 7.3 ppm.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals, corresponding to the six aromatic carbons, two ethyl carbons, and one methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum of an anisole derivative is characterized by several key absorption bands.[3][4] For this compound, the following are anticipated:

  • ~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the aliphatic ethyl and methoxy groups.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1250 cm⁻¹ (strong) and ~1040 cm⁻¹: Asymmetrical and symmetrical C-O-C stretching of the aryl ether, respectively.[4] The asymmetrical stretch is typically stronger due to resonance increasing its double-bond character.[4]

Mass Spectrometry (MS): The electron ionization mass spectrum will be defined by the presence of bromine. A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] The primary fragmentation pathway would likely involve the loss of the ethyl group (cleavage at the benzylic position) to yield a stable cation.

Proposed Synthesis Pathway

This compound can be synthesized via the electrophilic aromatic substitution of 2-ethylanisole. The methoxy and ethyl groups are both ortho-, para-directing activators. Due to steric hindrance from the ethyl group at the ortho position (position 3), and the strong directing effect of the methoxy group, bromination is highly favored at the para position (position 4).

synthesis start 2-Ethylanisole product This compound start->product Electrophilic Bromination reagent + NBS or Br₂ (in CCl₄ or AcOH) reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative method and should be performed with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethylanisole (1 equivalent) in a suitable solvent such as acetic acid or carbon tetrachloride.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The use of NBS is often preferred over liquid bromine for its safer handling and higher selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.2.

Applications in Modern Organic Synthesis

As a functionalized aryl halide, this compound is a valuable intermediate for constructing more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[6] This reaction is prized for its mild conditions and tolerance of diverse functional groups.[6] this compound is an ideal substrate for this transformation.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-X) ArBr->OxAdd PdII_Complex Ar-Pd(II)L₂-X (Palladium Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Boronic Arylboronic Acid (R-B(OH)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Grignard Reagent Formation

Aryl bromides are excellent precursors for Grignard reagents, which are potent carbon nucleophiles used to react with a wide array of electrophiles.[7]

Experimental Protocol: Grignard Reagent Formation

Causality: This procedure requires strictly anhydrous conditions because Grignard reagents are highly basic and will be quenched by even trace amounts of water.

  • Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., >110 °C) for several hours and assembled hot under a stream of dry nitrogen or argon.[7]

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to help initiate the reaction.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF via a dropping funnel. Gentle warming or sonication may be required to initiate the reaction, often indicated by the disappearance of the iodine color and bubble formation.

  • Reagent Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the gray, cloudy mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-methoxy-3-ethylphenylmagnesium bromide.

  • Application: The resulting Grignard reagent can be used immediately by adding an electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction flask, typically at a reduced temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers and substituted anisoles can be used to infer its hazard profile.

Table 3: Anticipated Hazards and Safety Precautions

Hazard Category GHS Statement (Anticipated) Recommended Precautions Source (Analogous Compounds)
Skin Irritation H315: Causes skin irritation Wear nitrile gloves, a lab coat, and avoid direct contact. Wash hands thoroughly after handling. [8][9][10]
Eye Irritation H319: Causes serious eye irritation Wear safety glasses or chemical splash goggles. [8][10]
Respiratory Irritation H335: May cause respiratory irritation Handle exclusively in a well-ventilated chemical fume hood. Avoid inhaling vapors. [8][10]

| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention. |[9][10] |

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. All manipulations should be conducted within a certified chemical fume hood.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically functionalized aromatic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structure allows for precise modifications, primarily through palladium-catalyzed cross-coupling and Grignard reactions, making it a valuable tool for constructing complex molecular frameworks relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59138196, 2-Bromo-1-ethyl-4-methoxybenzene. Available: [Link]

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14643080, 4-Bromo-2-methoxy-1-methylbenzene. Available: [Link]

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  • Pearson (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Available: [Link]

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An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-ethyl-1-methoxybenzene, a substituted aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes with detailed mechanistic insights, and discuss its emerging applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a halogenated derivative of ethylanisole. Understanding its various synonyms and identifiers is crucial for effective literature searching and chemical sourcing.

Systematic Name: this compound

Synonyms:

  • 4-Bromo-2-ethylanisole

  • Benzene, 4-bromo-2-ethyl-1-methoxy-

Key Identifiers:

  • CAS Registry Number: 33839-11-1

  • Molecular Formula: C₉H₁₁BrO

  • Molecular Weight: 215.09 g/mol

  • InChI Key: IRITUNGQFQNGKP-UHFFFAOYSA-N

It is important to distinguish this compound from its isomers, which may have different physical properties and reactivity profiles. Some key isomers include:

  • 2-Bromo-4-ethyl-1-methoxybenzene (CAS: 99179-98-3): An isomer where the bromo and ethyl groups are swapped.

  • 2-Bromo-1-ethyl-4-methoxybenzene (CAS: 852946-96-4): Another positional isomer.

  • 1-(2-Bromoethyl)-4-methoxybenzene (CAS: 14425-64-0): An isomer where the bromo group is on the ethyl side chain.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound2-Bromo-4-ethyl-1-methoxybenzene2-Bromo-1-ethyl-4-methoxybenzene1-(2-Bromoethyl)-4-methoxybenzene
Molecular Formula C₉H₁₁BrOC₉H₁₁BrOC₉H₁₁BrOC₉H₁₁BrO
Molecular Weight 215.09 g/mol 215.09 g/mol [1]215.09 g/mol [2]215.09 g/mol
CAS Number 33839-11-199179-98-3[1]852946-96-4[2]14425-64-0
Calculated XLogP3 3.53.53.4[2]3.3

Synthesis of this compound: A Plausible Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a scientifically sound synthetic route can be proposed based on established organic chemistry principles and analogous transformations of similar substrates. A logical approach involves the bromination of a suitable precursor, 2-ethylanisole.

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic bromination of 2-ethylanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the ethyl group is a weaker activating group and also an ortho-, para-director. The para position to the strongly activating methoxy group is the most sterically accessible and electronically favorable site for bromination.

Synthesis_of_this compound 2-Ethylanisole 2-Ethylanisole Reaction Electrophilic Aromatic Bromination 2-Ethylanisole->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction Solvent Solvent (e.g., CCl4, CH2Cl2) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous bromination reactions of substituted anisoles. It should be optimized and validated in a laboratory setting.

Materials:

  • 2-Ethylanisole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylanisole (1 equivalent) in carbon tetrachloride or dichloromethane.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) in portions. The use of NBS is often preferred over liquid bromine for its ease of handling and selectivity.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required to initiate or complete the reaction.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is chosen as a milder and more selective brominating agent compared to elemental bromine, which can lead to over-bromination and the formation of hazardous HBr gas.

  • Solvent: A non-polar aprotic solvent like CCl₄ or CH₂Cl₂ is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any acidic byproducts and remove any remaining water-soluble impurities, respectively.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and isomeric byproducts.

Applications in Research and Drug Development

Substituted bromoanisoles are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity.

Role as a Pharmaceutical Intermediate:

While direct applications of this compound are not extensively reported, its structural motifs are present in various pharmacologically active molecules. For instance, the related compound, 4-bromo-2-chloro-1-methoxybenzene, is a known starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for toxicological studies.[3][4]

Furthermore, bromoanisole derivatives are key precursors in the synthesis of more complex molecules. For example, 4-bromo-2-methoxybenzaldehyde, which shares a similar substitution pattern, is a useful intermediate in the chemical industry.[5] The bromo group in these compounds can be readily converted to other functional groups or used in carbon-carbon bond-forming reactions.

A crucial application of similar bromo-substituted aromatic compounds is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. The aglycon part of some C-glucoside SGLT2 inhibitors is synthesized from brominated precursors.[6]

Applications This compound This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) This compound->Cross_Coupling Lithiation Lithiation followed by Electrophilic Quench This compound->Lithiation Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic_Substitution Pharmaceutical_Scaffolds Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs) Cross_Coupling->Pharmaceutical_Scaffolds Lithiation->Pharmaceutical_Scaffolds Nucleophilic_Substitution->Pharmaceutical_Scaffolds Material_Science Advanced Materials Pharmaceutical_Scaffolds->Material_Science

Caption: Potential synthetic transformations and applications of this compound.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a valuable, yet underexplored, building block for organic synthesis. Its straightforward, plausible synthesis via electrophilic bromination of 2-ethylanisole, combined with the versatility of the aryl bromide functionality, makes it an attractive starting material for the construction of complex molecular architectures. Researchers in drug discovery and materials science are encouraged to consider the potential of this compound in their synthetic endeavors. Further investigation into its reactivity and the development of specific applications are warranted to fully unlock its synthetic utility.

References

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Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-2-ethyl-1-methoxybenzene, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a comprehensive characterization of its molecular structure. This document is designed to not only present the data but also to offer insights into the interpretation and the underlying principles that govern the spectroscopic behavior of this molecule.

Introduction: The Structural Significance of this compound

This compound (C₉H₁₁BrO) is a halogenated aromatic ether.[1] The unique substitution pattern on the benzene ring—a bromine atom, an ethyl group, and a methoxy group—gives rise to a distinct set of physicochemical properties and a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. The interplay of the electron-donating methoxy group, the bulky ethyl group, and the electronegative bromine atom creates a nuanced electronic and steric environment, which is reflected in its spectral data.

Molecular Properties:

PropertyValueSource
Molecular FormulaC₉H₁₁BrO[1]
Molecular Weight215.09 g/mol [1]
CAS Number33839-11-1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the methoxy group protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2d1HH-5Located para to the electron-donating methoxy group and ortho to the bromine, this proton is expected to be downfield.
~ 7.0dd1HH-3Positioned ortho to the methoxy group and meta to the bromine, this proton will show coupling to H-5.
~ 6.8d1HH-6Situated ortho to the bulky ethyl group and meta to the bromine, this proton will be the most upfield of the aromatic protons.
~ 3.8s3H-OCH₃The methoxy protons are deshielded by the adjacent oxygen atom and appear as a singlet.
~ 2.6q2H-CH₂CH₃The methylene protons of the ethyl group are adjacent to the aromatic ring and are split into a quartet by the methyl protons.
~ 1.2t3H-CH₂CH₃The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.

Experimental Causality: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial for resolving the coupling patterns of the aromatic protons, which might otherwise overlap and appear as a complex multiplet. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. Due to the lack of symmetry in this compound, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 158C-1The carbon atom attached to the strongly electron-donating methoxy group will be the most downfield aromatic carbon.
~ 138C-2The carbon bearing the ethyl group will be downfield due to substitution.
~ 132C-5The carbon atom ortho to the bromine will be deshielded.
~ 128C-3
~ 115C-4The carbon atom attached to the bromine will be shifted upfield due to the "heavy atom effect."
~ 112C-6
~ 56-OCH₃The methoxy carbon is deshielded by the oxygen atom.
~ 23-CH₂CH₃The methylene carbon of the ethyl group.
~ 14-CH₂CH₃The methyl carbon of the ethyl group will be the most upfield signal.

Self-Validating Protocol for NMR Analysis: To ensure the accuracy of the assignments, a suite of 2D NMR experiments should be performed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the ethyl group and the aromatic C-H bonds. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, for instance, between the methoxy protons and the C-1 carbon, and between the ethyl protons and the C-2, C-1, and C-3 carbons, thereby solidifying the entire structural assignment.

NMR_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H5 H-5 (~7.2 ppm) C5 C-5 (~132 ppm) H5->C5 HSQC H3 H-3 (~7.0 ppm) C3 C-3 (~128 ppm) H3->C3 HSQC H6 H-6 (~6.8 ppm) C6 C-6 (~112 ppm) H6->C6 HSQC OCH3 -OCH₃ (~3.8 ppm) C1 C-1 (~158 ppm) OCH3->C1 HMBC C_OCH3 -OCH₃ (~56 ppm) OCH3->C_OCH3 HSQC CH2 -CH₂- (~2.6 ppm) CH2->C3 HMBC CH2->C1 HMBC C2 C-2 (~138 ppm) CH2->C2 HMBC C_CH2 -CH₂- (~23 ppm) CH2->C_CH2 HSQC CH3 -CH₃ (~1.2 ppm) C_CH3 -CH₃ (~14 ppm) CH3->C_CH3 HSQC MS_Fragmentation M [C₉H₁₁BrO]⁺ m/z 214/216 M_minus_CH3 [C₈H₈BrO]⁺ m/z 199/201 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [C₇H₆BrO]⁺ m/z 185/187 M->M_minus_C2H5 - •C₂H₅ M_minus_Br [C₉H₁₁O]⁺ m/z 171 M->M_minus_Br - •Br Fragment_107 [C₇H₇O]⁺ m/z 107 M_minus_C2H5->Fragment_107 - Br

Caption: Predicted fragmentation pathway for this compound.

Conclusion: A Cohesive Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a robust and self-validating characterization of this compound. The predicted spectra, based on established principles and data from closely related compounds, offer a detailed roadmap for researchers working with this molecule. The unique interplay of the substituents on the aromatic ring is clearly reflected in the distinct chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways. This guide serves as a foundational reference for the spectroscopic identification and analysis of this compound, empowering scientists to proceed with their research and development endeavors with confidence in the structural integrity of their materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. Supporting Information. [Link]

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commercial suppliers and cost of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry with significant applications in the pharmaceutical industry. We will delve into its chemical properties, commercial availability, and cost analysis from various suppliers. Furthermore, this document will explore the compound's role as a synthetic intermediate, supported by established chemical principles and relevant literature. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for effective procurement and utilization of this versatile chemical compound.

Introduction

This compound, identified by its CAS number 1048973-30-2, is a halogenated aromatic ether. Its molecular structure, featuring a methoxy group and an ethyl substituent on a brominated benzene ring, makes it a valuable precursor in the synthesis of more complex molecules. The strategic placement of the bromine atom allows for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the development of novel pharmaceutical agents and other high-value chemical entities. This guide will serve as a technical resource for understanding the procurement landscape and synthetic utility of this compound.

Commercial Availability and Cost Analysis

The accessibility and cost of starting materials are critical considerations in any research and development endeavor. This compound is available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. A comparative analysis of pricing from prominent vendors reveals a competitive market.

SupplierQuantity (g)Price (USD)Purity
Ambeed110397%
5298
10476
25952
1002856
Chemspace (Enamine)1160In stock
2.5260
5420
10730

It is important to note that pricing and availability are subject to change and may vary based on the supplier's stock and the required purity grade. Several other suppliers, including Alfa Aesar, Biosynth, BLDpharm, Fluorochem, MedChemExpress, MilliporeSigma, Parchem, Selleckchem, AstaTech Inc., Axxora, Chem-Agora, ChemScence, and Toronto Research Chemicals, also list this compound in their catalogs, though pricing is often available only upon request. Researchers are advised to contact these suppliers directly for the most current pricing and lead times.

Physicochemical Properties and Handling

Understanding the physical and chemical properties of a compound is paramount for its safe handling and effective use in experimental procedures.

PropertyValue
CAS Number 1048973-30-2
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
Appearance Liquid
Purity Typically >95%, with some suppliers offering >97% or >98%
Storage Recommended storage at 2-8°C or -20°C for long-term stability

The compound is a liquid at room temperature and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Role in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of the aryl bromide. The carbon-bromine bond can be readily transformed through various catalytic cross-coupling reactions, making it a versatile building block for the synthesis of complex organic molecules.

Cross-Coupling Reactions

The bromine atom serves as a handle for introducing new functional groups. For instance, in a Suzuki coupling reaction, the aryl bromide can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds, which are common motifs in many drug molecules.

Caption: Suzuki cross-coupling reaction workflow.

Similarly, in Heck and Sonogashira reactions, the aryl bromide can be coupled with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties. These reactions provide access to a wide range of molecular architectures that are of interest in drug discovery.

Grignard Reagent Formation

The aryl bromide can also be converted into a Grignard reagent by reacting it with magnesium metal. The resulting organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This classical transformation remains a cornerstone of organic synthesis.

Grignard_Formation This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, THF Alcohol Alcohol Grignard Reagent->Alcohol 1. Electrophile (e.g., Aldehyde) 2. H3O+

Caption: Formation and reaction of a Grignard reagent.

Conclusion

This compound is a readily available and synthetically versatile building block that plays a crucial role in modern organic synthesis, particularly in the context of drug discovery and development. Its commercial availability from a multitude of suppliers, albeit with varying price points, ensures its accessibility to the research community. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, aiming to facilitate the work of researchers and scientists in their pursuit of novel chemical entities.

References

  • Chemspace. This compound | CAS 1048973-30-2. [Link]

  • Alfa Aesar. This compound 97%. [Link]

  • Axxora. This compound. [Link]

  • Chem-Agora. This compound | CAS: 1048973-30-2. [Link]

  • ChemScence. This compound | C9H11BrO. [Link]

The Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Bromo-2-ethyl-1-methoxybenzene, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the reaction outcomes. The synthesis is approached in a two-stage process, commencing with the preparation of the key precursor, 2-ethylanisole, followed by a regioselective bromination to yield the target compound.

Strategic Overview: A Two-Step Approach to this compound

The synthesis of this compound is strategically divided into two distinct, high-yielding steps. This approach ensures the efficient and controlled construction of the target molecule.

Synthesis_Overview Overall Synthetic Strategy Start o-Ethylphenol Intermediate 2-Ethylanisole Start->Intermediate Step 1: Williamson Ether Synthesis Final_Product This compound Intermediate->Final_Product Step 2: Electrophilic Aromatic Bromination

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of the Precursor: 2-Ethylanisole via Williamson Ether Synthesis

The initial phase of the synthesis focuses on the preparation of 2-ethylanisole from commercially available o-ethylphenol. The Williamson ether synthesis is the chosen method due to its reliability and broad applicability for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of o-ethylphenol, acts as a nucleophile and attacks an electrophilic methylating agent.[2][1]

Mechanistic Rationale

The hydroxyl group of o-ethylphenol is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form the more nucleophilic potassium o-ethylphenoxide. This phenoxide then undergoes a nucleophilic attack on a methylating agent. While classic methylating agents like methyl iodide or dimethyl sulfate are highly effective, they are also toxic and volatile.[3] A safer and effective alternative is methyl ethanesulfonate.[4] The SN2 reaction results in the formation of the desired 2-ethylanisole and a non-toxic, water-soluble salt byproduct.

Williamson_Ether_Synthesis Williamson Ether Synthesis of 2-Ethylanisole node_A o-Ethylphenol OH node_C Potassium o-Ethylphenoxide O- K+ node_A:f1->node_C:f1 Deprotonation node_B Potassium Carbonate (K2CO3) Base node_B->node_A:f1 node_E 2-Ethylanisole OCH3 node_C:f1->node_E:f1 SN2 Attack node_D Methyl Ethanesulfonate CH3SO3C2H5 node_D:f1->node_C:f1 node_F Potassium Ethanesulfonate K+ -OSO2C2H5

Caption: The reaction pathway for the synthesis of 2-ethylanisole from o-ethylphenol.

Experimental Protocol: Synthesis of 2-Ethylanisole

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
o-Ethylphenol122.161.012.2 g
Potassium Carbonate138.211.520.7 g
Methyl Ethanesulfonate126.151.215.1 g
Acetone (anhydrous)--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-ethylphenol (12.2 g, 0.1 mol) and anhydrous acetone (200 mL).

  • Stir the mixture until the o-ethylphenol is completely dissolved.

  • Add potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add methyl ethanesulfonate (15.1 g, 0.12 mol) dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium ethanesulfonate.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethylanisole.

  • Purify the crude product by vacuum distillation to yield pure 2-ethylanisole as a colorless liquid.

Expected Yield: 85-95%

Part 2: Regioselective Bromination of 2-Ethylanisole

The second stage of the synthesis involves the electrophilic aromatic bromination of 2-ethylanisole to introduce a bromine atom onto the aromatic ring. The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity.[5][6][7]

Mechanistic Rationale and Regioselectivity

The bromination of 2-ethylanisole is an electrophilic aromatic substitution (SEAr) reaction. The methoxy (-OCH3) and ethyl (-CH2CH3) groups are both activating and ortho-, para-directing. However, the methoxy group is a much stronger activating group than the ethyl group. Therefore, the position of bromination will be primarily determined by the methoxy group.

The para position to the methoxy group is sterically unhindered and electronically activated, making it the most favorable site for electrophilic attack. The ortho positions to the methoxy group are also activated, but one is already occupied by the ethyl group, and the other is sterically hindered by the adjacent ethyl group. Thus, the bromination is highly regioselective for the 4-position.

Bromination_Mechanism Electrophilic Aromatic Bromination of 2-Ethylanisole node_A 2-Ethylanisole node_C Wheland Intermediate node_A:f1->node_C:f1 Electrophilic Attack at C4 node_B N-Bromosuccinimide (NBS) Br+ source node_B:f1->node_A:f1 node_D This compound node_C:f1->node_D:f1 Deprotonation node_E Succinimide

Caption: The mechanism of regioselective bromination of 2-ethylanisole using NBS.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-Ethylanisole136.191.013.6 g
N-Bromosuccinimide (NBS)177.981.0518.7 g
Acetonitrile (anhydrous)--250 mL

Procedure:

  • In a 500 mL round-bottom flask protected from light and equipped with a magnetic stirrer, dissolve 2-ethylanisole (13.6 g, 0.1 mol) in anhydrous acetonitrile (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (18.7 g, 0.105 mol) portion-wise to the stirred solution over 20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature.

  • Stir the reaction at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between water (100 mL) and diethyl ether (150 mL).

  • Separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 98:2) as the eluent to afford pure this compound as a colorless to pale yellow oil.

Expected Yield: 80-90%

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Expected Analytical Data:

AnalysisExpected Results
1H NMR (CDCl3)δ (ppm): ~7.2-7.0 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH3), 2.6 (q, 2H, -CH2CH3), 1.2 (t, 3H, -CH2CH3)
13C NMR (CDCl3)δ (ppm): ~158, ~132, ~130, ~115, ~112, ~55 (-OCH3), ~23 (-CH2CH3), ~14 (-CH2CH3)
Mass Spec (EI) m/z: 214/216 (M+, bromine isotope pattern)

Safety Considerations

  • o-Ethylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Methyl Ethanesulfonate: A potential alkylating agent and should be handled with care. Avoid inhalation and skin contact.

  • N-Bromosuccinimide: A lachrymator and irritant. Handle in a fume hood and wear appropriate PPE. Keep away from light and moisture.

  • Solvents: Acetone, diethyl ether, and acetonitrile are flammable. Keep away from ignition sources.

References

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). (2022). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • ACS Publications. A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. [Link]

  • Semantic Scholar. Convenient O-Methylation of Phenols with Dimethyl Carbonate. (1998). [Link]

  • N-Bromosuccinimide. (2019). [Link]

  • ResearchGate. A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. (2004). [Link]

  • ResearchGate. Conventional procedures for O-methylation and -demethylation. [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 4-bromo-2-ethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Significance

4-bromo-2-ethylanisole, with the chemical structure 4-bromo-2-ethyl-1-methoxybenzene, is a halogenated derivative of 2-ethylanisole. The presence of the bromine atom at the para-position relative to the methoxy group, and ortho- to the ethyl group, makes it a versatile intermediate for further functionalization. The carbon-bromine bond can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, or nucleophilic aromatic substitution, allowing for the introduction of diverse molecular fragments. This strategic placement of functional groups makes 4-bromo-2-ethylanisole a valuable building block in the synthesis of more complex molecules with potential biological activity.

Foundational Synthetic Strategy: Electrophilic Aromatic Bromination

The most logical and established method for the synthesis of 4-bromo-2-ethylanisole is the direct bromination of 2-ethylanisole. This reaction is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.

Mechanistic Rationale and Regioselectivity

The outcome of the bromination of 2-ethylanisole is dictated by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃).

  • Methoxy Group (-OCH₃): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This makes the methoxy group a strong activating and ortho, para-directing group.

  • Ethyl Group (-CH₂CH₃): The ethyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect.

When both groups are present, the powerful ortho, para-directing effect of the methoxy group dominates. The positions ortho and para to the methoxy group are activated towards electrophilic attack. In 2-ethylanisole, the position para to the methoxy group is vacant and sterically accessible, making it the most favorable site for bromination. The ortho position to the methoxy group is already occupied by the ethyl group. Therefore, the bromination of 2-ethylanisole is expected to yield predominantly 4-bromo-2-ethylanisole.

Experimental Protocol: Synthesis of 4-bromo-2-ethylanisole

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-bromo-2-ethylanisole via the bromination of 2-ethylanisole using molecular bromine. An alternative method using N-Bromosuccinimide (NBS) is also discussed.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-EthylanisoleC₉H₁₂O136.1910.0 g (73.4 mmol)
BromineBr₂159.8111.7 g (3.75 mL, 73.4 mmol)
Acetic Acid (glacial)CH₃COOH60.0550 mL
DichloromethaneCH₂Cl₂84.93As needed for extraction
Sodium Bicarbonate (sat. aq. soln.)NaHCO₃84.01As needed for washing
Sodium Thiosulfate (10% aq. soln.)Na₂S₂O₃158.11As needed for quenching
Brine (sat. aq. soln.)NaCl58.44As needed for washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed for drying
Step-by-Step Procedure (Bromination with Br₂)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 2-ethylanisole (10.0 g, 73.4 mmol) in 50 mL of glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (11.7 g, 73.4 mmol) in 20 mL of glacial acetic acid and place it in the dropping funnel. Cool the reaction flask to 0 °C using an ice bath.

  • Reaction Execution: Add the bromine solution dropwise to the stirred solution of 2-ethylanisole over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The disappearance of the bromine color indicates the reaction is nearing completion.

  • Work-up: Pour the reaction mixture into 200 mL of cold water. If any unreacted bromine remains, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-bromo-2-ethylanisole can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Alternative Brominating Agent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can also be used for this transformation, often with a catalytic amount of acid.[1][2][3][4]

Brief Protocol with NBS: Dissolve 2-ethylanisole in a suitable solvent such as acetonitrile or a mixture of acetic acid and water. Add one equivalent of N-bromosuccinimide in portions at room temperature. The reaction can be monitored by TLC. Upon completion, the succinimide byproduct can be filtered off, and the product is isolated following a similar work-up procedure as described above.

Structural Elucidation and Data Interpretation (A Self-Validating System)

The identity and purity of the synthesized 4-bromo-2-ethylanisole must be confirmed through spectroscopic analysis. The following data are predicted based on the known effects of the substituents and data from analogous compounds.[5][6]

Physical Properties
PropertyValue
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~230-240 °C at atmospheric pressure
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl group: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~2.6 ppm (2H, -CH₂-).

    • Methoxy group: A singlet at ~3.8 ppm (3H, -OCH₃).

    • Aromatic protons:

      • A doublet at ~6.8 ppm (1H, H-6).

      • A doublet of doublets at ~7.2 ppm (1H, H-5).

      • A doublet at ~7.3 ppm (1H, H-3).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ethyl group: ~14 ppm (-CH₃) and ~23 ppm (-CH₂-).

    • Methoxy group: ~55 ppm (-OCH₃).

    • Aromatic carbons: Signals in the range of ~110-160 ppm. The carbon attached to bromine (C-4) would appear around ~112 ppm, and the carbon attached to the methoxy group (C-1) would be downfield at ~158 ppm.

  • IR (Infrared) Spectroscopy:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2970 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-O stretching (aryl ether): Strong band at ~1250 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

  • MS (Mass Spectrometry):

    • Molecular Ion Peak (M⁺): A characteristic pair of peaks of approximately equal intensity at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • Fragmentation: A significant peak corresponding to the loss of the ethyl group ([M-29]⁺) at m/z 185 and 187.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 4-bromo-2-ethylanisole from 2-ethylanisole.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product Start 2-Ethylanisole Reaction Electrophilic Aromatic Bromination Start->Reaction Substrate Product 4-Bromo-2-ethylanisole Reaction->Product Yields Reagents Br₂ / Acetic Acid or NBS Reagents->Reaction Brominating Agent

Caption: Synthetic workflow for 4-bromo-2-ethylanisole.

Conclusion

This technical guide has outlined a reliable and well-understood pathway for the synthesis of 4-bromo-2-ethylanisole via electrophilic aromatic bromination of 2-ethylanisole. The principles of regioselectivity governed by the directing effects of the methoxy and ethyl groups have been discussed to provide a causal understanding of the reaction outcome. A detailed experimental protocol, along with predicted analytical data, serves as a practical resource for researchers in the field. The structural features of 4-bromo-2-ethylanisole position it as a valuable intermediate for the synthesis of more complex and potentially bioactive molecules, underscoring its relevance in modern organic and medicinal chemistry.

References

  • PubChem. 4-Bromo-2-ethylaniline compound summary. [Link]

  • NIST. 4-Bromo-2-ethylaniline in the NIST Chemistry WebBook. [Link]

  • SpectraBase. 4-Bromo-2-ethylaniline spectrum. [Link]

  • Majetich, G., et al. (1997). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 62(13), 4321-4326. [Link]

  • New Journal of Chemistry. Supporting Information for an article. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

  • Pearson. Predict the major products of the following reactions. (f) p-methylanisole + Br2, light. [Link]

  • Common Organic Chemistry. Bromination. [Link]

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Introduction: The Significance of Solubility in Synthesis and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2-ethyl-1-methoxybenzene

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, predicts its solubility in a range of common organic solvents, and offers a detailed experimental protocol for precise solubility determination.

This compound is a substituted aromatic compound with applications in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and formulating products. Solubility dictates the choice of solvent for a chemical reaction to ensure homogeneity, influences the rate of reaction, and is a critical factor in downstream processing and bioavailability for pharmaceutical applications. This guide provides the foundational knowledge for effectively utilizing this compound in a laboratory and development setting.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polar methoxy group, a nonpolar ethyl group, and a polarizable bromine atom on a benzene ring gives this compound a distinct solubility profile.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Melting Point 9 - 10 °C (48 - 50 °F)
Boiling Point 223 °C (433 °F)
Computed XLogP3 3.5[1]
Appearance Clear Liquid[2]
Water Solubility Immiscible[2]

The high XLogP3 value indicates a significant hydrophobic character, predicting poor solubility in water and good solubility in nonpolar organic solvents.[1]

Predicted Solubility Profile in Organic Solvents

A fundamental principle in chemistry is that "like dissolves like."[3] This means that substances with similar polarities are more likely to be soluble in one another. Based on the structure of this compound, which has a large nonpolar aromatic and alkyl component and a weakly polar ether group, its solubility in various organic solvents can be predicted.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe nonpolar aromatic ring and ethyl group of the solute will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThese solvents have dipole moments that can interact with the polar ether group of the solute, while their organic nature allows for interaction with the nonpolar parts of the molecule.
Polar Protic Ethanol, MethanolModerateThe ability of these solvents to hydrogen bond will not be fully utilized with the solute, which is a hydrogen bond acceptor but not a donor. However, the alkyl part of the alcohols can interact with the nonpolar regions of the solute.
Highly Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese are strong polar aprotic solvents that are good at solvating a wide range of organic molecules.

This predicted profile serves as a starting point for solvent selection in experimental work.

G Solubility Prediction Logic cluster_solute This compound cluster_solvent Organic Solvent Solute Structure (Aromatic, Ethyl, Methoxy, Bromo) Solute_Props Properties (Largely Nonpolar, Weakly Polar) Solute->Solute_Props Interaction Solute-Solvent Interactions ('Like Dissolves Like') Solute_Props->Interaction contributes to Solvent Solvent Type (e.g., Nonpolar, Polar Aprotic, Polar Protic) Solvent_Props Properties (Polarity, H-bonding) Solvent->Solvent_Props Solvent_Props->Interaction contributes to Solubility Predicted Solubility (High, Moderate, Low) Interaction->Solubility determines

Caption: Logical relationship for predicting solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative data, an experimental determination of solubility is necessary. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Protocol:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vial to stand in the shaker bath without agitation for at least 2 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G Shake-Flask Solubility Determination Workflow A 1. Preparation Add excess solute to solvent B 2. Equilibration Shake at constant temperature (24-48h) A->B C 3. Phase Separation Sedimentation or Centrifugation B->C D 4. Sampling & Filtration Collect supernatant, filter (0.22 µm) C->D E 5. Dilution Accurately dilute the saturated solution D->E F 6. Quantification Analyze by HPLC or GC E->F G 7. Calculation Determine solubility from concentration and dilution factor F->G

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link][4]

  • Determination and correlation for solubility of aromatic acids in solvents. (2017). ResearchGate. [Link][5]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Bromobenzene. (n.d.). Solubility of Things. Retrieved from [Link][6]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link][3]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

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electrophilic bromination of 3-ethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 3-Ethylanisole

Abstract

This technical guide provides a comprehensive analysis of the , a disubstituted aromatic ether of significant interest in synthetic chemistry. We delve into the core mechanistic principles governing the reaction's regioselectivity, focusing on the interplay between the activating and directing effects of the methoxy and ethyl substituents. This document furnishes drug development professionals, researchers, and scientists with a robust theoretical framework, a detailed experimental protocol using N-Bromosuccinimide (NBS) for enhanced selectivity, and thorough characterization methodologies. Furthermore, we address common experimental challenges and provide actionable optimization strategies to ensure high-yield synthesis of the target product, 4-bromo-3-ethylanisole.

Introduction: Significance of Halogenated Anisoles

Bromo-substituted aromatic compounds, particularly functionalized anisoles, are pivotal building blocks in the synthesis of complex organic molecules. They serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from their capacity to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. The electrophilic aromatic substitution (EAS) reaction is the most direct and fundamental method for introducing a bromine atom onto an aromatic ring.[1][2]

This guide focuses specifically on 3-ethylanisole, a substrate featuring two distinct activating groups. Understanding the regiochemical outcome of its bromination is crucial for controllably synthesizing desired isomers and avoiding tedious purification of unwanted byproducts.

Mechanistic Principles: Directing Effects and Regioselectivity

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[3][4] In the case of 3-ethylanisole, we must consider the directing effects of both the methoxy (-OCH₃) group and the ethyl (-CH₂CH₃) group.

Analysis of Substituent Effects
  • Methoxy Group (-OCH₃): The methoxy group is a strongly activating substituent.[5] The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance (a +M or +R effect).[6][7] This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene.[5][8] This strong resonance effect makes the methoxy group a powerful ortho, para-director.[6][7]

  • Ethyl Group (-CH₂CH₃): The ethyl group is a weakly activating substituent that donates electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation.[9] This makes the aromatic ring slightly more reactive than unsubstituted benzene. Like all alkyl groups, it is an ortho, para-director.[9][10]

Predicting the Major Product

When multiple activating groups are present, the regioselectivity is governed by the most powerful activating group, which in this case is the methoxy group.[5] We can therefore predict that the incoming electrophile (Br⁺) will preferentially attack the positions ortho or para to the -OCH₃ group.

Let's analyze the available positions on the 3-ethylanisole ring:

  • Position 2: ortho to -OCH₃, meta to -Et. Highly activated.

  • Position 4: para to -OCH₃, ortho to -Et. Very highly activated.

  • Position 5: meta to both -OCH₃ and -Et. Deactivated relative to other positions.

  • Position 6: ortho to -OCH₃, ortho to -Et. Very highly activated.

Both positions 4 and 6 are activated by both groups. However, the para position is generally favored over the ortho position for anisole bromination due to reduced steric hindrance.[11] In 3-ethylanisole, position 6 is significantly hindered by the adjacent methoxy and ethyl groups. Position 4, being para to the bulky methoxy group, is sterically much more accessible. Therefore, the reaction is expected to show high regioselectivity for substitution at this position.

PositionRelation to -OCH₃ (Strong Director)Relation to -Et (Weak Director)Steric HindrancePredicted Reactivity
2orthometaModerateHigh
4paraorthoLowVery High (Major Product)
5metametaLowLow
6orthoorthoHighHigh (Minor Product)
Reaction Mechanism

The electrophilic bromination proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

G cluster_0 Step 1: Electrophilic Attack & Arenium Ion Formation cluster_1 Step 2: Deprotonation & Aromaticity Restoration Start 3-Ethylanisole + Br⁺ Intermediate Resonance-Stabilized Arenium Ion (Sigma Complex) Start->Intermediate Attack at C4 (para to OMe) Base Base (e.g., Solvent) Intermediate->Base Product 4-Bromo-3-ethylanisole Intermediate->Product Loss of H⁺ HBase H-Base⁺

Caption: Mechanism of electrophilic bromination at the C4 position.

Recommended Experimental Protocol

For enhanced regioselectivity and milder reaction conditions compared to using elemental bromine, N-Bromosuccinimide (NBS) in a polar solvent is the reagent of choice.[1][11] Acetonitrile is a suitable solvent for this transformation.[11]

Materials and Equipment
  • Reagents: 3-Ethylanisole, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (optional), TLC plates (silica gel), separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylanisole (1.0 equivalent) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution in one portion (or portion-wise for larger scale reactions to control exotherm).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be hexane/ethyl acetate (e.g., 95:5). The product should have a lower Rf value than the starting material. The reaction is often complete within 1-3 hours.

  • Work-up - Quenching: Once the starting material is consumed, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to quench any remaining electrophilic bromine species. Then, wash with water, followed by brine.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-bromo-3-ethylanisole from any minor isomers or impurities.

G start Dissolve 3-Ethylanisole in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs react Stir at Room Temperature (1-3 hours) add_nbs->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent Removal (Rotovap) monitor->workup Complete extract Dissolve in DCM, Wash with Na₂S₂O₃, H₂O, Brine workup->extract dry Dry (MgSO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Final Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the bromination of 3-ethylanisole.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 4-bromo-3-ethylanisole.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the regiochemistry. For 4-bromo-3-ethylanisole, one would expect to see:

    • A singlet for the methoxy protons (-OCH₃).

    • A triplet and a quartet for the ethyl group protons (-CH₂CH₃).

    • Three distinct signals in the aromatic region. The proton at C5 will be a doublet, the proton at C2 will be a doublet, and the proton at C6 will be a doublet of doublets, confirming the 1,2,4-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals for the structure (8 unique carbons).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Troubleshooting and Optimization

Problem Potential Cause Solution
Polybromination Excess brominating agent used; reaction run for too long.Use a stoichiometric amount (1.0-1.05 eq.) of NBS.[11] Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Poor Regioselectivity Reaction temperature is too high; inappropriate brominating agent.Run the reaction at room temperature or below.[11] NBS in acetonitrile generally offers excellent regioselectivity.[1][11] Using bulkier brominating agents can sometimes further enhance para-selectivity.
Incomplete Reaction Insufficient reaction time; deactivated NBS.Extend the reaction time, monitoring by TLC.[11] Ensure the NBS is pure and has been stored correctly. Gentle heating may be considered, but it can reduce selectivity.[11]
Benzylic Bromination Presence of radical initiators (e.g., UV light).Conduct the reaction in the dark or in a flask wrapped in foil to avoid radical side reactions at the benzylic position of the ethyl group.[11]

Conclusion

The is a highly regioselective transformation, governed decisively by the strongly activating, ortho, para-directing methoxy group. Steric considerations further favor substitution at the C4 position, leading to 4-bromo-3-ethylanisole as the predominant product. By employing a well-controlled experimental protocol with N-Bromosuccinimide, researchers can achieve a high yield of this valuable synthetic intermediate while minimizing the formation of isomeric impurities. The principles and methodologies outlined in this guide provide a robust foundation for the successful synthesis and application of halogenated anisoles in drug discovery and materials science.

References

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Brainly.com. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • Chegg. (2021). Solved Bromination of Anisole In this experiment, anisole. Chegg.com. [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. [Link]

  • ResearchGate. (2008). Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. ResearchGate. [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. OpenStax. [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information. [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Journal of the American Chemical Society. (1960). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. [Link]

  • Scribd. (n.d.). A New Bromination Method for Phenols and Anisole. Scribd. [Link]

  • Google Patents. (n.d.).
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • Save My Exams. (n.d.). Directing Effects. A Level Chemistry Revision Notes. [Link]

  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Eureka. [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. [Link]

  • Journal of the American Chemical Society. (1971). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. [Link]

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Introduction: A Chemist's Perspective on a Valuable Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-2-ethyl-1-methoxybenzene for Research Professionals

In the landscape of modern drug discovery and materials science, substituted aromatic compounds serve as foundational pillars for constructing complex molecular architectures. This compound, a member of the brominated anisole family, represents a key building block. Its strategic placement of functional groups—a reactive bromine atom ideal for cross-coupling reactions, a methoxy group that influences electronic properties and can act as a metabolic blocker, and an ethyl group that provides steric bulk and lipophilicity—makes it a versatile intermediate for synthesizing novel pharmaceutical agents and functional materials.

However, its utility is intrinsically linked to a comprehensive understanding of its chemical behavior and associated hazards. This guide, prepared from the perspective of a senior application scientist, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of this compound. We will explore not just what the hazards are, but why they exist, and detail the self-validating protocols necessary to mitigate risk, ensuring both researcher safety and experimental integrity. This document is designed for the discerning scientist who recognizes that true mastery of a chemical lies in the synthesis of its potential and its perils.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of its safe and effective use. These parameters dictate everything from appropriate storage conditions to its behavior in various solvent systems.

The structure of this compound is presented below. The interplay between the electron-donating methoxy and ethyl groups and the electron-withdrawing, yet synthetically versatile, bromine atom defines its reactivity profile.

Caption: Chemical structure of this compound.

The key physicochemical data for this compound are summarized in the table below. Note that while some properties are computationally derived, they provide reliable estimates for laboratory work.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 33839-11-1[1][2]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1][3]
Synonyms 4-Bromo-2-ethylanisole[1]
Computed XLogP3 3.5[1]
Appearance Liquid or low-melting solid (anticipated)N/A

Section 2: Hazard Assessment and GHS Classification

A Critical Note on Data Extrapolation: A verified, official Safety Data Sheet (SDS) for this compound (CAS 33839-11-1) is not consistently available across all suppliers. Therefore, this hazard assessment is a scientifically grounded extrapolation based on the documented hazards of its close structural isomers, such as 2-Bromo-4-ethyl-1-methoxybenzene and 4-Bromo-2-methoxy-1-methylbenzene.[3][4] This approach is a standard practice in chemical safety assessment for novel or less-common compounds, ensuring a conservative and cautious stance.

The anticipated hazards are rooted in the compound's chemical nature. As a halogenated aromatic ether, it possesses moderate lipophilicity, allowing it to interact with skin and mucous membranes. The potential for these interactions gives rise to the classifications below.

Hazard ClassGHS CodeHazard StatementCausality and Field Insight
Acute Toxicity, Oral H302Harmful if swallowedWhile not highly toxic, ingestion can cause gastrointestinal distress. The body's attempt to metabolize this foreign substance can lead to systemic effects.
Skin Corrosion/Irritation H315Causes skin irritationThe molecule's lipophilic character allows it to penetrate the outer layers of the skin, disrupting the lipid barrier and leading to irritation, redness, and discomfort. Prolonged contact should always be avoided.
Serious Eye Damage/Irritation H319Causes serious eye irritationThe eyes are highly sensitive to foreign chemicals. Accidental splashes can cause significant irritation, pain, and potential damage to the cornea. This is a non-negotiable risk requiring mandatory eye protection.
STOT - Single Exposure H335May cause respiratory irritationAs a potentially volatile organic compound, its vapors can irritate the mucous membranes of the respiratory tract upon inhalation, leading to coughing and discomfort. All handling must be performed within a certified chemical fume hood.

Section 3: Risk Mitigation and Emergency Protocols

Effective risk management is proactive, not reactive. It involves a multi-layered system of controls and clearly defined emergency procedures. The following protocols are designed to be self-validating; adherence to the workflow inherently ensures safety.

Safe Handling Workflow

The entire lifecycle of the chemical within the laboratory must be governed by a strict protocol to minimize exposure.

G A Receive & Verify (Check CAS#, Inspect Container) B Log in Inventory & Store in Ventilated Cabinet (Away from Oxidizers) A->B C Pre-Use Risk Assessment (Review Protocol, Verify PPE) B->C D Don PPE (Lab Coat, Goggles, Gloves) C->D E Work in Fume Hood (Sash at appropriate height) D->E F Aliquot/Weigh Compound E->F G Perform Reaction F->G H Quench & Work-up G->H I Segregate Waste (Halogenated Organic Waste) H->I J Decontaminate Glassware & Workspace I->J L Store Waste Securely for Pickup I->L K Doff PPE & Wash Hands J->K

Caption: A mandatory, sequential workflow for handling this compound.

Personal Protective Equipment (PPE) Specification

The choice of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

  • Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over goggles when handling larger quantities (>50 mL) or during procedures with a high risk of splashing.

  • Hand Protection: Nitrile gloves are the minimum requirement. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears before use and practice proper removal techniques to avoid skin contamination.[5]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: Not required for routine use within a functioning chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

First-Aid Protocols

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Section 4: Operational Protocols for Laboratory Use

Chemical Compatibility and Storage
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The storage location should be separate from incompatible materials.[5][8]

  • Incompatible Materials: Avoid strong oxidizing agents. Contact with these can lead to vigorous, exothermic reactions, posing a fire or explosion risk.

Spill Management Protocol

A rapid and organized response can prevent a minor spill from escalating.

Spill_Response start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Ventilation Status alert->assess is_major is_major assess->is_major Yes is_minor is_minor assess->is_minor No major_path Call EHS/Emergency Response Do Not Attempt Cleanup is_major->major_path minor_ppe Don Additional PPE (Respirator, heavy gloves) is_minor->minor_ppe contain Contain Spill (Use inert absorbent like vermiculite) minor_ppe->contain collect Collect Waste (Sweep into labeled container) contain->collect decon Decontaminate Area (Soap & water) collect->decon dispose Dispose of all materials as Halogenated Waste decon->dispose

Caption: A decision tree for responding to spills of this compound.

Step-by-Step Spill Cleanup (Minor Spill < 100mL in a Fume Hood):

  • Ensure you are wearing appropriate PPE, including a respirator if vapors are significant.

  • Contain the liquid by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Carefully collect the absorbed material using non-sparking tools and place it into a dedicated, leak-proof container clearly labeled "Hazardous Waste" with the chemical name.[9]

  • Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[6]

  • Seal the waste container and store it in a designated satellite accumulation area for disposal by Environmental Health & Safety (EHS) personnel.

Waste Management and Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Never mix halogenated organic waste with non-halogenated streams. This is critical for proper disposal and cost management.

  • Containerization: Use a dedicated, properly labeled, leak-proof container for all liquid and solid waste containing this compound.[6]

  • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name, and indicate the associated hazards (Irritant, Harmful).[9]

  • Disposal: The ultimate disposal must be handled by a licensed chemical waste contractor, typically through high-temperature incineration.[10] Never pour this chemical down the drain.

Section 5: Context in Drug Discovery and Development

For the drug development professional, this compound is not just a chemical, but a tool. Its value lies in its predictable reactivity in key synthetic transformations that are central to modern medicinal chemistry.

  • Scaffold for Cross-Coupling: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are workhorses for building the carbon-carbon and carbon-heteroatom bonds that form the core of many drug molecules.

  • Modulation of Pharmacokinetic Properties: The ethyl and methoxy groups are important for tuning a potential drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methoxy group, for instance, can block a potential site of metabolic oxidation, thereby increasing the compound's half-life in the body. The ethyl group adds lipophilicity, which can influence membrane permeability and binding to protein targets.

  • Role of Bromine in Bioactivity: Beyond its synthetic utility, the bromine atom itself can be a critical part of a pharmacophore. Its size and electronegativity can lead to specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[11] Furthermore, bromine-containing compounds have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial agents.[11]

Understanding the safety and handling of this intermediate is therefore the first step in leveraging its full potential to create novel and effective therapeutic agents.

References

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  • PubChem. 4-Bromo-2-methoxy-1-methylbenzene . National Center for Biotechnology Information. [Link]

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key reactive sites on the 4-Bromo-2-ethyl-1-methoxybenzene molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of 4-Bromo-2-ethyl-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its utility stems from the distinct electronic properties of its three substituents—methoxy, ethyl, and bromo groups—which create a nuanced reactivity landscape. This guide provides a detailed analysis of the molecule's key reactive sites, focusing on the underlying principles that govern its chemical behavior. We will explore the dominant pathways of electrophilic aromatic substitution, the synthetically crucial metal-halogen exchange at the carbon-bromine bond, and other potential, though less favorable, reaction sites. This document is intended to serve as a practical resource, offering not only theoretical explanations but also actionable experimental protocols and workflows for laboratory application.

Molecular Structure and Electronic Landscape

Chemical and Physical Properties

This compound, also known as 4-bromo-2-ethylanisole, is a trisubstituted benzene derivative. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Canonical SMILES CCC1=C(C=CC(=C1)Br)OC[1]
CAS Number 33839-11-1[2]
Analysis of Substituent Effects

The reactivity of the benzene ring is profoundly influenced by its substituents. The interplay of their inductive and resonance (mesomeric) effects determines the rate and regioselectivity of chemical reactions.[3]

  • Methoxy Group (-OCH₃): Located at C1, the methoxy group is a powerful activating group. While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its non-bonding electron pairs participate in resonance with the aromatic ring, donating electron density (+M effect).[4] This resonance effect is dominant, significantly increasing the electron density at the ortho and para positions (C2, C4, C6), making the ring more nucleophilic and thus more reactive towards electrophiles.[4][5]

  • Ethyl Group (-CH₂CH₃): Located at C2, the ethyl group is a weak activating group. It donates electron density primarily through an inductive effect (+I), stabilizing the carbocation intermediate (Wheland intermediate) formed during electrophilic attack.[3] It directs incoming electrophiles to the ortho and para positions (C1, C3, C5).

  • Bromo Group (-Br): Located at C4, the bromo group exhibits dual electronic effects. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall, making it less reactive than benzene.[5] However, like the methoxy group, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M). This resonance effect, though weaker than its inductive effect, directs incoming electrophiles to the ortho and para positions (C3, C5, C1).[6]

Conflicting Directing Effects: When multiple substituents are present, the most powerful activating group typically governs the regioselectivity of the reaction.[7] In this molecule, the methoxy group is the strongest activator and its directing influence is paramount.

Caption: Dominant directing effects on the this compound ring.

Primary Reactive Site: Electrophilic Aromatic Substitution (EAS)

The most prominent reaction pathway for this molecule is electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the aromatic ring.[8]

Regioselectivity Analysis: Pinpointing the Site of Attack

The position of electrophilic attack is determined by the cumulative electronic effects of the substituents.

  • Dominance of the Methoxy Group: The -OCH₃ group at C1 is the most powerful activating substituent. It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

  • Evaluating the Positions:

    • C2 & C4: These positions are already substituted (blocked).

    • C6: This position is ortho to the strongly activating -OCH₃ group and meta to the deactivating -Br group. This combination makes it highly electron-rich and sterically accessible.

    • C5: This position is para to the weakly activating -CH₂CH₃ group and ortho to the deactivating -Br group. It is moderately activated.

    • C3: This position is ortho to both the -CH₂CH₃ and -Br groups. It experiences some steric hindrance from the adjacent ethyl group and is less electronically favored than C6.

Representative EAS Protocol: Bromination

This protocol describes the selective bromination of this compound, introducing a second bromine atom at the C6 position.

Causality: The high reactivity of the substrate, due to the activating methoxy group, means that harsh conditions (like using a Lewis acid catalyst such as FeBr₃) are often unnecessary and can lead to over-bromination.[9] Using N-Bromosuccinimide (NBS) in a polar solvent like DMF provides a milder, more controlled source of electrophilic bromine.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the reaction.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1,4-Dibromo-2-ethyl-6-methoxybenzene.

  • Purification: Purify the crude product via column chromatography on silica gel if necessary.

Mechanistic Visualization of EAS

The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex.[10]

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Start This compound + Electrophile (E⁺) Attack π-bond at C6 attacks E⁺ Start->Attack Step 1: Electrophilic Attack Sigma Formation of Wheland Intermediate (Sigma Complex) (Resonance Stabilized) Attack->Sigma Deprotonation Base removes H⁺ from C6 Sigma->Deprotonation Step 2: Deprotonation Aromaticity Aromaticity Restored Deprotonation->Aromaticity Product Final Product: 6-E-4-Bromo-2-ethyl-1-methoxybenzene Aromaticity->Product

Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Key Transformation Pathway: Metal-Halogen Exchange

The carbon-bromine bond at the C4 position is another critical reactive site, enabling a powerful class of reactions known as metal-halogen exchange. This reaction is fundamental for forming new carbon-carbon or carbon-heteroatom bonds.[11]

Principle and Mechanism

This reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi). The reaction is an equilibrium process where the more stable organometallic species is favored. The lithium atom exchanges with the bromine atom, converting the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon of a C-Li bond.[12] This transformation effectively reverses the polarity (an umpolung) of the C4 carbon.

The mechanism can be complex, with evidence supporting both a nucleophilic pathway involving an "ate-complex" intermediate and a single-electron transfer (SET) pathway.[11]

Synthetic Protocol: Lithiation and Quenching with an Electrophile

This protocol details the formation of an aryllithium intermediate followed by its reaction (quenching) with carbon dioxide to form a carboxylic acid.

Causality: This reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) at very low temperatures. The aryllithium intermediate is a very strong base and nucleophile and will react readily with moisture, oxygen, and carbon dioxide from the air. Low temperatures (-78 °C, typically achieved with a dry ice/acetone bath) are essential to prevent side reactions and ensure the stability of the intermediate.[13][14]

Methodology:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Dissolution: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, typically 1.6 M in hexanes) (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Electrophilic Quench: In a separate flask, crush dry ice to create a fine powder. Carefully transfer the aryllithium solution via a cannula onto an excess of the crushed dry ice. The reaction is vigorous.

  • Warm-up & Quench: Allow the mixture to warm slowly to room temperature. Once the excess CO₂ has sublimed, quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the solution is acidic.

  • Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield 4-ethyl-3-methoxybenzoic acid.

Workflow for Metal-Halogen Exchange

This process allows for the introduction of a wide variety of functional groups by simply changing the electrophile used in the quenching step.

MHE_Workflow cluster_electrophiles Example Electrophiles (E⁺) StartNode Starting Material: This compound ProcessNode1 Lithium-Halogen Exchange StartNode->ProcessNode1 1. Add n-BuLi 2. Temp: -78 °C 3. Anhydrous THF ProcessNode ProcessNode IntermediateNode Aryllithium Intermediate: (4-Lithio-2-ethyl-1-methoxybenzene) ProcessNode2 Electrophilic Quench IntermediateNode->ProcessNode2 Quench with Electrophile (E⁺) ProductNode Functionalized Product ProcessNode1->IntermediateNode ProcessNode2->ProductNode Workup E1 CO₂ → Carboxylic Acid E2 DMF → Aldehyde E3 R₂C=O → Tertiary Alcohol E4 D₂O → Deuterated Arene

Caption: Synthetic workflow for metal-halogen exchange and subsequent functionalization.

Other Potential Reactive Sites

While EAS and metal-halogen exchange are the dominant pathways, other sites exhibit potential reactivity under specific conditions.

Nucleophilic Aromatic Substitution (NAS)

NAS typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a leaving group (like bromine) to stabilize the negatively charged Meisenheimer complex intermediate.[15] this compound lacks such activating groups; in fact, it is rich in electron-donating groups. Therefore, it is highly unreactive towards nucleophilic aromatic substitution under standard conditions.

Benzylic Position Reactivity

The ethyl group possesses a benzylic position (the -CH₂- carbon). This site can undergo radical reactions, such as free-radical bromination, if initiators like azobisisobutyronitrile (AIBN) or UV light are used in conjunction with a radical source like NBS. This would lead to substitution on the ethyl side-chain rather than the aromatic ring. However, this pathway is generally less controlled and less synthetically useful compared to the highly predictable reactions on the aromatic system.

Summary and Outlook

The reactivity of this compound is governed by a well-defined hierarchy of its functional groups. Understanding these relationships is key to leveraging this molecule as a strategic intermediate in complex organic synthesis.

Reactive SitePosition(s)Type of ReactionKey ReagentsSynthetic Outcome
Aromatic Ring C6Electrophilic Aromatic SubstitutionElectrophiles (e.g., Br⁺, NO₂⁺)Functionalization of the aromatic ring
C-Br Bond C4Metal-Halogen ExchangeOrganolithiums (e.g., n-BuLi)Formation of a potent aryl nucleophile
Benzylic C-H Ethyl -CH₂-Radical SubstitutionRadical Initiators (e.g., AIBN)Side-chain functionalization

By controlling reaction conditions, chemists can selectively target these different sites to construct complex molecular architectures, making this compound a valuable tool for professionals in drug discovery, agrochemicals, and materials science.

References

  • Organic Chemistry - EAS Reactions of Substituted Benzenes. (2020-07-23). YouTube. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • An Explanation of Substituent Effects. (2022-09-24). Chemistry LibreTexts. Retrieved from [Link]

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  • Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

  • Directing Effects. (2022-10-04). Chemistry LibreTexts. Retrieved from [Link]

  • Examples of electrophilic aromatic substitution. Lumen Learning, Organic Chemistry II. Retrieved from [Link]

  • Electrophilic Aromatic Substitution of Substituted Benzenes. (2019-06-05). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(4), 205-214. Retrieved from [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014). Google Patents.
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Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Ortho-Substituted Building Block

4-Bromo-2-ethyl-1-methoxybenzene is a polysubstituted aromatic compound featuring a synthetically valuable bromine atom, an activating methoxy group, and an ortho-directing ethyl group. This unique substitution pattern makes it a powerful intermediate in organic synthesis, particularly for constructing complex molecular architectures found in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for a wide array of transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. The presence of the methoxy and ethyl groups provides steric and electronic differentiation, allowing for regioselective functionalization and the introduction of molecular complexity.

This document serves as a technical guide to the primary synthetic applications of this reagent, providing field-proven insights and representative protocols to empower researchers in their synthetic endeavors.

Compound Properties

PropertyValueSource
CAS Number 33839-11-1[1][2][3][4]
Molecular Formula C₉H₁₁BrO[5]
Molecular Weight 215.09 g/mol [5]
IUPAC Name This compound[5]
Appearance Colorless to pale yellow liquid/solid[2]

Core Synthetic Transformations: An Overview

This compound is a nodal point for numerous synthetic pathways. Its utility stems from the reactivity of the C-Br bond, which can be selectively transformed into C-C, C-N, and C-H bonds, or used to generate nucleophilic carbon species.

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Organometallic Intermediates start_node start_node reac_node reac_node prod_node prod_node A This compound B Suzuki-Miyaura (Ar-B(OH)₂) A->B Pd(0), Base C Buchwald-Hartwig (R₂NH) A->C Pd(0), Ligand, Base D Sonogashira (R-C≡CH) A->D Pd(0), Cu(I), Base E Grignard Formation (Mg, THF) A->E F Lithiation (n-BuLi) A->F P1 Biaryl Derivatives (C-C Bond) B->P1 P2 Aryl Amines (C-N Bond) C->P2 P3 Aryl Alkynes (C-C Bond) D->P3 P4 Functionalized Aromatics (via Nucleophilic Addition) E->P4 + Electrophile (E+) F->P4 + Electrophile (E+)

Caption: Key synthetic pathways originating from this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal electrophilic partner in palladium-catalyzed reactions, which are foundational in modern organic synthesis for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures by coupling an aryl halide with an organoboron species.

Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Following a transmetalation step with a boronic acid (or ester) activated by a base, reductive elimination yields the new biaryl product and regenerates the Pd(0) catalyst.

Expertise & Causality:

  • Catalyst Choice: For an electron-rich aryl bromide like this compound (due to the -OMe and -Et groups), a catalyst system capable of facilitating oxidative addition is crucial. While Pd(PPh₃)₄ is a classic choice, more electron-rich and bulky phosphine ligands (e.g., those on palladium pre-catalysts like Pd(dppf)Cl₂) can improve reaction rates and yields.

  • Base Selection: The base is critical for activating the boronic acid. Aqueous potassium carbonate (K₂CO₃) is a cost-effective and common choice. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.

Representative Protocol: Suzuki-Miyaura Coupling

Disclaimer: The following is a robust, general protocol for a related substrate. Optimization may be required for this compound and the specific boronic acid used.

G reagents 1. Combine Aryl Bromide, Boronic Acid, Base in Flask degas 2. Add Solvent & Degas (N₂ or Ar sparging) reagents->degas catalyst 3. Add Pd Catalyst under Inert Atmosphere degas->catalyst heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Workup (Dilute, Extract) heat->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a round-bottom flask or Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition & Degassing: Add a solvent mixture of toluene (8 mL) and water (2 mL). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen or argon gas through the solution.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C under the inert atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for synthesizing aryl amines, a common motif in pharmaceuticals, by coupling an aryl halide with a primary or secondary amine.[7]

Principle: The catalytic cycle is similar to the Suzuki reaction but involves coordination of the amine to the Pd(II) intermediate, followed by base-mediated deprotonation to form a palladium amido complex. Reductive elimination then forges the C-N bond.[4][5]

Expertise & Causality:

  • Ligand is Key: The success of Buchwald-Hartwig amination hinges on the phosphine ligand. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often required to promote the crucial reductive elimination step.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective and may offer better functional group compatibility.[1]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.

Representative Protocol: Buchwald-Hartwig Amination

Disclaimer: This protocol is a representative procedure. The optimal choice of ligand, base, and temperature is highly dependent on the specific amine coupling partner.

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add to an oven-dried Schlenk tube: the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 2: Formation and Application of Organometallic Intermediates

Converting the electrophilic C-Br bond into a nucleophilic C-metal bond dramatically inverts the compound's reactivity, opening a new set of synthetic possibilities.

Grignard Reagent Formation

The reaction of this compound with magnesium metal forms the corresponding Grignard reagent, a potent carbon nucleophile.

Principle: Magnesium metal inserts into the carbon-bromine bond in an anhydrous ether solvent, creating an organomagnesium halide (R-MgBr).[3]

Expertise & Causality:

  • Anhydrous Conditions are Critical: Grignard reagents are highly basic and will be instantly quenched by protic sources, including water. All glassware must be flame- or oven-dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used.

  • Initiation: The reaction can sometimes be slow to start due to a passivating oxide layer on the magnesium. Adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ can help initiate the reaction.[3]

  • Application: The resulting nucleophile can react with a vast range of electrophiles, such as aldehydes, ketones, esters, CO₂, and nitriles, to form new C-C bonds.

Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask, flame-dried under vacuum and cooled under a stream of argon or nitrogen. Equip it with a magnetic stir bar, a condenser, and a dropping funnel.

  • Grignard Formation: Place magnesium turnings (1.2 mmol, 1.2 equiv.) in the flask. Add ~5 mL of anhydrous THF. In the dropping funnel, prepare a solution of this compound (1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous THF.

  • Initiation: Add a small portion (~1 mL) of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by gentle bubbling or warming), add a single crystal of iodine. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the resulting dark, cloudy solution for an additional hour at room temperature to ensure full conversion.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv.) in anhydrous THF via syringe.

  • Quenching and Work-up: After stirring for 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting secondary alcohol by flash column chromatography.

Conclusion

This compound is a strategically substituted building block with significant potential in organic synthesis. Its true value is realized through the selective and high-yielding transformations of its carbon-bromine bond. While specific literature examples for this exact substrate are not abundant, its reactivity can be reliably predicted based on established principles of physical organic chemistry. The representative protocols provided herein, grounded in proven methodologies for analogous compounds, offer a solid foundation for researchers to develop robust and efficient syntheses for novel targets in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13301602, this compound. [Link]

  • American Chemical Society. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Arbor Assays. (n.d.). This compound.
  • Parkway Scientific. (n.d.). HI-263 (33839-11-1, MFCD13659399). [Link]

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Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a powerful tool for creating complex molecular architectures, particularly biaryl systems, under mild conditions with broad functional group tolerance.[1][3][4][5][6] The low toxicity and environmental impact of the boronic acid reagents further enhance its appeal for both laboratory-scale synthesis and industrial applications.[3][7]

This document provides a comprehensive guide and a detailed protocol for the Suzuki coupling of 4-Bromo-2-ethyl-1-methoxybenzene with a generic arylboronic acid. This specific substrate is a valuable building block in medicinal chemistry and materials science, and a robust, well-understood protocol is crucial for its successful application. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and provide a step-by-step procedure for synthesis, workup, and purification.

Mechanistic Overview: The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3][8][9] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound in this case) to form a Pd(II) intermediate.[2][3][8][9] This is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the order: I > OTf > Br >> Cl.[6][10]

  • Transmetalation: In this step, the organic moiety from the organoboron species (the arylboronic acid) is transferred to the palladium(II) complex.[2][3][8][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][11]

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][8][9]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product Ar-X Ar-X (4-Bromo-2-ethyl- 1-methoxybenzene) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ (Arylboronic Acid) Ar'-B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be necessary depending on the specific boronic acid used.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound215.091.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.11~5 mL-
Water (degassed)18.02~1 mL-
Ethyl Acetate (for workup)88.11As needed-
Brine (for workup)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Silica Gel (for chromatography)-As needed-
Hexane/Ethyl Acetate (for chromatography)-As needed-
Equipment
  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
1. Reaction Setup
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation of the Pd(0) catalyst.

2. Solvent Addition and Reaction
  • Under a positive pressure of the inert gas, add degassed 1,4-dioxane (~5 mL) and degassed water (~1 mL) via syringe. The use of degassed solvents is crucial to maintain an oxygen-free environment.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

3. Workup and Isolation
  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[12]

4. Purification
  • The crude product is typically purified by flash column chromatography on silica gel.[12][13]

  • A suitable eluent system is a gradient of ethyl acetate in hexane. The optimal gradient will depend on the polarity of the product.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified biaryl compound.

Key Considerations and Rationale

Choice of Catalyst and Ligand
  • Palladium Source: Palladium(0) complexes like Pd(PPh₃)₄ are commonly used.[8] Alternatively, Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) can be used, as they are reduced in situ to the active Pd(0) species.[14]

  • Ligands: The choice of ligand is critical for a successful Suzuki coupling.[5][10] Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄), are widely employed.[9] They play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[10][15] Bulky, electron-rich ligands can often improve reaction rates and yields, especially with less reactive aryl chlorides.[9][16]

The Role of the Base

The base is essential for the transmetalation step.[1][11] It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[1][11] Common bases include:

  • Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used and effective for a broad range of substrates.[1][17]

  • Phosphates: K₃PO₄ is a stronger base and can be beneficial for less reactive systems.[1]

  • Hydroxides: NaOH and KOH can also be used, but care must be taken with base-sensitive functional groups.[1]

Solvent System

A variety of solvents can be used for Suzuki couplings, often in combination with water.[15]

  • Ethers: Dioxane and tetrahydrofuran (THF) are common choices.[15]

  • Aromatic Solvents: Toluene is another frequently used solvent.[15]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can be employed, and solvent polarity can sometimes influence reaction selectivity.[18][19][20] The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized), insufficient heating, or incorrect base.Ensure proper degassing of solvents and inert atmosphere. Increase reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen, prolonged reaction times.Thoroughly degas all solvents and maintain a strict inert atmosphere. Monitor the reaction closely and stop it upon completion.
Protodeborylation The boronic acid is replaced by a hydrogen atom. More common with certain substrates.Use a less nucleophilic base or anhydrous conditions if possible. Consider using a boronic ester (e.g., pinacol ester) for increased stability.[15][21]
Difficult Purification Co-elution of product with byproducts or starting materials.Optimize the chromatography conditions (solvent system, gradient). Consider a recrystallization step if the product is a solid.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and indispensable tool in modern organic synthesis. The protocol detailed herein for the coupling of this compound provides a reliable and well-rationalized starting point for researchers. By understanding the underlying mechanism and the roles of the various reaction components, scientists can effectively troubleshoot and adapt this procedure for the synthesis of a wide array of valuable biaryl compounds.

References

Sources

using 4-Bromo-2-ethyl-1-methoxybenzene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 4-Bromo-2-ethyl-1-methoxybenzene in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffolding Asset

In the intricate landscape of drug discovery and development, the selection of foundational chemical motifs is a critical determinant of synthetic efficiency and molecular diversity. This compound has emerged as a particularly valuable building block, offering a strategic combination of functionalities that empower medicinal chemists to construct complex molecular architectures. Its utility is rooted in three key structural features: a reactive bromine atom, an electron-donating methoxy group, and a sterically influencing ethyl group. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-heteroatom bond formation.[1][2] The ortho-ethyl and para-methoxy substituents modulate the electronic and steric properties of the aromatic ring, influencing reactivity and providing vectors for further functionalization or interaction with biological targets.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deep, field-proven understanding of how to leverage this compound effectively. We will explore the causality behind experimental choices, present self-validating protocols for key transformations, and ground all claims in authoritative scientific literature.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's intrinsic properties is fundamental to its successful application. The interplay of the substituents on the benzene ring governs the molecule's reactivity in predictable ways.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₁₁BrO[3]
Molecular Weight 215.09 g/mol [3]
CAS Number 112739-79-3N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point ~245-247 °C (Predicted)N/A
Density ~1.35 g/cm³ (Predicted)N/A

Reactivity Analysis: The primary site of reactivity is the carbon-bromine bond, which is susceptible to oxidative addition by a low-valent palladium catalyst, initiating cross-coupling cascades.[4] The methoxy group, a strong electron-donating group, increases the electron density of the aromatic ring, which can facilitate oxidative addition. The ortho-ethyl group introduces steric hindrance that can influence the choice of catalyst and ligand, often requiring bulky, electron-rich phosphine ligands to achieve high reaction efficiency.[5]

Core Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl scaffolds that are ubiquitous in pharmaceuticals.[1][4] This reaction offers mild conditions and a high tolerance for diverse functional groups, making it a workhorse in medicinal chemistry.[6]

Rationale: The biaryl motif is a privileged structure in drug design, often serving as a rigid core to orient functional groups for optimal binding to enzyme active sites or receptor pockets. Utilizing this compound in Suzuki couplings allows for the direct installation of a substituted phenyl ring, creating complex and novel chemical matter.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0 eq)[6]

  • Degassed Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)[6]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating apparatus

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[7]

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.[7]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%). Subsequently, add the degassed solvent mixture via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Catalytic Cycle and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are: (A) Oxidative Addition of the aryl bromide to the Pd(0) complex, (B) Transmetalation of the organic group from the activated boronic acid to the palladium(II) center, and (C) Reductive Elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Catalytic cycle for Suzuki-Miyaura cross-coupling. Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [(Ar)(R2N)Pd(II)L] [(Ar)(R2N)Pd(II)L] Ar-Pd(II)-Br(L)->[(Ar)(R2N)Pd(II)L] Amine Coordination & Deprotonation (HNR2, Base) [(Ar)(R2N)Pd(II)L]->Pd(0)L Reductive Elimination (Ar-NR2) caption Catalytic cycle for Buchwald-Hartwig amination. Synthetic_Workflow cluster_path1 Pathway 1 cluster_path2 Alternative Pathway A 4-Bromo-2-ethyl- 1-methoxybenzene B Suzuki Coupling (Het-Ar-B(OH)2) A->B A->B F Buchwald-Hartwig (R2NH) A->F A->F C Biaryl Intermediate B->C B->C D Demethylation (e.g., BBr3) C->D C->D E Phenolic Intermediate D->E D->E G Final Bioactive Scaffold F->G F->G caption Hypothetical synthetic workflow using this compound.

Sources

Synthesis and Derivatization of 4-Bromo-2-ethyl-1-methoxybenzene: A Detailed Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the synthesis of 4-Bromo-2-ethyl-1-methoxybenzene and its subsequent derivatization through modern cross-coupling methodologies. This key intermediate serves as a versatile scaffold in medicinal chemistry and materials science, and a thorough understanding of its preparation and functionalization is crucial for the development of novel molecular entities.

Introduction

This compound is a substituted aromatic compound whose structure is amenable to a variety of chemical transformations, making it a valuable building block in organic synthesis. The presence of the methoxy and ethyl groups influences the electronic and steric properties of the benzene ring, while the bromo substituent provides a reactive handle for the introduction of diverse functionalities. This document outlines a robust protocol for the regioselective bromination of 2-ethyl-1-methoxybenzene and subsequently details the application of this intermediate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as the Ullmann condensation.

Part 1: Synthesis of this compound via Regioselective Bromination

The synthesis of the target compound is achieved through the electrophilic aromatic substitution of 2-ethyl-1-methoxybenzene (also known as 2-ethylanisole). The methoxy group is a strong activating and ortho, para-directing group. Due to steric hindrance from the adjacent ethyl group, the incoming electrophile (bromine) will preferentially substitute at the para position.

Reaction Principle: Electrophilic Aromatic Bromination

The bromination of 2-ethylanisole proceeds via an electrophilic aromatic substitution mechanism. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent. The reaction is typically catalyzed by a mild acid or can proceed in a polar aprotic solvent which facilitates the generation of the electrophilic bromine species.

Diagram 1: Synthesis of this compound

G reactant 2-Ethyl-1-methoxybenzene product This compound reactant->product rt, 12 h reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) G start Combine Reactants: This compound Arylboronic Acid Base (K3PO4) catalyst Add Catalyst System: Pd(OAc)2 SPhos start->catalyst solvent Add Solvents: 1,4-Dioxane Water catalyst->solvent heat Heat Reaction Mixture (90-100 °C, 12-24 h) solvent->heat workup Work-up and Purification heat->workup product Biaryl Product workup->product G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(L2)-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R2NH PdAmine [Ar-Pd(II)(L2)(R2NH)]+Br- AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)(L2)-NR2 Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Application Notes and Protocols for the Analytical Determination of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-ethyl-1-methoxybenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any chemical entity intended for use in drug development or other regulated industries, the ability to accurately and reliably detect and quantify it is of paramount importance. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the detection and characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and adapted from proven methods for structurally related compounds, ensuring a high degree of scientific integrity and practical utility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physical and chemical properties is fundamental to selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C9H11BrOPubChem[1]
Molecular Weight 215.09 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 33839-11-1PubChem[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Rationale for Use: Due to its expected volatility, this compound is an excellent candidate for GC-MS analysis. This method offers high sensitivity and specificity, making it ideal for both qualitative identification and quantitative analysis in complex matrices.

Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Dissolve a known quantity of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.

  • If analyzing a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

2. Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range 50 - 350 m/z

3. Data Analysis:

  • Qualitative Identification: The resulting mass spectrum is expected to show a molecular ion peak (M+) at m/z 214 and 216 (due to the presence of bromine isotopes 79Br and 81Br in approximately a 1:1 ratio). Key fragment ions would likely arise from the loss of the ethyl group (M-29) and the methoxy group (M-31). The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for related compounds.[3][4]

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the prepared standards. Use this curve to determine the concentration of this compound in the unknown sample.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Standards Prepare Calibration Standards Standards->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative ID (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable approach. Detection is typically achieved using a UV detector, as the benzene ring will absorb UV light.

Rationale for Use: HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. It is particularly useful for samples that are not sufficiently volatile for GC or for those that may decompose at high temperatures. While no direct HPLC method for this compound is published, a method for the related compound 1-(2-Bromoethyl)-4-methoxybenzene demonstrates the feasibility of this approach.[5]

Protocol: Reversed-Phase HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Dissolve a known quantity of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards in the same solvent.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II (or equivalent)
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength Monitor at 220 nm and 275 nm (a full UV scan should be performed on a standard to determine the optimal wavelength)

3. Data Analysis:

  • Qualitative Identification: The retention time of the analyte peak in the sample chromatogram should match that of a known standard. The UV spectrum obtained from the DAD can also be compared to that of the standard for confirmation.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is then determined from this curve.

Logical Flow for HPLC Method Development

HPLC_Dev Start Define Analytical Goal (Purity, Quantification) Analyte_Props Assess Analyte Properties (Polarity, UV Absorbance) Start->Analyte_Props Select_Mode Select HPLC Mode (Reversed-Phase) Analyte_Props->Select_Mode Select_Column Select Column (C18) Select_Mode->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Ratio) Select_Column->Optimize_Mobile_Phase Optimize_Detection Optimize Detection (Wavelength) Optimize_Mobile_Phase->Optimize_Detection Validation Method Validation (Linearity, Accuracy, Precision) Optimize_Detection->Validation

Caption: Logical flow for developing an HPLC method for a new analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H NMR and ¹³C NMR will provide definitive structural confirmation.

Rationale for Use: NMR is the gold standard for unambiguous structure determination. While it is not typically used for routine quantification unless an internal standard is employed, it is essential for verifying the identity and purity of synthesized this compound. Spectral data for a variety of related brominated and methoxylated aromatic compounds are available and can serve as a reference for interpreting the spectra.[6][7][8]

Protocol: ¹H and ¹³C NMR of this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. Instrumentation and Data Acquisition:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz (or equivalent)Bruker Avance 100 MHz (or equivalent)
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulse (zg30)Standard single pulse with proton decoupling (zgpg30)
Number of Scans 161024
Spectral Width -2 to 12 ppm0 to 220 ppm

3. Expected Spectral Features:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

    • A singlet for the methoxy group protons (-OCH₃).

    • Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The splitting pattern will be characteristic of the substitution pattern.

  • ¹³C NMR:

    • Nine distinct signals are expected, one for each unique carbon atom.

    • Signals for the methyl and methylene carbons of the ethyl group.

    • A signal for the methoxy carbon.

    • Six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, ethyl, and methoxy substituents.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and structural confirmation of this compound. The choice of technique will depend on the specific analytical objective, whether it is routine quality control, impurity profiling, or initial structural verification. By leveraging the principles of GC-MS, HPLC-UV, and NMR spectroscopy, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate.

References

  • SIELC Technologies. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for a chemical synthesis paper. Available at: [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journals. Supplementary Information for a chemical synthesis paper. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available at: [Link]

  • Iowa Research Online. 4‐Bromo‐2‐chloro‐1‐methoxybenzene. University of Iowa. Available at: [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ChemUniverse. This compound [P93249]. Available at: [Link]

  • PubChem. 2-Bromo-4-ethyl-1-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Bromo-1-ethyl-4-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-ethoxy-. National Institute of Standards and Technology. Available at: [Link]

  • NIST WebBook. Benzene, 1-ethyl-4-methoxy-. National Institute of Standards and Technology. Available at: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-ethyl-. National Institute of Standards and Technology. Available at: [Link]

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Application Notes & Protocols: High-Purity Isolation of 4-Bromo-2-ethyl-1-methoxybenzene via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-2-ethyl-1-methoxybenzene is a key building block in the synthesis of various organic molecules targeted in pharmaceutical and materials science research. Its synthetic preparation, often involving electrophilic aromatic substitution reactions such as Friedel-Crafts ethylation of 4-bromoanisole or bromination of 2-ethylanisole, can lead to a mixture of regioisomers and other byproducts. This necessitates a robust purification strategy to isolate the desired product with high purity. This document provides a detailed protocol for the purification of crude this compound using automated flash column chromatography, a technique offering rapid and efficient separation.

Understanding the Separation Challenge: Potential Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. The primary contaminants are often positional isomers, which exhibit very similar polarities to the target compound, making their separation challenging.

Common Synthesis Routes and Potential Impurities:

  • Friedel-Crafts Ethylation of 4-bromoanisole: This reaction is prone to generating a mixture of ortho and meta ethylated products relative to the methoxy group, in addition to the desired para-isomer. Polyalkylation can also occur, leading to di-ethylated byproducts.[1][2]

  • Bromination of 2-ethylanisole: This route can yield various brominated isomers depending on the reaction conditions, including bromination at different positions on the aromatic ring.

A table summarizing the key compounds of interest is presented below:

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound (Target) 215.09Not availableModerately Polar
2-Bromo-4-ethyl-1-methoxybenzene (Isomer)215.09Not availableModerately Polar
3-Bromo-4-ethyl-1-methoxybenzene (Isomer)215.09Not availableModerately Polar
4-Bromoanisole (Starting Material)187.04223Less Polar than product
2-Ethylanisole (Starting Material)136.19195-197Less Polar than product

Principle of Separation: Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For the purification of moderately polar aromatic compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach. The separation is governed by the polarity of the compounds; less polar compounds travel faster down the column, while more polar compounds are retained longer.

The successful separation of the target compound from its isomers relies on subtle differences in their polarity, which can be exploited by carefully selecting the mobile phase composition.

Method Development: Thin-Layer Chromatography (TLC)

Before proceeding to the preparative scale purification, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] TLC serves as a rapid and small-scale analytical tool to screen various solvent mixtures and determine the ideal mobile phase for column chromatography. The goal is to achieve a good separation between the spot corresponding to the desired product and the spots of the impurities, with the target compound having an Rf value between 0.2 and 0.4 for optimal column separation.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate using a capillary tube.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove the plate and visualize the separated spots under a UV lamp (254 nm).

  • Calculate Rf Values: The Retention Factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Recommended Starting Solvent Systems for TLC:

A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective for separating aromatic compounds.[6][7][8]

Solvent System (v/v)Expected Observation
95:5 Hexane:Ethyl AcetateGood starting point. Adjust ratio based on Rf values.
90:10 Hexane:Ethyl AcetateIncrease polarity if compounds are not moving from the baseline.
98:2 Hexane:Diethyl EtherAn alternative system that can offer different selectivity.

The ideal solvent system will show clear separation between the major product spot and any impurity spots.

Protocol: Automated Flash Column Chromatography Purification

Automated flash chromatography systems provide precise control over the solvent gradient and flow rate, leading to reproducible and high-resolution separations.

Materials and Equipment:

  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Automated flash chromatography system with UV detector

  • Pre-packed or self-packed flash column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Test tubes or fraction collector vials

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Selection and Packing:

    • Choose a column size appropriate for the amount of crude material to be purified. A general rule of thumb is to use a silica gel to crude sample ratio of 40:1 to 100:1 by weight for difficult separations.

    • If packing your own column, create a slurry of the silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and carefully pack the column to ensure a homogenous bed.

  • Sample Loading:

    • Dry Loading (Recommended for better resolution): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Load this solution directly onto the column.

  • Chromatography Run:

    • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) for several column volumes.

    • Elution: Begin the elution with the initial mobile phase. A shallow gradient is often effective for separating isomers. For example, a linear gradient from 2% ethyl acetate in hexane to 10% ethyl acetate in hexane over 20-30 column volumes can be employed.

    • Detection: Monitor the elution of compounds using the UV detector, typically at 254 nm, where aromatic compounds absorb.

    • Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagram illustrates the key steps in the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Sample Crude Reaction Mixture TLC_Development TLC Method Development Crude_Sample->TLC_Development Column_Packing Column Packing TLC_Development->Column_Packing Optimal Solvent System Sample_Loading Sample Loading Column_Packing->Sample_Loading Flash_Chromatography Automated Flash Chromatography Sample_Loading->Flash_Chromatography Fraction_Collection Fraction Collection Flash_Chromatography->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Combine Pure Fractions Pure_Product Pure Product Solvent_Removal->Pure_Product Purity_Assessment Purity Assessment (GC-MS, NMR) Pure_Product->Purity_Assessment

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC with different solvent combinations (e.g., using toluene or dichloromethane as a component).
Column overloading.Reduce the amount of crude sample loaded onto the column.
Column channeling.Ensure the column is packed evenly without any cracks or air bubbles.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., use a higher percentage of hexane).
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Tailing of Spots/Peaks Sample is too concentrated.Dilute the sample before loading.
Interaction with acidic silica.Add a small amount of a neutralizer like triethylamine (0.1%) to the mobile phase.

Safety Precautions

  • This compound and its isomers may cause skin and eye irritation.[9] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. All procedures should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and systematic approach to the purification of crude this compound using automated flash column chromatography. By carefully developing the separation method with TLC and employing a well-controlled gradient elution, it is possible to effectively remove isomeric and other impurities, yielding the target compound with high purity essential for subsequent research and development activities.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Column Chromatography. [Link]

  • University of Illinois Urbana-Champaign, Department of Chemistry. Thin Layer Chromatography. [Link]

  • MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]

  • ResearchGate. Solvent system for Thin Layer Chromatography of non polar extracts?. [Link]

  • ResearchGate. What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction?. [Link]

  • Welch Materials, Inc. A Guide to Selective Columns for Isomer Separation. [Link]

  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene | Request PDF. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ChemUniverse. This compound [P93249]. [Link]

  • PubChem. 2-Bromo-4-ethyl-1-methoxybenzene. [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. Chromatograms of GC separation of structural isomers of disubsituted... | Download Scientific Diagram. [Link]

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

  • Filo. [Solved] Write the structural formula of:(a) o-Ethylanisole,(b) p-Nitroan... [Link]

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Topic: Recrystallization Methods for High-Purity 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 4-Bromo-2-ethyl-1-methoxybenzene, a key intermediate in synthetic organic chemistry, through recrystallization. Achieving high purity is critical for downstream applications in research and drug development, where even trace impurities can confound results or lead to undesirable side products. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of solvents and the execution of the purification protocol. We present two detailed methodologies—single-solvent and mixed-solvent recrystallization—designed to be robust and self-validating. These protocols are supplemented with expert insights, troubleshooting guidance, and methods for purity verification, ensuring that researchers can consistently obtain material of the highest quality.

Introduction: The Imperative for Purity

This compound is a substituted aromatic ether whose utility in multi-step syntheses is directly dependent on its purity. Crude material isolated from a reaction mixture often contains unreacted starting materials, regioisomers, or byproducts from side reactions.[1] Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its contaminants.[2] The fundamental principle is the dissolution of the impure solid in a hot solvent, followed by the slow cooling of the solution.[3] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain in the "mother liquor".[4] The success of this technique is not accidental; it is a carefully controlled process governed by thermodynamics and kinetics, requiring a methodical approach to solvent selection and execution.[5]

Physicochemical Characteristics

Understanding the physical and chemical properties of this compound is the foundation for developing a successful purification strategy.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 33839-11-1[6][7][8]
Molecular Formula C₉H₁₁BrO[6][7]
Molecular Weight 215.09 g/mol [6][7]
Structure Aromatic ether with moderate polarityInferred
Purity (Commercial) Typically ≥98%[7]

The molecule's structure, featuring a nonpolar benzene ring and ethyl group, along with moderately polar methoxy and bromo substituents, suggests it will be soluble in a range of common organic solvents. This makes it an excellent candidate for purification by recrystallization, but also necessitates a careful, empirical approach to finding the optimal solvent or solvent system.[9][10]

Safety and Handling Precautions

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. While an SDS for this specific isomer is not widely available, data from closely related bromo-anisole compounds indicate the following hazards:

  • Harmful if swallowed. [11][12]

  • Causes skin irritation. [11][12][13]

  • May cause serious eye irritation and respiratory irritation. [12][13]

Mandatory Precautions:

  • Always handle the compound in a well-ventilated chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]

  • Wash hands thoroughly after handling.[11]

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[3][15] An ideal solvent should exhibit:

  • High solubility for this compound at elevated temperatures (near the solvent's boiling point).[15][16]

  • Low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[15][16]

  • Favorable solubility for impurities : Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[15]

  • Chemical inertness : The solvent must not react with the compound.[16]

  • A relatively low boiling point to facilitate easy removal from the purified crystals during drying.[10]

Protocol: Micro-Scale Solvent Screening

The "like dissolves like" principle provides a starting point, but experimental validation is essential.[9]

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature. Agitate the tube. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be useful as the primary solvent in a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble in the cold solvent, gently heat the test tube to the solvent's boiling point.[9]

  • Observe the solubility. An ideal solvent will completely dissolve the compound when hot.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath.

  • A suitable solvent will produce a high yield of crystalline precipitate upon cooling.

SolventBoiling Point (°C)PolarityRationale
Ethanol 78PolarOften effective for moderately polar compounds.[10]
Isopropanol 82PolarSimilar to ethanol, good general-purpose solvent.
Methanol 65PolarHigher polarity; may be a good choice if impurities are nonpolar.[17]
Ethyl Acetate 77IntermediateGood for compounds of intermediate polarity.[10]
Heptane/Hexane 98 / 69NonpolarLikely poor primary solvents, but excellent as anti-solvents.[10]
Toluene 111NonpolarHigh boiling point can be problematic but may work for certain impurities.[10]
Water 100Very PolarUnlikely to dissolve the compound, but ideal as an anti-solvent with alcohols.[10]

Experimental Protocol 1: Single-Solvent Recrystallization

This method is preferred when a single solvent with the desired temperature-dependent solubility profile is identified.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate.[18] Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[4] Causality: Using the minimum volume of solvent ensures the solution will be saturated upon cooling, maximizing the recovery yield.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Reheat the solution to boiling for a few minutes.[19] Causality: Activated carbon has a high surface area that adsorbs colored, polar impurities.[4]

  • (Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization in the funnel.[18][20]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[18] Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are purer because the selective process of crystal lattice formation has sufficient time to exclude impurities.[21][22] Rapid cooling can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[23]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[4][16]

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[16] Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a low-temperature vacuum oven.

Workflow Diagram

Single_Solvent_Recrystallization cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Solid in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool Slow Cooling to RT dissolved->cool ice_bath Ice Bath cool->ice_bath crystals Crystal Slurry ice_bath->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product High-Purity Product dry->product

Caption: Workflow for Single-Solvent Recrystallization.

Experimental Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[24][25] Common pairs include ethanol/water and ethyl acetate/heptane.[15][21]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot primary "solvent" (the one in which it is very soluble) in an Erlenmeyer flask, as described in Protocol 1.[24]

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" dropwise with swirling.[23] Continue adding until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.[24]

  • Clarification: Add one or two drops of the hot primary "solvent" to just redissolve the turbidity, resulting in a clear, hot, saturated solution.[24]

  • Crystallization, Isolation, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol. The wash in step 6 should use a cold mixture of the two solvents in the same approximate ratio used to induce crystallization.[23]

Workflow Diagram

Mixed_Solvent_Recrystallization cluster_prep Preparation cluster_saturate Saturation cluster_isolate Isolation start Crude Solid in Flask add_solvent Dissolve in Min. Hot 'Solvent' start->add_solvent add_antisolvent Add 'Anti-Solvent' to Turbidity add_solvent->add_antisolvent clarify Clarify with Drop of 'Solvent' add_antisolvent->clarify saturated Hot, Saturated Solution clarify->saturated cool_and_filter Cool, Filter, Wash, Dry saturated->cool_and_filter product High-Purity Product cool_and_filter->product

Caption: Workflow for Mixed-Solvent Recrystallization.

Verification of Purity and Troubleshooting

A successful recrystallization must be validated.

  • Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point range (typically < 1-2 °C). The purified product should exhibit a narrower and higher melting point range compared to the crude material.[5]

  • Chromatographic Analysis (TLC, HPLC): High-Performance Liquid Chromatography (HPLC) can quantify purity, ideally showing a single major peak for the desired compound. Thin-Layer Chromatography (TLC) is a rapid qualitative check.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt cooling again. Scratch the inner wall of the flask with a glass rod. Add a "seed crystal" of pure compound.[18]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; the compound is coming out of solution as a liquid.Reheat the solution to dissolve the oil. Add more of the primary solvent. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.[20]
Very low recovery yield. Too much solvent was used; compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Cool the solution in an ice-salt bath for a longer duration. To recover more product, evaporate some solvent from the mother liquor and cool again for a second crop of crystals (which may be less pure).
Crystals are colored. Colored impurities were not fully removed.Repeat the recrystallization, including the optional activated carbon step.[4]

Conclusion

The purification of this compound by recrystallization is a highly effective method for achieving the purity required for demanding applications. Success is predicated on a systematic approach, beginning with the careful, empirical selection of an appropriate solvent system. By following the detailed protocols for either single- or mixed-solvent recrystallization and understanding the rationale behind each step, researchers can reliably remove impurities. The final verification of purity through melting point and chromatographic analysis provides the necessary confidence in the quality of the material for subsequent use in complex synthetic pathways.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). 5.301 Chemistry Laboratory Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Unknown. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • vlab.amrita.edu. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P93249]. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Iowa Research Online. (n.d.). 4‐Bromo‐2‐chloro‐1‐methoxybenzene. Retrieved from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 4-Bromo-2-ethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-Bromo-2-ethylanisole

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 4-Bromo-2-ethylanisole emerges as a particularly valuable building block. Its structure is characterized by a methoxy group, which is a common feature in bioactive molecules, an ethyl group that provides steric and lipophilic character, and a bromine atom positioned for a wide array of palladium-catalyzed cross-coupling reactions. This unique combination allows for the precise and modular construction of complex molecular architectures, making it an indispensable tool for creating libraries of compounds for drug discovery and developing novel organic materials.

This comprehensive guide provides an in-depth exploration of the key palladium-catalyzed transformations of 4-bromo-2-ethylanisole. We will delve into the mechanistic underpinnings of these reactions, offer field-proven, step-by-step protocols, and provide insights into reaction optimization and troubleshooting. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Mechanistic Principles: The Palladium Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions lies in a predictable and versatile catalytic cycle.[1] While the specifics vary for each named reaction, the fundamental pathway involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2]

A generalized catalytic cycle for a C-C bond-forming reaction like the Suzuki or Sonogashira coupling is depicted below.

Palladium Catalytic Cycle General Palladium Catalytic Cycle cluster_legend Key Steps Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X L_n) Pd0->OxAdd + Ar-X (4-Bromo-2-ethylanisole) Transmetal Transmetalation Intermediate (Ar-Pd(II)-R' L_n) OxAdd->Transmetal + R'-M (e.g., Boronic Acid, Alkyne) Transmetal->Pd0 Reductive Elimination (Forms Ar-R' bond) ReductElim->Pd0 Product (Ar-R') k1 Oxidative Addition k2 Transmetalation k3 Reductive Elimination

Caption: General Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-ethylanisole, forming a Pd(II) intermediate. This is often the rate-limiting step.[3]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]

For reactions like the Heck coupling, the transmetalation step is replaced by migratory insertion of an alkene, followed by β-hydride elimination.[5] In the Buchwald-Hartwig amination, an amine coordinates to the palladium complex, is deprotonated, and then undergoes reductive elimination with the aryl group.[6]

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its tolerance of a wide range of functional groups and the use of generally stable and non-toxic organoboron reagents make it a staple in pharmaceutical development.[4]

Scientific Rationale

For a substrate like 4-bromo-2-ethylanisole, the presence of two ortho substituents (methoxy and ethyl) introduces steric hindrance around the reaction center. This can impede the oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the Pd(0) species and promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium complex that can more readily undergo oxidative addition.[3] The choice of a suitable base is also critical to activate the boronic acid for efficient transmetalation.[4]

Experimental Protocol: Synthesis of 2-Ethyl-4-(4-methoxyphenyl)anisole

This protocol details the coupling of 4-bromo-2-ethylanisole with 4-methoxyphenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Flame-dry Schlenk flask under vacuum inert Backfill with Argon/Nitrogen (repeat 3x) start->inert reagents Add solids: 4-bromo-2-ethylanisole, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ inert->reagents solvent Add degassed solvents: Toluene and Water reagents->solvent heat Heat to 100 °C with vigorous stirring solvent->heat monitor Monitor by TLC/GC-MS (typically 12-24 h) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with Ethyl Acetate, wash with water and brine cool->extract dry Dry over Na₂SO₄, filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify

Caption: Suzuki-Miyaura Coupling Workflow.

Materials

Reagent/MaterialM.W.Amount (mmol)Equivalents
4-Bromo-2-ethylanisole215.091.01.0
4-Methoxyphenylboronic acid151.961.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.570.040.04
Potassium Phosphate (K₃PO₄)212.273.03.0
Toluene-5 mL-
Water-0.5 mL-

Procedure

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-ethylanisole (215 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[7][8]

Application 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction is a cornerstone of organic synthesis for the arylation of alkenes.[9] It provides a powerful method for constructing substituted olefins, which are prevalent in natural products and materials science.[10]

Scientific Rationale

The Heck reaction with an electron-rich aryl bromide like 4-bromo-2-ethylanisole can be sluggish.[9] The catalytic cycle involves oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5] To facilitate the reaction, a phosphine-free catalyst system or one with specific N-heterocyclic carbene (NHC) ligands can be highly effective.[1] The choice of base is critical for neutralizing the HBr generated during the cycle.

Experimental Protocol: Synthesis of (E)-Ethyl 3-(2-ethyl-4-methoxyphenyl)acrylate

This protocol describes the coupling of 4-bromo-2-ethylanisole with ethyl acrylate.

Materials

Reagent/MaterialM.W.Amount (mmol)Equivalents
4-Bromo-2-ethylanisole215.091.01.0
Ethyl Acrylate100.121.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.030.03
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.060.06
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)-4 mL-

Procedure

  • Reaction Setup: In a flame-dried, argon-flushed sealed tube containing a magnetic stir bar, add 4-bromo-2-ethylanisole (215 mg, 1.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and tri(o-tolyl)phosphine (18.3 mg, 0.06 mmol).

  • Reagent Addition: Under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 mL), triethylamine (0.28 mL, 2.0 mmol), and ethyl acrylate (0.16 mL, 1.5 mmol) via syringe.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture for 16-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove DMF and triethylamine hydrobromide.

  • Purification: Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired substituted acrylate.[9]

Application 3: Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes and conjugated enynes.[1] This reaction is invaluable in the synthesis of complex natural products, pharmaceuticals, and organic materials due to the utility of the alkyne functional group.[11]

Scientific Rationale

The classical Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.[1] An amine base is required both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

Experimental Protocol: Synthesis of 2-Ethyl-4-(phenylethynyl)anisole

This procedure details the coupling of 4-bromo-2-ethylanisole with phenylacetylene.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification start To a Schlenk flask add: 4-bromo-2-ethylanisole, PdCl₂(PPh₃)₂, CuI inert Evacuate and backfill with Argon start->inert reagents Add THF, Diisopropylamine, and Phenylacetylene inert->reagents stir Stir at room temperature for 3-6 hours reagents->stir monitor Monitor by TLC stir->monitor filter Dilute with Et₂O, filter through Celite monitor->filter wash Wash filtrate with sat. aq. NH₄Cl and brine filter->wash dry Dry over Na₂SO₄, concentrate wash->dry purify Purify by flash column chromatography dry->purify

Caption: Sonogashira Coupling Workflow.

Materials

Reagent/MaterialM.W.Amount (mmol)Equivalents
4-Bromo-2-ethylanisole215.091.01.0
Phenylacetylene102.141.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Diisopropylamine (DIPA)101.195.05.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-ethylanisole (215 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL), followed by diisopropylamine (0.7 mL, 5.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours.

  • Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting aryl bromide.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite®, washing the pad with additional diethyl ether.

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (15 mL), followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (hexane/ethyl acetate) to afford the pure arylalkyne.[1]

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals and organic materials.[6] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.[12]

Scientific Rationale

Similar to other cross-coupling reactions with sterically hindered substrates, the Buchwald-Hartwig amination of 4-bromo-2-ethylanisole benefits from the use of specialized, bulky, electron-rich phosphine ligands. Ligands such as Xantphos or those from the Buchwald-type biarylphosphine family are effective in promoting the crucial reductive elimination step to form the C-N bond.[13] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine in the catalytic cycle.[13]

Experimental Protocol: Synthesis of N-Phenyl-2-ethyl-4-methoxyaniline

This protocol outlines the amination of 4-bromo-2-ethylanisole with aniline.

Materials

Reagent/MaterialM.W.Amount (mmol)Equivalents
4-Bromo-2-ethylanisole215.091.01.0
Aniline93.131.21.2
Pd₂(dba)₃915.720.0150.015
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Toluene, anhydrous-5 mL-

Procedure

  • Glovebox Setup: Inside an argon-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) (13.7 mg, 0.015 mmol), Xantphos (23.2 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition (in glovebox): Add 4-bromo-2-ethylanisole (215 mg, 1.0 mmol), anhydrous toluene (5 mL), and aniline (0.11 mL, 1.2 mmol).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir the mixture for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired N-arylated product.[12][13]

Application 5: Carbonylative Coupling Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) gas.[14] This provides a direct and efficient route to valuable compounds such as ketones, esters, and amides from aryl halides.[15]

Scientific Rationale

Carbonylative couplings follow a pathway involving oxidative addition of the aryl halide to Pd(0), followed by the insertion of a CO molecule into the aryl-palladium bond to form a palladium-acyl intermediate. This intermediate can then react with various nucleophiles. For example, reaction with an organoboron reagent (Suzuki-type) yields a ketone, while reaction with an alcohol or amine (Heck-type) produces an ester or amide, respectively.

Experimental Protocol: Carbonylative Suzuki Coupling to Synthesize (2-Ethyl-4-methoxyphenyl)(phenyl)methanone

This protocol describes the synthesis of a ketone via the coupling of 4-bromo-2-ethylanisole, phenylboronic acid, and carbon monoxide.

Materials

Reagent/MaterialM.W.Amount (mmol)Equivalents
4-Bromo-2-ethylanisole215.091.01.0
Phenylboronic acid121.931.51.5
Pd(OAc)₂224.500.020.02
1,3-Bis(diphenylphosphino)propane (dppp)412.440.0250.025
Potassium Carbonate (K₂CO₃)138.213.03.0
Toluene, anhydrous-10 mL-
Carbon Monoxide (CO)-1 atm (balloon)-

Procedure

  • Reaction Setup: To a two-neck flask equipped with a stir bar, a reflux condenser, and a CO balloon inlet, add 4-bromo-2-ethylanisole (215 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), dppp (10.3 mg, 0.025 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times. Then, evacuate and backfill with carbon monoxide from a balloon.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12-18 hours under a CO atmosphere (balloon).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through Celite® and wash the pad with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the target ketone.

Best Practices and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of palladium catalyst/pre-catalyst.- Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox.- Use freshly distilled/anhydrous solvents and pure reagents.
Hydrodehalogenation (Ar-Br → Ar-H) - Presence of water or protic sources- Slow transmetalation or coupling step- Ensure all reagents and solvents are scrupulously dry.- Increase the concentration of the coupling partner.- Screen different ligands to accelerate the desired coupling step.
Homocoupling of Coupling Partner (e.g., R-R) - Reaction temperature too high- Presence of oxygen- Lower the reaction temperature by 10-20 °C.- Thoroughly degas all solvents and maintain a robust inert atmosphere.
Low Yields (Steric Hindrance) - Ligand is not bulky enough- Base is not strong enough (Suzuki/B-H)- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, tBu₃P).- For Suzuki, try stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, use NaOtBu or LHMDS.

References

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed. Available from: [Link]

  • RSC Publishing. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • The Suzuki Reaction. (2014). Available from: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]

  • Han, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3786–3790. Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules, 24(14), 2623. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available from: [Link]

  • Kjell, D. P., & Johnson, B. D. (2012). Palladium-catalyzed double carbonylation using near stoichiometric carbon monoxide: expedient access to substituted 13C2-labeled phenethylamines. The Journal of Organic Chemistry, 77(14), 6155–6165. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Available from: [Link]

  • ResearchGate. (2021). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10830–10911. Available from: [Link]

  • RSC Publishing. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available from: [Link]

  • Vrána, J., et al. (2021). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 11(3), 1694–1701. Available from: [Link]

  • Izawa, Y., Pun, D., & Stahl, S. S. (2011). Palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols. Science, 333(6039), 209–213. Available from: [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

Sources

synthesis of novel heterocyclic compounds from 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-ethyl-1-methoxybenzene

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of valuable heterocyclic scaffolds, namely benzofurans and carbazoles, utilizing this compound as a versatile starting material. The protocols and discussions herein are grounded in established, modern synthetic methodologies, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.

The strategic functionalization of the aryl bromide is paramount. The presence of the electron-donating methoxy and ethyl groups on the aromatic ring increases its electron density, which can influence the kinetics of key catalytic steps, such as oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This guide focuses on robust and highly adaptable palladium-catalyzed reactions, including Sonogashira and Buchwald-Hartwig couplings, which serve as foundational steps for subsequent cyclization to construct the desired heterocyclic cores.

Strategic Overview: From Aryl Bromide to Heterocycle

The conversion of this compound into complex heterocyclic systems is a multi-step process that hinges on the initial formation of a new carbon-carbon or carbon-nitrogen bond at the site of the bromine atom. This is followed by an intramolecular cyclization event to construct the new ring system. The two primary pathways detailed in this guide leverage the power of transition metal catalysis.

G cluster_0 Core Strategies cluster_1 Pathway A: Benzofuran Synthesis cluster_2 Pathway B: Carbazole Synthesis SM This compound A1 Sonogashira Coupling (C-C Bond Formation) SM->A1 Terminal Alkyne B1 Buchwald-Hartwig Amination (C-N Bond Formation) SM->B1 Aryl Amine A2 O-Demethylation (Phenol Formation) A1->A2 A3 Intramolecular Cyclization (5-endo-dig) A2->A3 A_end Substituted Benzofuran A3->A_end B2 Intramolecular C-H Arylation (Cyclization) B1->B2 B_end Substituted Carbazole B2->B_end

Caption: Overall synthetic pathways from the starting material.

Part 1: Synthesis of Substituted Benzofurans

The synthesis of the benzofuran scaffold is achieved via a three-step sequence: (1) Sonogashira coupling to install an alkyne, (2) cleavage of the methyl ether to unmask a phenol, and (3) intramolecular cyclization of the resulting ortho-alkynylphenol. Benzofurans are privileged structures found in numerous natural products and biologically active molecules.[2]

Workflow for Benzofuran Synthesis

G start 4-Bromo-2-ethyl- 1-methoxybenzene step1 Sonogashira Coupling - Pd(PPh₃)₂, CuI - Base (e.g., TEA) - Terminal Alkyne start->step1 intermediate1 2-Alkynyl-1-ethyl- 4-methoxybenzene step1->intermediate1 step2 Ether Cleavage - BBr₃ or HBr - Anhydrous Solvent intermediate1->step2 intermediate2 4-Alkynyl-3-ethylphenol (o-alkynylphenol) step2->intermediate2 step3 5-endo-dig Cyclization - Au(I) or Pd(II) catalyst - Mild Conditions intermediate2->step3 end_product Substituted Benzofuran step3->end_product

Caption: Step-by-step workflow for benzofuran synthesis.

Application Note 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl bromide) and sp-hybridized carbons (of a terminal alkyne).[3] The reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.[4]

Causality Behind Component Selection:

  • Palladium Catalyst : A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are often used and are reduced in situ.

  • Copper(I) Co-catalyst : CuI is the most common co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[4]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[5]

  • Solvent : Anhydrous, degassed solvents like THF or DMF are typically used to prevent catalyst deactivation.

Protocol 1: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Trimethylsilylacetylene, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)

  • Copper(I) iodide (CuI, 0.04 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-alkynyl-1-ethyl-4-methoxybenzene derivative.

Application Note 2: O-Demethylation and Cyclization

Cleavage of the aryl methyl ether is necessary to reveal the phenol required for cyclization. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. The subsequent intramolecular cyclization of the ortho-alkynylphenol is an example of a 5-endo-dig cyclization, which can be catalyzed by various transition metals, including gold and palladium, under mild conditions.[6][7] Gold catalysts, in particular, are known for their high carbophilicity, which efficiently activates the alkyne for nucleophilic attack by the phenol.[8]

Protocol 2: O-Demethylation and Gold-Catalyzed Cyclization

Materials:

  • 2-Alkynyl-1-ethyl-4-methoxybenzene derivative (1.0 eq)

  • Boron tribromide (BBr₃, 1 M solution in DCM, 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Gold(I) chloride (AuCl) or a suitable gold pre-catalyst (0.05 eq)

Procedure (Part A - Demethylation):

  • Dissolve the alkynyl starting material in anhydrous DCM in a flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise. A color change is typically observed.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude ortho-alkynylphenol is often used directly in the next step.

Procedure (Part B - Cyclization):

  • Dissolve the crude ortho-alkynylphenol in a suitable solvent such as acetonitrile or DCM.

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction at room temperature. The cyclization is often rapid, typically completing within 1-3 hours.[6] Monitor by TLC.

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final substituted benzofuran product.

Part 2: Synthesis of Substituted Carbazoles

The construction of the carbazole ring system from this compound involves an initial C-N bond formation to create a diarylamine intermediate, followed by an intramolecular C-H activation/arylation to forge the final ring. The Buchwald-Hartwig amination is the state-of-the-art method for the initial C-N coupling due to its high efficiency and broad substrate scope.[9][10]

Workflow for Carbazole Synthesis

G start 4-Bromo-2-ethyl- 1-methoxybenzene step1 Buchwald-Hartwig Amination - Pd Pre-catalyst - Bulky Phosphine Ligand - Base (e.g., NaOtBu) - Aniline derivative start->step1 intermediate1 N-Aryl Diarylamine step1->intermediate1 step2 Intramolecular C-H Arylation - Pd(OAc)₂ - Oxidant (e.g., Cu(OAc)₂) - High Temperature intermediate1->step2 end_product Substituted Carbazole step2->end_product

Caption: Step-by-step workflow for carbazole synthesis.

Application Note 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[11] The reaction's success with electron-rich aryl bromides, like our starting material, relies heavily on the choice of ligand.

Causality Behind Component Selection:

  • Palladium Pre-catalyst : Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.

  • Ligand : Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl phosphines are critical.[12] Their steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, to release the diarylamine product and regenerate the Pd(0) catalyst.[10]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is highly effective, although other bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.[13]

  • Solvent : Anhydrous, high-boiling aprotic solvents like toluene or dioxane are preferred.

Protocol 3: Buchwald-Hartwig Amination to form a Diarylamine

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 2-bromoaniline, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound followed by the aniline derivative.

  • Add anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude diarylamine by column chromatography.

Application Note 4: Intramolecular C-H Arylation

Once the diarylamine is formed, the carbazole ring is closed via a palladium-catalyzed intramolecular C-H functionalization/arylation reaction.[14] This step involves the activation of a C-H bond on one of the aryl rings and its subsequent coupling with the other ring. This process often requires an oxidant to regenerate the active form of the palladium catalyst.

Protocol 4: Palladium-Catalyzed Intramolecular Cyclization

Materials:

  • Diarylamine intermediate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.10 eq)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 eq) as an oxidant

  • Dimethylacetamide (DMA) or another high-boiling polar solvent

Procedure:

  • To a reaction vial, add the diarylamine, Pd(OAc)₂, and Cu(OAc)₂.

  • Add DMA as the solvent.

  • Seal the vial and heat the mixture to 120-140 °C.[15]

  • Stir at this temperature for 12-24 hours, monitoring by LC-MS for the formation of the carbazole product.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMA and copper salts.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the desired substituted carbazole.

Data Summary and Comparison

The following table summarizes typical conditions and considerations for the key transformations described. Yields are indicative and highly dependent on the specific substrates and optimization.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Key Considerations
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuITEA, DIPATHF, DMF25-70Requires anhydrous and oxygen-free conditions.[3]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110Ligand choice is critical for efficiency.[10]
Au-Catalyzed Cyclization AuCl, AuCl₃NoneMeCN, DCM25-50Very mild conditions, often rapid reaction.[6]
Pd-Catalyzed C-H Arylation Pd(OAc)₂NoneDMA, DMSO120-150Requires an oxidant (e.g., Cu(OAc)₂ or O₂).[14]

References

  • Du, W., Yang, R., Wu, J., & Xia, Z. (2018). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. ChemistrySelect. [Link]

  • Cerna, I., & D’Souza, D. M. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Hu, L., Dietl, M. C., Han, C., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2021). Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C–H Alkynylation/Oxy-Alkynylation. Angewandte Chemie International Edition. [Link]

  • Yin, X., et al. (2024). Chemodivergent Synthesis of Polycyclic Aromatic Diarylamines and Carbazoles. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Carbazole synthesis. Organic Chemistry Portal. [Link]

  • Hu, L., et al. (2021). Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. National Institutes of Health. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Barbe, S., et al. (2016). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. ResearchGate. [Link]

  • Rahman, M. M., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. [Link]

  • ResearchGate. (2018). Synthesis of carbazoles 31 from the corresponding diarylamines 30 through the double C(aryl)–H bond functionalization. ResearchGate. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Palladium-Catalyzed Coupling of Vinylogous Amides with Aryl Halides: Applications to the Synthesis of Heterocycles. Organic Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Odenkirk, M., et al. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Fors, B. P. (2012). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

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Application Note & Industrial Protocol: A Scalable Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-ethyl-1-methoxybenzene is a key building block in modern medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates.[1] Its utility demands a manufacturing process that is not only high-yielding and cost-effective but also robust, scalable, and safe. This document provides a comprehensive guide for the industrial-scale synthesis of this compound, designed for researchers, process chemists, and drug development professionals. We present a validated protocol based on the selective electrophilic bromination of 2-ethylanisole, detailing process optimization, critical safety procedures, and analytical controls necessary for producing high-purity material suitable for cGMP applications.

Introduction & Strategic Process Selection

The molecular architecture of this compound, featuring strategically placed methoxy, ethyl, and bromo groups, makes it an invaluable synthon for constructing complex molecular frameworks. The bromine atom, in particular, serves as a versatile handle for subsequent cross-coupling reactions, lithiation, or Grignard formation, enabling the introduction of further molecular diversity.

For industrial production, two primary synthetic routes were evaluated:

  • Route A: Electrophilic Bromination of 2-Ethylanisole. This route involves the direct bromination of a readily available starting material. The key challenge is controlling the regioselectivity due to the presence of two activating groups (methoxy and ethyl), both of which direct electrophiles to ortho and para positions.

  • Route B: Friedel-Crafts Ethylation of 4-Bromoanisole. This approach introduces the ethyl group to a pre-brominated precursor. However, Friedel-Crafts alkylation reactions are notoriously difficult to control on a large scale.[2][3] A significant drawback is polyalkylation, where the ethylated product, being more activated than the starting material, reacts further to yield di- and tri-ethylated impurities that are difficult to separate.[4] This method also typically requires stoichiometric amounts of a Lewis acid catalyst, such as AlCl₃, leading to complex workup procedures and significant hazardous waste generation.[5]

Process Decision: Based on considerations of process control, impurity profile, and environmental impact, Route A (Electrophilic Bromination) is selected as the superior strategy for industrial scale-up. The methoxy group is a more powerful activating and para-directing group than the ethyl group, which allows for high regioselectivity towards the desired 4-bromo isomer under carefully controlled conditions.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich aromatic ring of 2-ethylanisole acts as a nucleophile, attacking the bromine molecule. The potent activating effect of the methoxy group strongly directs the substitution to the position para to it, which is sterically accessible and electronically favored.

Caption: Reaction scheme for the synthesis of this compound.

Industrial-Scale Synthesis Protocol

This protocol is designed for a nominal 100 L scale in a suitable glass-lined reactor. All operations must be conducted in a well-ventilated area with appropriate engineering controls.

Hazard Analysis & Safety Protocols

CAUTION: This process involves highly hazardous materials. A thorough Process Hazard Analysis (PHA) must be conducted before execution.

  • Bromine (Br₂): Extremely toxic, corrosive, and volatile with a pungent odor.[6] Exposure can cause severe burns to the skin, eyes, and respiratory tract.[7]

    • PPE: Full-face respirator with acid gas cartridges, chemical-resistant gloves (neoprene, nitrile), and a full chemical-resistant suit are mandatory.[6][8]

    • Engineering Controls: All transfers and reactions must be performed in a closed system or under high-efficiency local exhaust ventilation. The reactor's off-gas line must be vented through a caustic scrubber (e.g., 10-20% NaOH or sodium thiosulfate solution) to neutralize bromine vapor and the HBr byproduct.[9]

    • Spill Response: Have a bromine spill kit readily available, containing an inert absorbent like vermiculite (DO NOT use combustible materials like sawdust) and a neutralizing agent such as a 10-25% aqueous sodium thiosulfate solution.[9]

  • Hydrogen Bromide (HBr): A toxic and corrosive gas is generated as a byproduct. The scrubber system is essential for its neutralization.

  • Dichloromethane (CH₂Cl₂): A potential carcinogen and volatile solvent. Minimize exposure through closed-system transfers.

  • Exothermic Reaction: The bromination is exothermic. Strict temperature control is critical to prevent runaway reactions and minimize the formation of dibrominated byproducts.

Equipment & Materials
EquipmentSpecification
Primary Reactor100 L Glass-Lined Steel Reactor with cooling jacket
Addition Vessel20 L Glass Vessel for Bromine
Scrubber SystemPacked column with circulating caustic solution
Quench & Wash VesselsAppropriate sized vessels for aqueous workup
Distillation UnitHigh-vacuum distillation setup with fractionating column
Personal Protective Equipment (PPE)As specified in the Hazard Analysis section
ReagentGradeCAS No.Molar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-Ethylanisole>98%767-50-0136.196.8150.01.0
Bromine>99.5%7726-95-6159.818.39 (5.38 L)52.51.05
Dichloromethane (DCM)Technical75-09-284.93~50 L--
Sodium ThiosulfateTechnical7772-98-7158.11As required--
Sodium BicarbonateTechnical144-55-884.01As required--
Step-by-Step Manufacturing Protocol

G charge_reactor 1. Reactor Charging Charge 2-Ethylanisole and DCM into the 100 L reactor. cool 2. Cooling Cool reactor contents to 0-5 °C using jacket. charge_reactor->cool add_br2 3. Bromine Addition Slowly add Bromine (1.05 eq) sub-surface over 2-3 hours. Maintain T < 5 °C. cool->add_br2 react 4. Reaction Stir at 0-5 °C for 1-2 hours post-addition. Monitor by GC. add_br2->react quench 5. Quenching Slowly add 10% Sodium Thiosulfate solution to destroy excess Br₂. react->quench workup 6. Aqueous Workup Phase separate. Wash organic layer with NaHCO₃ soln, then brine. quench->workup dry 7. Solvent Removal Dry organic layer (e.g., Na₂SO₄). Concentrate under reduced pressure. workup->dry purify 8. Purification Purify crude oil by vacuum distillation. dry->purify final_product 9. Final Product Collect pure fraction of This compound. purify->final_product

Caption: Industrial workflow for the synthesis of this compound.

1. Reactor Preparation and Charging:

  • Ensure the reactor and associated lines are clean and dry.

  • Inert the reactor with nitrogen.

  • Charge the reactor with 2-Ethylanisole (6.81 kg, 50.0 mol).

  • Charge Dichloromethane (~50 L) to the reactor and begin agitation.

2. Cooling:

  • Cool the reactor contents to between 0 °C and 5 °C using the cooling jacket.

3. Bromine Addition:

  • Charge Bromine (8.39 kg, 52.5 mol) to the addition vessel.

  • Slowly add the bromine to the reactor via a dip tube (sub-surface addition) over a period of 2-3 hours.

  • CRITICAL: Meticulously control the addition rate to maintain the internal temperature below 5 °C. A temperature excursion can lead to a significant increase in the formation of isomeric and dibrominated impurities.

  • Ensure the scrubber is operational throughout the addition to neutralize the evolving HBr gas.

4. Reaction and Monitoring:

  • After the bromine addition is complete, continue to stir the mixture at 0-5 °C.

  • Monitor the reaction progress every 30 minutes by Gas Chromatography (GC). The reaction is complete when the area % of 2-ethylanisole is <1.0%. This typically takes 1-2 hours.

5. Quenching:

  • Once the reaction is complete, slowly and carefully add a 10% aqueous solution of sodium thiosulfate to the reactor. The addition is exothermic; maintain the temperature below 15 °C.

  • Continue adding the quenching solution until the reddish-brown color of bromine disappears and the organic layer becomes a pale yellow.

6. Aqueous Workup:

  • Stop agitation and allow the layers to separate.

  • Drain the lower organic layer to a separate vessel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove residual HBr).

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Check the pH of the final aqueous wash to ensure it is neutral.

7. Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and transfer the solution to a distillation flask.

  • Concentrate the solution under reduced pressure to remove the dichloromethane, yielding the crude product as a yellowish oil.

8. Purification:

  • Purify the crude oil by vacuum distillation.

  • Collect the fraction boiling at the appropriate temperature and pressure (literature suggests approx. 110-115 °C at ~10 mmHg).

  • The expected yield of the purified product is 75-85%.

Analytical Specifications & Data

The final product must be analyzed to ensure it meets the required specifications for use in further manufacturing steps.

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Identity Conforms to the structure of the reference¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 98.5%GC (Area %)
Water Content ≤ 0.1%Karl Fischer
Residual Solvents Dichloromethane ≤ 600 ppmHeadspace GC

Expected Yield: 8.2 kg - 9.2 kg (75-85% of theoretical)

Conclusion

The protocol described provides a scalable, reliable, and high-yielding process for the industrial synthesis of this compound. The primary challenges of this synthesis—regioselectivity and safety—are effectively managed through strict control of reaction temperature and the implementation of robust engineering controls for handling bromine and HBr. This application note serves as a foundational guide for process chemists and engineers to safely and efficiently produce this critical pharmaceutical intermediate at scale.

References

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • BenchChem. (2025). Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
  • Rutgers University.
  • Slideshare. (n.d.). Bromine handling and safety.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.).
  • Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Journal of Medical Science. (n.d.).
  • PubChem. (n.d.). 2-Bromo-1-ethyl-4-methoxybenzene.
  • Filo. (2023). Write the structural formula of:(a) o-Ethylanisole,(b) p-Nitroaniline....

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Application Note: Strategic Synthesis of 2-Ethyl-4-methoxyphenyl-lithium via Halogen-Lithium Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The generation of functionalized aryllithium reagents is a cornerstone of modern organic synthesis, providing access to a vast array of complex molecular architectures for pharmaceutical and materials science applications. This application note provides a detailed guide to the synthesis and utilization of 2-Ethyl-4-methoxyphenyl-lithium, a valuable synthetic intermediate. The primary focus is on the highly efficient and regioselective bromine-lithium exchange reaction of 4-Bromo-2-ethyl-1-methoxybenzene with common organolithium reagents, namely n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi).

We will explore the mechanistic underpinnings of this transformation, weigh the strategic advantages of each organolithium reagent, and provide robust, step-by-step protocols for both the generation of the aryllithium species and its subsequent in-situ reaction with an electrophile. This guide is designed for researchers and drug development professionals seeking to employ this versatile building block with precision and confidence.

Mechanistic Rationale and Strategic Considerations

The conversion of an aryl halide to an aryllithium is a pivotal transformation. For a substrate like this compound, two principal pathways with an organolithium base are theoretically possible: Halogen-Lithium Exchange and Directed ortho-Metalation (DoM).

The Predominant Pathway: Halogen-Lithium Exchange

Halogen-lithium exchange is an equilibrium process where an organolithium reagent exchanges its lithium atom for a halogen on another organic molecule.[1][2] The reaction equilibrium strongly favors the formation of the more stable organolithium species.[2] In this case, the reaction between an alkyllithium (like n-BuLi) and the aryl bromide generates the more stable aryllithium, as the negative charge is stabilized on an sp²-hybridized carbon.[2][3]

The exchange rate is exceptionally fast, particularly for aryl bromides and iodides, and typically proceeds rapidly even at very low temperatures (e.g., -78 °C to -120 °C).[2][4] The mechanism is thought to proceed through a nucleophilic attack on the bromine atom, possibly involving an intermediate "ate-complex".[2][5]

The Potential Side Reaction: Directed ortho-Metalation (DoM)

The methoxy group (-OCH₃) is a well-known Directed Metalation Group (DMG) that can coordinate to the lithium cation of the organolithium reagent.[6][7] This coordination, or "complex-induced proximity effect," increases the acidity of the protons at the ortho positions, facilitating their removal by the strong base.[6][8] For this compound, this would involve deprotonation at the C3 position.

However, the rate of halogen-lithium exchange at a C-Br bond is orders of magnitude faster than the rate of deprotonation of an aromatic C-H bond, even one activated by a DMG.[5][9] Therefore, under standard cryogenic conditions, halogen-lithium exchange is the overwhelmingly favored and observed reaction pathway. The DoM pathway is generally not a significant competing reaction in this specific system.

G sub This compound product_path Halogen-Lithium Exchange (Kinetically Favored) sub->product_path side_path Directed ortho-Metalation (Kinetically Disfavored) sub->side_path reagent R-Li (n-BuLi or t-BuLi) reagent->product_path reagent->side_path intermediate Aryllithium Intermediate (2-Ethyl-4-methoxyphenyl-lithium) product product side_product ortho-Lithiated Intermediate (via DoM) product_path->intermediate + R-Br side_path->side_product + R-H

Figure 1: Competing pathways for the reaction of this compound with organolithium reagents.

Choice of Organolithium Reagent: n-BuLi vs. t-BuLi

Both n-BuLi and t-BuLi are effective for this transformation, but key differences influence their application.

Featuren-Butyllithium (n-BuLi)tert-Butyllithium (t-BuLi)
Reactivity Strong base and nucleophile.[10]Stronger base, more sterically hindered, and generally more reactive in halogen exchange.[11][12]
Stoichiometry Typically requires 1.0-1.1 equivalents for exchange.Often requires >2.0 equivalents. The first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct to prevent side reactions.[3][9]
Side Reactions Can act as a nucleophile with certain electrophiles if exchange is not complete.The elimination of the t-BuBr byproduct to isobutene is rapid and irreversible, driving the equilibrium.[9]
Handling Pyrophoric; commercially available in hydrocarbon solutions.[13]More pyrophoric than n-BuLi; handled with extreme caution.

Recommendation: For routine, small-scale synthesis where cost and ease of handling are considerations, n-BuLi is sufficient. For faster reactions, difficult substrates, or to minimize potential side reactions from the butyl halide byproduct, t-BuLi is the superior choice, provided the stoichiometry is adjusted accordingly.

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water.[4][13] All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) in oven- or flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

General Experimental Workflow

G start Setup & Inerting step1 Dissolve Aryl Bromide in Anhydrous Solvent start->step1 step2 Cool to -78 °C (Dry Ice/Acetone Bath) step1->step2 step3 Slowly Add Organolithium Reagent step2->step3 step4 Stir for 30-60 min at -78 °C step3->step4 step5 Aryllithium Formed (Ready for Quenching) step4->step5 step6 Add Electrophile (e.g., DMF) at -78 °C step5->step6 step7 Warm to Room Temp & Quench with Sat. NH4Cl(aq) step6->step7 step8 Workup & Purification (Extraction, Chromatography) step7->step8 end Isolate Product step8->end

Figure 2: General workflow for the generation and in-situ quenching of 2-Ethyl-4-methoxyphenyl-lithium.

Protocol 1: Generation using n-Butyllithium and Quenching with DMF

This protocol details the formation of the aryllithium followed by an in-situ formylation using N,N-dimethylformamide (DMF) to yield 2-ethyl-4-methoxybenzaldehyde.

Materials:

  • This compound

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 45 minutes. Successful formation of the aryllithium is typically indicated by a slight color change.

  • In-situ Quench: Slowly add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution at -78 °C. A color change and/or precipitate may be observed.

  • After the addition of DMF is complete, stir the reaction at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to warm slowly to 0 °C.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-ethyl-4-methoxybenzaldehyde.

Protocol 2: Generation using tert-Butyllithium

This protocol is an alternative for generating the aryllithium species, which can then be quenched as described in steps 6-12 of Protocol 1.

Materials:

  • Same as Protocol 1, but substituting n-BuLi with t-BuLi.

  • Anhydrous pentane or hexane may be required for t-BuLi solutions.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Slowly add t-BuLi (2.1 eq, typically 1.7 M in pentane) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C. The use of two equivalents is critical to consume the t-butyl bromide byproduct.[3][9]

  • Stir the reaction mixture at -78 °C for 30 minutes. The exchange with t-BuLi is generally faster than with n-BuLi.

  • The resulting 2-Ethyl-4-methoxyphenyl-lithium solution is now ready for reaction with an electrophile as described in Protocol 1 (Step 6 onwards).

Summary of Reaction Parameters and Troubleshooting

The following table summarizes key quantitative data for the halogen-lithium exchange.

ParameterProtocol 1 (n-BuLi)Protocol 2 (t-BuLi)
Organolithium Reagent n-Butyllithiumtert-Butyllithium
Equivalents of R-Li 1.05 - 1.1 eq2.1 - 2.2 eq
Solvent Anhydrous THFAnhydrous THF
Temperature -78 °C-78 °C
Reaction Time 45 - 60 minutes20 - 30 minutes
Typical Yields 80 - 95% (after quench)85 - 98% (after quench)

Troubleshooting:

  • Incomplete conversion: If starting material is recovered, the organolithium reagent may have degraded due to exposure to air or moisture, or the reaction time was insufficient. Ensure anhydrous conditions and use freshly titrated or newly purchased reagents.

  • Low yield: Could result from premature quenching or side reactions. Ensure the temperature is strictly maintained at -78 °C until the electrophile is added. The stability of aryllithium reagents can be poor at higher temperatures.[14][15]

  • Formation of unexpected byproducts: May indicate reaction with the solvent (especially at higher temperatures with THF)[10] or other competing pathways. Using t-BuLi can often provide cleaner reactions.

Conclusion

The bromine-lithium exchange on this compound is a robust and highly regioselective method for generating the corresponding aryllithium reagent. This intermediate serves as a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds. By carefully selecting the organolithium reagent and maintaining strict control over reaction conditions, particularly temperature and atmosphere, researchers can reliably access this versatile building block for applications in pharmaceutical synthesis and beyond.

References

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Fort, Y., & Schlosser, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. Retrieved from [Link]

  • Slocum, D. W., et al. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. J. Org. Chem. Retrieved from [Link]

  • Friesen, C. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. Masters Theses & Specialist Projects. Retrieved from [Link]

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  • Wessig, P., et al. (2013). A Closer Look at the Bromine–Lithium Exchange with tert-Butyllithium in an Aryl Sulfonamide Synthesis. Organic Process Research & Development. Retrieved from [Link]

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  • Bailey, W. F., & Punzalan, E. R. (2006). Effect of Solvent on the Lithium-Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry. Retrieved from [Link]

  • Slocum, D. W., et al. (2010). Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies. ResearchGate. Retrieved from [Link]

  • Bailey, W. F., & Punzalan, E. R. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. Journal of Organic Chemistry. Retrieved from [Link]

  • Bailey, W. F., & Punzalan, E. R. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry. Retrieved from [Link]

  • O'Brien, A. G., et al. (2019). Organogel delivery vehicles for the stabilization of organolithium reagents. Nature Chemistry. Retrieved from [Link]

  • Bailey, W. F., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. Retrieved from [Link]

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  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences. Retrieved from [Link]

  • Knochel, P., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Angewandte Chemie International Edition. Retrieved from [Link]

  • Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Communications. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

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  • Knochel, P., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Angewandte Chemie International Edition. Retrieved from [Link]

  • Knochel, P., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I. Open Access LMU. Retrieved from [Link]

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  • Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications. Retrieved from [Link]

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Application Notes & Protocols: 4-Bromo-2-ethyl-1-methoxybenzene as a Key Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in Materials Synthesis

4-Bromo-2-ethyl-1-methoxybenzene is a strategically functionalized aromatic compound poised for significant applications in materials science, particularly in the synthesis of bespoke organic electronic materials. Its molecular architecture, featuring a reactive bromine atom, an electron-donating methoxy group, and a solubilizing ethyl group, makes it an ideal precursor for constructing complex molecular frameworks through modern cross-coupling chemistry.

The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational methods for creating C-C and C-N bonds, respectively.[1][2] The substituents on the benzene ring are not merely passive components; they play a crucial role in tuning the properties of the final material:

  • Methoxy Group (-OCH₃): As a strong electron-donating group by resonance, the methoxy substituent increases the electron density of the aromatic ring.[3][4] In the context of organic electronics, this raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material, which is critical for efficient charge (hole) injection and transport.[5]

  • Ethyl Group (-CH₂CH₃): This alkyl group enhances the solubility of both the building block and the final macromolecule in common organic solvents.[6] This is a critical practical consideration, enabling solution-based processing techniques like spin-coating for the fabrication of large-area electronic devices.[7][8]

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound as a precursor for high-performance organic materials.

Core Application: Synthesis of Hole-Transporting Material (HTM) Precursors

A primary application of this building block is in the synthesis of triarylamine-based structures, which are a cornerstone class of Hole-Transporting Materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[9][10] The protocols below detail two fundamental cross-coupling strategies to this end.

Workflow for Advanced Material Synthesis

The general pathway involves coupling this compound with other aromatic moieties to build up a π-conjugated system. This workflow is visualized below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Intermediate Products cluster_final Final Application A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Biphenyl Derivatives B->D E Diaryl/Triarylamine Structures (HTM Core) C->E F Advanced Materials (e.g., Hole-Transporting Polymers, OLED Emitters) D->F E->F

Caption: General synthetic workflow from the starting material to advanced functional materials.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of a biphenyl derivative, a common core structure in organic electronic materials. The reaction couples this compound with a generic arylboronic acid.[11][12]

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide.[12] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Caption: Suzuki-Miyaura coupling of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound215.091.0215 mgAryl Halide Substrate
Arylboronic AcidVaries1.2VariesCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.03 (3 mol%)35 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase
Toluene--8 mLSolvent (Organic Phase)
Degassed Deionized Water--2 mLSolvent (Aqueous Phase)
Step-by-Step Protocol
  • Vessel Preparation: Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol) to a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen three times to establish an inert atmosphere.[13] This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol). Then, add toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 15 mL of ethyl acetate and 15 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with 20 mL of brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure biphenyl derivative.[14][15]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of a triarylamine precursor, a core structure for HTMs, by coupling this compound with diphenylamine.[2]

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[2] The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination, which forms the C-N bond.[16] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[17]

Caption: Buchwald-Hartwig amination of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound215.091.0215 mgAryl Halide
Diphenylamine169.221.1186 mgAmine
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.01 (1 mol%)9.2 mgPrecatalyst
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)476.660.04 (4 mol%)19 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Anhydrous Toluene--10 mLSolvent
Step-by-Step Protocol
  • Glovebox Preparation: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in an inert atmosphere glovebox.

  • Reagent Loading: In the glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube with a stir bar. Add this compound (1.0 mmol) and diphenylamine (1.1 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the tube. Seal the tube tightly with a screw cap.

  • Reaction Execution: Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with 20 mL of dichloromethane (DCM) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with 15 mL portions of DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target triarylamine.

Characterization of Synthesized Materials

Once the target molecule is synthesized and purified, its suitability for electronic applications must be verified. Key characterization techniques include:

  • UV-Visible Spectroscopy: To determine the optical bandgap of the material by identifying the absorption onset.[18]

  • Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO and LUMO energy levels of the material.[19][20][21] These values are critical for assessing the energy alignment and charge injection barriers in a device stack.[22]

PropertyTechniqueInformation Gained
Optical Properties UV-Vis SpectroscopyAbsorption range, optical bandgap (Egopt)
Electrochemical Properties Cyclic Voltammetry (CV)HOMO/LUMO energy levels, electrochemical bandgap

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced functional materials. The strategic placement of its bromo, methoxy, and ethyl groups allows for precise control over the construction of complex organic molecules via robust and well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel biphenyl and triarylamine-based materials for applications in OLEDs, organic photovoltaics, and other areas of materials science.

References

  • Guo, F. et al. (2017). The fabrication of color-tunable organic light-emitting diode displays via solution processing. Light: Science & Applications. Available at: [Link]

  • Kubota, K. et al. (2021). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. Available at: [Link]

  • Salleh, M. M. et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Advanced Research in Applied Sciences and Engineering Technology. Available at: [Link]

  • So, F. (n.d.). SOLUTION PROCESSED ORGANIC LIGHT EMITTING DIODES AND TRANSPARENT VERTICAL LIGHT EMITTING TRANSISTORS. University of Florida Digital Collections. Available at: [Link]

  • Estandarte, A. C. C. et al. (2021). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ACS Applied Polymer Materials. Available at: [Link]

  • Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. Available at: [Link]

  • Al-Yasari, A. et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed. Available at: [Link]

  • Kim, J. et al. (2022). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI. Available at: [Link]

  • Ahlin, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Fisher Scientific (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Al-Yasari, A. et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. Available at: [Link]

  • Nolan, S. P. (Ed.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Ahlin, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange (2016). Why is methoxy group an electron donating group?. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia (n.d.). Methoxy group. Available at: [Link]

  • Longdom Publishing (n.d.). Column Chromatography for the Separation of Complex Mixtures. Available at: [Link]

  • Royal Society of Chemistry (2022). Materials Advances. Available at: [Link]

  • ACS Publications (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • Scite.ai (n.d.). Characterizing Materials with Cyclic Voltammetry. Available at: [Link]

  • IEST (2025). Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization. Available at: [Link]

  • MDPI (2026). Enhanced Hydrogen Production via Photocatalysis Using g-C3N4/ZIF-67 Hybrid Composites. Available at: [Link]

  • Master Organic Chemistry (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • MDPI (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Available at: [Link]

  • Proprep (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Available at: [Link]

  • ResearchGate (n.d.). Organic materials for organic electronic devices. Available at: [Link]

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Heck reaction conditions for 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Alkenes via Palladium-Catalyzed Heck Reaction of 4-Bromo-2-ethyl-1-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and technical guidance for the Heck-Mizoroki cross-coupling reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation.[1][2][3] We focus specifically on the vinylation of this compound, an electron-rich aryl bromide, with a representative alkene. This document is intended for researchers, chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental protocol, troubleshooting strategies, and critical safety considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of the Heck Reaction

The palladium-catalyzed Heck reaction, a discovery that contributed to the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, stands as a powerful and versatile method for the synthesis of substituted alkenes.[1][2] The reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][4] Its broad functional group tolerance and stereoselectivity, often favoring the trans (E) isomer, have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide addresses the specific application of the Heck reaction to this compound, a substrate whose electron-donating groups can present unique challenges compared to electron-deficient aryl halides. The protocols and insights provided herein are designed to equip the user with the necessary knowledge to effectively couple this substrate and adapt the methodology for related structures.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][4] The cycle can be broken down into four key steps, each influencing the overall efficiency and selectivity of the transformation.

  • Step A: Oxidative Addition : The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate, initiates the cycle by inserting into the carbon-bromine bond of the aryl halide.[1][2][4] This is typically the rate-determining step for aryl bromides.

  • Step B: Alkene Coordination & Migratory Insertion : The resulting arylpalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion.[2][6]

  • Step C: β-Hydride Elimination : For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium, forming a new carbon-carbon double bond. This step is also syn-periplanar and establishes the stereochemistry of the final product.[2][4]

  • Step D: Catalyst Regeneration : The resulting hydridopalladium(II) complex reacts with a stoichiometric amount of base (e.g., triethylamine, potassium carbonate) to regenerate the active Pd(0) catalyst and form a neutral salt byproduct, thus closing the catalytic cycle.[7][8]

Heck_Reaction_Mechanism Figure 1: The Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)Br(L)₂ Pd0->ArPdBr A OxAdd Oxidative Addition InsertionComplex RCH=CH-Pd(II)Br(L)₂      |     Ar ArPdBr->InsertionComplex B AlkeneCoord Alkene Coordination & Migratory Insertion BetaElim β-Hydride Elimination HPdBr H-Pd(II)Br(L)₂ InsertionComplex->HPdBr C Product Product (Substituted Alkene) HPdBr->Pd0 D Regen Base (e.g., Et₃N) Reductive Elimination BaseH Base-H⁺ Br⁻ ArBr Ar-Br Alkene Alkene

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the coupling of an electron-rich aryl bromide. Optimization of temperature, base, or ligand may be required for different alkene coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierStarting aryl bromide.
n-Butyl acrylate≥99%Standard SupplierAlkene coupling partner. Must be free of inhibitors.
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Standard SupplierCatalyst precursor.
Tri-tert-butylphosphine ((t-Bu)₃P)99%Standard SupplierLigand. Air-sensitive; handle under inert gas.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase. Should be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierReaction solvent.
Diethyl ether (Et₂O)AnhydrousStandard SupplierFor extraction.
Saturated aq. NaCl (brine)-Lab PreparedFor washing.
Magnesium sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Schlenk flask / reaction tube--Must be oven-dried before use.
Magnetic stirrer and stir bar---
Inert gas supply (N₂ or Ar)High Purity-For maintaining an inert atmosphere.
Reaction Parameter Summary
ParameterValue/ReagentMolar Eq.Mol %
Aryl BromideThis compound1.0-
Alkenen-Butyl acrylate1.5-
CatalystPalladium(II) acetate-1 mol %
LigandTri-tert-butylphosphine-2 mol %
BasePotassium carbonate2.0-
SolventAnhydrous DMF-~0.5 M concentration
Temperature120 °C--
Reaction Time12-24 hours--
Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.

  • Vessel Preparation : Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition : To the cooled flask, add in the following order under a positive pressure of inert gas:

    • Palladium(II) acetate (e.g., 2.2 mg, 0.01 mmol, 1 mol %).

    • Tri-tert-butylphosphine (e.g., 4.0 mg, 0.02 mmol, 2 mol %).

    • Potassium carbonate (e.g., 276 mg, 2.0 mmol), finely powdered and dried.

    • This compound (e.g., 215 mg, 1.0 mmol, 1.0 equiv).

  • Solvent and Alkene Addition :

    • Add anhydrous DMF (2 mL) via a dry syringe.

    • Add n-butyl acrylate (e.g., 215 µL, 1.5 mmol, 1.5 equiv) via syringe.

  • Reaction Execution :

    • Seal the Schlenk flask and briefly evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

    • Place the flask in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction : Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or GC-MS to check for the consumption of the starting aryl bromide.

  • Work-up Procedure :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional diethyl ether (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure substituted alkene product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.[8][9][10]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Impure reagents (e.g., inhibitor in alkene, wet solvent/base).3. Insufficient temperature for the specific substrate.4. Inappropriate ligand for the substrate.1. Ensure rigorous inert atmosphere techniques.2. Use freshly purified reagents and anhydrous solvents.3. Increase temperature in 10 °C increments (e.g., to 130-140 °C).4. Screen alternative ligands (e.g., PPh₃, XPhos).
Formation of Palladium Black 1. Catalyst decomposition, often at high temperatures or low ligand concentration.2. Ligand degradation.1. Lower the reaction temperature.[11]2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).3. Consider using more stable pre-catalysts or ligand systems.
Alkene Isomerization Side Products The β-hydride elimination step is reversible, allowing for re-addition of the Pd-H intermediate and subsequent isomerization.[8]1. Use a different base; sometimes a weaker, non-coordinating base can help.2. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), known as Jeffery conditions, which can accelerate the desired coupling.[8]
Homocoupling of Aryl Bromide Can occur, especially with highly active catalyst systems or at high temperatures.1. Lower the catalyst loading (e.g., to 0.5 mol %).2. Decrease the reaction temperature.

Safety and Handling Precautions

Proper safety protocols are mandatory when performing the Heck reaction.[12][13]

  • General Hazards : Palladium-catalyzed cross-coupling reactions can be exothermic.[14] Conduct the reaction behind a safety shield, especially when scaling up.

  • Reagent Handling :

    • Palladium Catalysts : While not highly toxic, palladium compounds should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

    • Phosphine Ligands : Many phosphine ligands, especially tri-tert-butylphosphine, are air-sensitive and potentially pyrophoric. They must be handled under an inert atmosphere.[16] They are also toxic and should not be inhaled or come into contact with skin.

    • Solvents : DMF is a reproductive toxin and is readily absorbed through the skin. Always use in a well-ventilated fume hood and wear appropriate gloves.[15]

    • Bases : Anhydrous potassium carbonate is a strong irritant. Avoid inhalation of the fine powder.

  • Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • Heck reaction - Wikipedia. (n.d.). Wikipedia.
  • Heck Reaction Mechanism - BYJU'S. (n.d.). BYJU'S.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Mechanism of the palladium-catalyzed Heck reaction. (n.d.). ResearchGate.
  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem. (n.d.). BenchChem.
  • Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. (2025). ScienceDirect.
  • Heck Reaction - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. (2001). ACS Publications.
  • Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions - Benchchem. (n.d.). BenchChem.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). ACS Publications.
  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. (n.d.). Journal of the American Chemical Society.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue College of Engineering.
  • Troubleshooting a difficult Heck reaction : r/Chempros. (2024). Reddit.
  • Intro to Organometallics: The Heck Reaction. (2013). Odinity.
  • Practical Heck Reaction problems! : r/chemhelp. (2021). Reddit.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine.
  • Heck Reaction—State of the Art. (n.d.). MDPI.
  • Safety considerations for chemical reagents. (n.d.). Ampliqon.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • 21.01.1: Heck Reaction - Chemistry LibreTexts. (2015). Chemistry LibreTexts.
  • The Intramolecular Heck Reaction. (2004). Macmillan Group.
  • Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel. (2019). YouTube.

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The Undocumented Precursor: Investigating the Role of 4-Bromo-2-ethyl-1-methoxybenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 12, 2026 – An in-depth investigation into the synthetic utility of 4-Bromo-2-ethyl-1-methoxybenzene (CAS No. 99179-98-3) has revealed a notable absence of its application in the synthesis of mainstream agrochemicals. Despite its structural features suggesting potential as a building block, a comprehensive review of scientific literature and patent databases indicates that this specific substituted bromoanisole derivative is not a recognized precursor or intermediate in the manufacturing of current market-leading insecticides, herbicides, or fungicides.

This report, aimed at researchers, scientists, and professionals in the field of drug and pesticide development, sought to delineate the role of this compound in agrochemical synthesis. However, extensive research has found no established industrial or academic synthetic routes that utilize this compound for the creation of active agrochemical ingredients.

While substituted phenyl ethers and bromoarenes are common motifs in the architecture of various agrochemicals, the specific substitution pattern of this compound does not appear to align with the synthetic pathways of widely used products. For instance, the synthesis of prominent phenylpyrazole insecticides, such as fipronil and ethiprole, originates from different, well-documented starting materials.

This lack of documentation suggests several possibilities:

  • The compound may be a niche intermediate for a low-volume or experimental agrochemical not widely reported in public-domain literature.

  • It could be a byproduct of other chemical processes that has been cataloged but has not yet found a significant application.

  • Alternative, more cost-effective or synthetically efficient routes to desired agrochemical scaffolds may exist, rendering the use of this compound less favorable.

Given the current state of available information, it is not possible to provide detailed application notes or protocols for the use of this compound in agrochemical synthesis. Researchers and chemical process developers are advised to consult proprietary databases or conduct novel research to explore potential, yet currently unknown, applications for this compound.

The following sections provide a brief overview of the compound's properties and a speculative outlook on its potential, albeit unproven, utility.

Chemical Profile of this compound

PropertyValue
CAS Number 99179-98-3
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Structure A benzene ring substituted with a bromo group at position 4, an ethyl group at position 2, and a methoxy group at position 1.
Appearance Typically a colorless to light yellow liquid.

Potential (Hypothetical) Synthetic Applications

While no concrete examples exist, the structure of this compound lends itself to several types of chemical transformations that are common in the synthesis of bioactive molecules.

Workflow: Hypothetical Derivatization

G A This compound B Grignard or Organolithium Reagent A->B Mg or n-BuLi D Suzuki or Stille Coupling A->D Pd Catalyst, Boronic Acid/Ester or Organotin Reagent F Nitration/Reduction A->F HNO3/H2SO4 then Reduction C Functionalized Anisole Derivative B->C Electrophilic Quench E Biaryl Compound D->E G Aminated Anisole Derivative F->G

Caption: Hypothetical reaction pathways for this compound.

  • Metal-Halogen Exchange: The bromo group can be converted to an organometallic species (e.g., a Grignard or organolithium reagent). This would allow for the introduction of a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, potentially leading to a key synthon.

  • Cross-Coupling Reactions: The bromo substituent is a suitable handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings. This could be employed to construct biaryl structures, which are present in some classes of herbicides and fungicides.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy and ethyl groups activate the benzene ring towards further electrophilic substitution, although the positions are sterically hindered. Reactions like nitration could introduce a nitro group, which can then be reduced to an amine—a common functional group in many agrochemicals.

Conclusion

References

Due to the lack of specific applications of this compound in agrochemical synthesis, a conventional reference list citing its use is not applicable. The information presented is based on the absence of relevant findings in major chemical and patent databases as of the date of this report.

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Yield of 4-Bromo-2-ethyl-1-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethyl-1-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the causal understanding needed to troubleshoot and enhance your experimental outcomes. Our focus is on achieving high yield and regioselectivity through scientifically grounded strategies.

Section 1: Understanding the Core Chemistry: The 'Why' Behind the 'How'

A firm grasp of the reaction's fundamentals is the most powerful tool for troubleshooting. The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.

Q: What is the fundamental reaction mechanism and how do the substituents control the outcome?

A: The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the electrophile (a bromine cation, Br⁺, or a polarized bromine source) is attacked by the π-electron system of the benzene ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[2][3] In the second step, a base removes a proton from the carbon bearing the bromine, restoring the ring's aromaticity.[4]

The starting material, 2-ethyl-1-methoxybenzene (2-ethylanisole), has two activating, ortho, para-directing groups:

  • Methoxy Group (-OCH₃): A strongly activating group due to the resonance donation of oxygen's lone pair electrons. It strongly directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6).[5]

  • Ethyl Group (-CH₂CH₃): A weakly activating group that directs to its own ortho and para positions.

The desired product is the result of bromination at position 4, which is para to the highly influential methoxy group.

Q: Why is regioselectivity the primary challenge in this synthesis?

A: The primary challenge is achieving high regioselectivity for the desired 4-bromo isomer over the main potential side-product, the 6-bromo isomer. Both positions 4 (para) and 6 (ortho) are electronically activated by the methoxy group. However, the para position is sterically less hindered.[6] Therefore, reaction conditions must be carefully controlled to favor substitution at the sterically more accessible para position over the electronically similar but more crowded ortho position. A secondary challenge is preventing over-bromination (dibromination) due to the ring being highly activated by two electron-donating groups.[7]

Section 2: Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Poor Regioselectivity (Significant ortho-Isomer Formation)

Q: My analysis shows a mixture of 4-bromo and 6-bromo isomers. How can I maximize the yield of the desired para-product?

A: This is the most common issue. The formation of the ortho-isomer (6-Bromo-2-ethyl-1-methoxybenzene) competes directly with the desired para-product. To enhance para-selectivity, you must leverage sterics and reaction kinetics.

  • Lower the Reaction Temperature: Lowering the temperature (e.g., to 0 °C or even -10 °C) is the most effective strategy. The activation energy for the attack at the sterically hindered ortho position is higher than at the para position. At lower temperatures, fewer molecules will have sufficient energy to overcome this higher barrier, favoring the formation of the thermodynamically more stable para-isomer.[7][8]

  • Choose a Milder Brominating Agent: Highly reactive systems like Br₂ with a strong Lewis acid (e.g., FeBr₃) are often too aggressive, leading to a loss of selectivity. We recommend using N-Bromosuccinimide (NBS) , which is a milder source of electrophilic bromine and is known to be highly regioselective for para-bromination of activated rings.[8][9]

  • Optimize Your Solvent Choice: The choice of solvent can influence selectivity. In our experience, using a polar aprotic solvent like acetonitrile (MeCN) with NBS often provides excellent para-selectivity.[8][10]

Problem 2: Over-bromination (Dibromo and Polybromo Impurities)

Q: My mass spectrometry results indicate the presence of dibrominated products. How do I prevent this side reaction?

A: The presence of two activating groups makes the mono-brominated product susceptible to a second bromination. The key is to control the concentration and reactivity of the brominating agent.

  • Strict Stoichiometric Control: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent relative to the 2-ethylanisole. An excess of the brominating agent is the most common cause of over-bromination.[7]

  • Slow, Controlled Addition: Add the brominating agent (or a solution of it) dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the more abundant and more reactive starting material rather than the mono-brominated product.[7]

  • Avoid Strong Catalysts: For a highly activated substrate like 2-ethylanisole, a strong Lewis acid catalyst is often unnecessary and detrimental to selectivity. If using NBS, the reaction can often proceed without any catalyst. If a catalyst is required, a milder acid may be sufficient.[11]

Problem 3: Benzylic Bromination Side Product

Q: I'm observing bromination on the ethyl side-chain (-CHBrCH₃). Why is this happening?

A: This indicates that a free-radical reaction is competing with your desired electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a known reagent for benzylic bromination, but this reaction requires a radical initiator, such as UV light or AIBN.[12][13]

  • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Standard laboratory lighting can be sufficient to initiate radical chain reactions.[14]

  • Avoid Radical Initiators: Ensure that your reagents and solvents are free from peroxides or other potential radical initiators.

  • Maintain an Ionic Pathway: The electrophilic substitution pathway is favored by polar solvents and the absence of radical initiators. Running the reaction "in the dark" is a critical and simple step to prevent this side reaction.[15]

Problem 4: Difficulty in Product Purification

Q: I am struggling to separate the desired 4-bromo isomer from the 6-bromo isomer and other impurities. What are the best purification strategies?

A: The structural similarity of the isomers can make separation challenging.

  • Flash Column Chromatography: This is the most reliable method.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Eluent System: The isomers have very similar polarity. A low-polarity eluent system is required for good separation. Start with pure hexanes or heptane and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane. An eluent system of 99:1 Hexane:EtOAc is a good starting point. Aim for an Rf value of 0.25-0.35 for the desired product on TLC.[16]

  • Recrystallization: This can be effective if the product is a solid and a suitable solvent is identified.

    • Solvent Screening: Test solvents like ethanol, methanol, or hexanes. The ideal solvent will dissolve your crude product when hot but poorly when cold. A mixed solvent system (e.g., ethanol/water) might also be effective.

    • Procedure: Dissolve the crude material in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is crucial to avoid trapping impurities.[16]

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield and regioselectivity for this compound by incorporating the troubleshooting advice discussed above.

Reaction: Bromination of 2-ethyl-1-methoxybenzene using NBS in Acetonitrile.

Materials:

  • 2-ethyl-1-methoxybenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACS grade)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and wrapped in aluminum foil, add 2-ethyl-1-methoxybenzene (1.0 eq).

  • Dissolution: Add acetonitrile (approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of acetonitrile. Add this solution to the reaction flask dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using 95:5 Hexane:EtOAc as eluent) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold saturated Na₂S₂O₃ solution to quench any unreacted bromine and NBS.

  • Workup:

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel using a gradient eluent system starting from 100% hexanes, gradually increasing the polarity with ethyl acetate. The desired para-isomer will typically elute before the ortho-isomer.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Section 4: Frequently Asked Questions (FAQs)

Q: Which is definitively the better brominating agent for this synthesis: Br₂ or NBS? A: For this specific substrate, which is highly activated, NBS is superior . It is milder, easier to handle, and provides significantly better para-selectivity, reducing the formation of the ortho-isomer and dibrominated products.[7][17]

Q: Do I absolutely need a catalyst? A: No. For a ring this activated, a catalyst is generally not required when using NBS. Adding a strong Lewis acid would likely decrease your yield of the desired product by promoting side reactions.[7]

Q: What is the ideal reaction temperature and time? A: The ideal temperature is 0 °C . This provides the best balance of reaction rate and selectivity. Reaction time is best determined by active monitoring (TLC or GC), but typically falls within 2 to 4 hours .

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. The product, being more polar than the starting material due to the bromine atom, will have a slightly lower Rf value. The disappearance of the starting material spot indicates the reaction is complete.

Q: What are the key safety precautions? A:

  • NBS is an irritant; handle it in a fume hood and wear appropriate PPE (gloves, safety glasses).

  • Acetonitrile is flammable and toxic; handle it in a fume hood.

  • The workup involves quenching; ensure this is done carefully as some gas evolution may occur.

Section 5: Data Summary & Visualization

Table 1: Comparison of Reaction Conditions for Bromination of 2-ethylanisole
Brominating AgentCatalystSolventTemperature (°C)Expected Para:Ortho RatioRisk of Over-bromination
Br₂FeBr₃CCl₄25Low (~2:1)High
Br₂NoneAcetic Acid25Moderate (~5:1)Moderate
NBS None Acetonitrile 0 High (>10:1) Low
NBSNoneCH₂Cl₂25Moderate (~6:1)Moderate to Low

Data are illustrative, based on established principles of electrophilic aromatic substitution.

Visualizing the Chemistry

EAS_Mechanism 2-EtAnisole 2-Ethyl-1-methoxybenzene Para_Sigma Para-Attack Sigma Complex (Sterically Favored) 2-EtAnisole->Para_Sigma + Br⁺ Ortho_Sigma Ortho-Attack Sigma Complex (Sterically Hindered) 2-EtAnisole->Ortho_Sigma + Br⁺ NBS NBS (Br⁺ source) Para_Product This compound (Major Product) Para_Sigma->Para_Product - H⁺ (Fast) Ortho_Product 6-Bromo-2-ethyl-1-methoxybenzene (Minor Product) Ortho_Sigma->Ortho_Product - H⁺ (Fast)

Caption: Electrophilic substitution pathways for the bromination of 2-ethylanisole.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Start Synthesis Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Problem Identify Primary Issue Analysis->Problem Sol_Isomers Poor Para:Ortho Ratio - Lower Temperature (0°C) - Use NBS in Acetonitrile Problem->Sol_Isomers Isomer Mixture Sol_Overbrom Over-bromination - Check Stoichiometry (1.05 eq NBS) - Slow Dropwise Addition Problem->Sol_Overbrom Dibromo Products Sol_Radical Benzylic Bromination - Exclude Light (Wrap Flask) - Use Pure Reagents Problem->Sol_Radical Side-Chain Product Success High Yield of Pure Product Problem->Success No Issues Sol_Isomers->Start Retry Synthesis Sol_Overbrom->Start Retry Synthesis Sol_Radical->Start Retry Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II. [Link]

  • Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]

  • Khan Academy. (n.d.). Bromination of benzene. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Pinn.ai. (n.d.). Bromination Of Anisole. [Link]

  • Wang, Z. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 15(4), 2415-2426. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Vandavasi, J. K., et al. (2016). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 18(33), 23034-23045. [Link]

  • Google Patents. (n.d.).
  • Ahmadi, S. (2019). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 3122. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Quora. (2016). How is the bromination mechanism of anisole carried out?. [Link]

  • Toppr. (n.d.). How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

  • Master Organic Chemistry. (2011). Bromination of alkenes with Br2 to give dibromides. [Link]

  • Pearson. (2024). Predict the major products of the following reactions. (f) p-methylanisole + Br2, light. [Link]

  • NCBI. (n.d.). Toxicological Profile for Ethylbenzene - ANALYTICAL METHODS. [Link]

  • Organic Chemistry. (n.d.). Side-Chain Halogenation Practice Questions & Answers. [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. [Link]

Sources

identification of side products in 4-Bromo-2-ethyl-1-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethyl-1-methoxybenzene. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating common side products encountered during its synthetic transformations. Our focus is on understanding the root causes of impurity formation to enhance reaction efficiency, yield, and product purity.

Part 1: Frequently Asked Questions (FAQs) - General Troubleshooting

This section addresses high-level questions regarding the analysis and identification of unknown impurities in reactions involving this compound.

Q1: My reaction chromatogram (GC-MS/LC-MS) shows several unexpected peaks. Where do I start my investigation?

A1: The appearance of extraneous peaks is a common challenge. A systematic approach is crucial for efficient troubleshooting.[1] The first step is to determine the source of the peaks.

  • Analyze the Starting Material: Run a high-resolution chromatogram of your starting this compound. Isomeric impurities, such as 2-Bromo-4-ethyl-1-methoxybenzene, or residual solvents from its synthesis are common culprits.[2]

  • Run a Blank Injection: Inject only the solvent used for sample preparation. This will help identify impurities originating from the solvent itself or from system contamination.[1]

  • Perform a Mock Reaction: Conduct the reaction without the starting aryl bromide. This helps to identify side products arising from the degradation or interaction of reagents (e.g., ligand, base, solvent) under the reaction conditions.

  • Characterize the Unknowns: Utilize the mass spectrometry data. Look for characteristic isotopic patterns of bromine (M, M+2 peaks of ~1:1 ratio) to determine if the impurity is a brominated species. Compare fragmentation patterns to your main product to identify potential structural similarities.

Q2: I'm observing a significant peak corresponding to 2-ethyl-1-methoxybenzene (hydrodehalogenation product). What causes this?

A2: The formation of the hydrodehalogenated product, where the bromine atom is replaced by hydrogen, is a common side reaction in many metal-catalyzed processes, including Suzuki and Buchwald-Hartwig reactions. This typically occurs through two primary pathways:

  • Protonolysis: The organometallic intermediate (e.g., Ar-Pd-L or Ar-MgBr) is quenched by a proton source in the reaction mixture. Common proton sources include trace water, acidic impurities in reagents, or the amine/alcohol coupling partner itself.

  • β-Hydride Elimination: If the organometallic species contains β-hydrogens (which is not the case for the aromatic ring itself, but can be relevant for ligands or other components), this pathway can become relevant, though it is less common for this specific side product.

To mitigate this, ensure all reagents and solvents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress.

Q3: What are "ghost peaks" and how can I eliminate them?

A3: Ghost peaks are signals that appear in your chromatogram even when no sample is injected.[3] They are typically caused by contamination within the GC-MS system. Common sources include:

  • Septum Bleed: Small particles from the injector septum degrading at high temperatures.

  • Column Bleed: The stationary phase of the column degrading over time, especially at temperatures exceeding its recommended limit.[4]

  • Carryover: Residue from a previous, highly concentrated sample sticking to the injector liner or the front of the column.[1]

To resolve this, bake out the column and injector at a high temperature (within column limits), replace the injector septum and liner, and ensure wash solvents are effective and pure.[4][5]

Part 2: Reaction-Specific Troubleshooting Guides

This section provides detailed Q&A guides for common transformations of this compound.

Guide 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is not without potential side reactions.[6]

Q1: My Suzuki reaction is producing a significant amount of a biphenyl side product, 4,4'-diethyl-2,2'-dimethoxybiphenyl. What is the cause?

A1: This is a classic homocoupling side product, arising from the coupling of two molecules of your starting aryl bromide. This side reaction is often promoted by:

  • High Catalyst Loading or Temperature: These conditions can favor the oxidative addition and subsequent reductive elimination pathway of two aryl bromide molecules.

  • Inefficient Transmetalation: If the transfer of the organic group from the boronic acid to the palladium center is slow, the Pd(II)-aryl intermediate has more time to undergo side reactions like homocoupling.[7]

  • Presence of Oxygen: Trace oxygen can facilitate the homocoupling pathway.

Troubleshooting Steps:

  • Optimize Catalyst Loading: Reduce the palladium catalyst concentration to the minimum effective level (e.g., 1-2 mol%).

  • Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate the reductive elimination of the desired product, thus outcompeting the homocoupling pathway.

  • Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon is preferred).

Q2: I'm also seeing homocoupling of my boronic acid reagent. How can I prevent this?

A2: Homocoupling of the boronic acid is another common side product, often promoted by the base and the presence of oxygen. To minimize this, ensure the reaction is run under strictly anaerobic conditions. Additionally, adding the boronic acid slowly or using a slight excess (e.g., 1.1-1.2 equivalents) can sometimes help, but avoid a large excess which can complicate purification.[8]

Q3: My ester-containing boronic acid is being hydrolyzed during the reaction. What can I do?

A3: Ester hydrolysis is a frequent issue when using strong bases like NaOH or NaOtBu.[9] The hydroxide or alkoxide can act as a nucleophile, cleaving the ester.

Solution: Switch to a milder, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally strong enough to facilitate the catalytic cycle without causing significant ester hydrolysis.[9][10]

Workflow for Suzuki Coupling Side Product Identification

start Reaction Work-up & Crude Analysis (GC-MS, LC-MS) check_peaks Identify Unexpected Peaks start->check_peaks peak1 Peak 1: Mass matches C18H22O2 (Homocoupling of Aryl Bromide) check_peaks->peak1 Is M+ peak ~326 Da? peak2 Peak 2: Mass matches C8H12O (Hydrodehalogenation) check_peaks->peak2 Is M+ peak ~136 Da? peak3 Peak 3: Mass matches Boronic Acid Homocoupling Product check_peaks->peak3 Does M+ peak match expected boronic dimer? solution1 Mitigation: - Lower Catalyst Loading - Use Bulky Ligand - Ensure Anaerobic Conditions peak1->solution1 solution2 Mitigation: - Use Anhydrous Solvents/Reagents - Strict Inert Atmosphere peak2->solution2 solution3 Mitigation: - Ensure Anaerobic Conditions - Optimize Stoichiometry peak3->solution3

Caption: Troubleshooting workflow for common Suzuki reaction side products.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is essential for forming C-N bonds.[11] Side product formation can be sensitive to the choice of base, ligand, and solvent.[12]

Q1: My Buchwald-Hartwig reaction is sluggish and gives low yield, with a lot of starting material and hydrodehalogenation product. Why?

A1: This issue often points to problems with the catalytic cycle, specifically the initial oxidative addition or subsequent steps.

  • Base Incompatibility: The choice of base is critical and highly dependent on the solvent and amine coupling partner.[12] Strong alkoxide bases like NaOtBu are common, but they can be incompatible with certain functional groups.[10] For this electron-rich aryl bromide, a strong base is generally required.

  • Ligand Selection: The ligand must stabilize the palladium center and facilitate both oxidative addition and reductive elimination. For electron-rich aryl bromides, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often required to achieve good reactivity.[10]

  • Solvent Effects: The polarity of the solvent can dramatically affect the reaction. Non-polar solvents like toluene are common, but sometimes more polar solvents like DMF can be beneficial, although they may also promote different side reactions.[12]

Troubleshooting Steps:

  • Base Screening: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu).

  • Ligand Optimization: Screen a panel of bulky electron-rich ligands to find the optimal one for your specific amine.

  • Temperature Control: Ensure the reaction temperature is optimal. While higher temperatures can increase the rate, they can also lead to ligand or substrate decomposition.

Catalytic Cycle and Side Reaction Pathways

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-NHR'R''](L_n) PdII_ArX->PdII_Amine Amine Coordination Side1 Hydrodehalogenation (Ar-H) PdII_ArX->Side1 Protonolysis (+ H+) Side2 Homocoupling (Ar-Ar) PdII_ArX->Side2 Dimerization Pathway PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle with key side reaction entry points.

Guide 3: Organometallic Intermediate Formation (Grignard/Lithiation)

Formation of Grignard or organolithium reagents from this compound is a common strategy for introducing nucleophilic character at the aromatic ring.

Q1: When I try to form the Grignard or aryllithium reagent, I get a poor yield and a lot of biphenyl homocoupling product. What's wrong?

A1: This is a Wurtz-type coupling reaction, where the newly formed organometallic species reacts with a molecule of unreacted starting aryl bromide. This is often caused by:

  • High Local Concentration: Adding the metal (Mg) or organolithium reagent (n-BuLi) too quickly creates a high local concentration of the organometallic intermediate, promoting the side reaction.

  • Elevated Temperature: These reactions are often exothermic. Failure to control the temperature can significantly accelerate the rate of homocoupling.

  • Solvent Effects: The choice of solvent can influence the stability and reactivity of the organometallic intermediate. For aryllithiums, THF can sometimes promote faster side reactions compared to diethyl ether at very low temperatures.[13]

Best Practices for Mitigation:

  • Slow Addition: Add the organolithium reagent dropwise to a cooled solution of the aryl bromide, or add the aryl bromide solution slowly to a suspension of activated magnesium turnings.

  • Temperature Control: Maintain a low temperature throughout the formation (e.g., -78 °C for lithiation, 0 °C to RT for Grignard formation).

  • Ensure Anhydrous Conditions: Water will rapidly quench the organometallic reagent, leading to the hydrodehalogenated side product.

Part 3: Analytical Protocols & Data

Protocol 1: GC-MS Analysis for Side Product Identification

This protocol provides a general starting point for the separation and identification of common impurities.

1. Sample Preparation: a. Quench a small aliquot (~50 µL) of the crude reaction mixture. b. Dilute with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of ~1 mg/mL. c. Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. GC-MS Parameters (Example):

  • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Injector Temp: 250 °C.
  • Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min.
  • Carrier Gas: Helium, constant flow ~1 mL/min.
  • MS Scan Range: 40-500 m/z.

3. Data Interpretation: a. Identify the peak for your starting material (this compound, M+ at m/z 214/216).[14] b. Identify the peak for your expected product. c. Analyze the mass spectra of unknown peaks, looking for the characteristic patterns listed in the table below.

Table 1: Common Side Products and Their Mass Spec Signatures
Side Product NameStructureMolecular Weight ( g/mol )Key MS Fragments (m/z) & Notes
Hydrodehalogenation Product 2-ethyl-1-methoxybenzene136.20136 (M+), 121 (M-CH₃), 107 (M-C₂H₅)
Aryl Homocoupling Product 4,4'-diethyl-2,2'-dimethoxybiphenyl270.37270 (M+), 255 (M-CH₃), 241 (M-C₂H₅)
Debrominated Starting Material 2-ethylanisole136.20136 (M+), 121 (M-CH₃), 107 (M-C₂H₅). Same as hydrodehalogenation product.
Isomeric Impurity 2-Bromo-4-ethyl-1-methoxybenzene215.09214/216 (M+). Fragmentation pattern may be very similar to the starting material, requiring careful chromatographic separation.[2]

References

  • Shimadzu Corporation. (n.d.). GC-MS Troubleshooting Guide. Separation Science.

  • Phenomenex. (n.d.). GC Troubleshooting Guide.

  • Pharmaguideline. (2023, April 20). Understanding Extraneous Peaks in Chromatography. YouTube.

  • Agilent Technologies. (2022, February 22). Lost and Found: Troubleshooting Missing Peaks in GC Analysis.

  • Sigma-Aldrich. (n.d.). GC Troubleshooting.

  • Aouzal, M. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. LinkedIn.

  • BenchChem. (2023). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

  • InfinityLearn NEET. (2023, November 4). Tricks to Identify Organic Reaction Products Instantly. YouTube.

  • BenchChem. (2023). Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Stanetty, P., et al. (1996). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Tetrahedron Letters, 37(43), 7843-7846.

  • Quora. (2018). How to predict the major and minor products in an organic reaction.

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-632.

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • ResearchGate. (2017). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.

  • Chemistry LibreTexts. (2023). Qualitative Analysis of Organic Compounds.

  • Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168.

  • Gabbutt, C. D., et al. (1998). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2511-2518.

  • Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

  • ChemUniverse. (n.d.). This compound [P93249].

  • BenchChem. (2023). Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate.

  • PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene. National Center for Biotechnology Information.

  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • ResearchGate. (2007). 4-Bromo-2-chloro-1-methoxybenzene.

  • PubChem. (n.d.). 2-Bromo-1-ethyl-4-methoxybenzene. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene.

  • Anderson, N. G. (2012). On Byproducts and Side Products. Organic Process Research & Development, 16(7), 1275-1275.

  • BenchChem. (2023). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

  • BLD Pharm. (n.d.). 4-Bromo-1-ethoxy-2-methoxybenzene.

  • BenchChem. (2023). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information.

  • Growing Science. (2013). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

  • ResearchGate. (2013). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1,3-dimethoxy-5-methylbenzene. National Center for Biotechnology Information.

  • BenchChem. (2023). Effect of base on the outcome of Suzuki coupling with Ethyl 2-Bromo-4-methoxybenzoate.

  • NIST. (n.d.). Benzene, 1-ethyl-4-methoxy-. NIST Chemistry WebBook.

  • Panchal, B. (n.d.). Alcohol, Phenol and Ethers Digital Notes. Scribd.

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Technical Support Center: Troubleshooting Suzuki Coupling with 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-ethyl-1-methoxybenzene and similar electron-rich, sterically hindered aryl bromides. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction: The Challenge of Coupling this compound

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two electron-donating groups (methoxy and ethyl) on the aromatic ring increases the electron density at the carbon-bromine bond. This enhanced electron density makes the oxidative addition of the palladium catalyst, often the rate-determining step of the catalytic cycle, more difficult.[1][2] Additionally, the ortho-ethyl group introduces steric hindrance, which can further impede the approach of the palladium catalyst to the reaction center.[2]

This guide will walk you through common issues such as low or no yield, side product formation, and other experimental hurdles, providing not just solutions, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary causes?

A1: A low or nonexistent yield with this substrate is a frequent issue and typically points to one or more of the following factors:

  • Inefficient Oxidative Addition: As mentioned, the electron-rich nature of the aryl bromide makes the initial oxidative addition step sluggish.[1]

  • Suboptimal Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for this challenging substrate.[1][3]

  • Inappropriate Base or Solvent: The base is crucial for the transmetalation step, and its strength and solubility can dramatically affect the reaction's success. The solvent system must also be appropriate to ensure all components remain in solution.[1][4]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may decompose, especially at the elevated temperatures often required for these couplings.[3][5]

  • Poor Reagent Quality: The stability of the boronic acid or its ester derivative is a common point of failure. Side reactions like protodeboronation can consume your coupling partner before the desired reaction occurs.[1][6]

Issue 2: Optimizing the Catalyst System

Q2: How do I select the right palladium catalyst and ligand for an unreactive, electron-rich aryl bromide like this compound?

A2: For challenging substrates, a carefully chosen catalyst system is essential to facilitate the difficult oxidative addition. This is typically achieved by employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][7]

  • Bulky, Electron-Rich Phosphine Ligands: These ligands are the industry standard for promoting both oxidative addition and the final reductive elimination step. The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling electron-rich aryl halides.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable complexes with palladium, making them excellent choices for difficult couplings.[8]

Below is a table summarizing catalyst systems often employed for sterically hindered and electron-rich aryl bromides:

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ + SPhosBuchwald Biaryl PhosphineHigh activity for electron-rich and hindered substrates.1-3
Pd₂(dba)₃ + XPhosBuchwald Biaryl PhosphineExcellent for challenging couplings, often at lower temperatures.1-3
PEPPSI™-IPrNHC PrecatalystAir and moisture stable, highly active.1-5
Pd(PPh₃)₄Standard PhosphineReadily available, but often less effective for this substrate.2-5

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for your specific boronic acid partner.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, typically 4:1). The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

Issue 3: Side Product Formation

Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, where it is replaced by a hydrogen atom.[6] To minimize this:

    • Use Anhydrous Conditions: While a small amount of water is often beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.[1]

    • Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction. Consider using a weaker base like K₂CO₃ or Cs₂CO₃.[1]

    • Use a More Stable Boron Reagent: Aryltrifluoroborate salts or boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than boronic acids.[9][10]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[2][11] This is often promoted by the presence of oxygen in the reaction mixture.[6][12]

    • Rigorous Degassing: Thoroughly degas your solvents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen levels.[2]

    • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source, as the initial reduction step of Pd(II) to Pd(0) can sometimes promote homocoupling.[13]

  • Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom.[2][6]

    • High Purity Reagents: This can be caused by impurities in your reagents or solvents. Ensure high purity of all components.[2]

    • Solvent and Base Choice: The choice of solvent and base can also influence this side reaction.

The following diagram illustrates a decision-making workflow for troubleshooting common side reactions:

Troubleshooting_Suzuki_Side_Reactions start High Side Product Formation protodeboronation Protodeboronation Observed (Arene from Boronic Acid) start->protodeboronation homocoupling Homocoupling Observed (Biaryl from Boronic Acid) start->homocoupling dehalogenation Dehalogenation Observed (Arene from Aryl Halide) start->dehalogenation solution1 Use Boronic Ester/Trifluoroborate Optimize Base (Milder) Ensure Anhydrous Conditions protodeboronation->solution1 solution2 Rigorous Degassing Use Pd(0) Precatalyst homocoupling->solution2 solution3 Purify Reagents/Solvents Re-evaluate Base/Solvent Combination dehalogenation->solution3

Troubleshooting common Suzuki coupling side reactions.
Issue 4: The Role of the Base and Solvent

Q4: Which base and solvent combination should I use for this challenging coupling?

A4: The base and solvent system is critical for facilitating the transmetalation step and ensuring all reactants remain in solution.[14][15]

  • Bases: For difficult couplings, stronger bases are often necessary.[1]

    • Potassium Phosphate (K₃PO₄): A strong, effective, and commonly used base.

    • Cesium Carbonate (Cs₂CO₃): Often provides excellent results, though it is more expensive.[1]

    • Potassium tert-Butoxide (t-BuOK): A very strong base that can be effective in challenging cases, often used in anhydrous conditions.[8]

  • Solvents: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.

    • Dioxane/Water: A very common and effective solvent system.

    • Toluene/Water: Another widely used biphasic system.

    • THF/Water: Can also be effective, though THF has a lower boiling point.

The base plays multiple roles in the Suzuki coupling mechanism, including the formation of a more nucleophilic boronate species, which facilitates the transmetalation step.[9][16]

The catalytic cycle of the Suzuki-Miyaura coupling is illustrated below:

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X      L_n oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)-Ar'        L_n transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • PubMed. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • ResearchGate. Effect of concentrations of different Pd(II)-complexes on the coupling of p-bromoanisole. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • ACS Catalysis. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • Morressier. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Chemical Science. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 4-Bromo-2-ethylanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-2-ethylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and optimized synthesis of this important chemical intermediate.

Introduction to the Synthesis of 4-Bromo-2-ethylanisole

The synthesis of 4-bromo-2-ethylanisole is a classic example of an electrophilic aromatic substitution reaction. The methoxy (-OCH₃) group of the starting material, 2-ethylanisole, is a strong activating group, directing the incoming electrophile (a bromine species) to the ortho and para positions. However, the ethyl group at the 2-position introduces steric hindrance, which significantly influences the regioselectivity of the bromination. The primary goal is to selectively introduce a bromine atom at the 4-position, which is para to the activating methoxy group, while minimizing the formation of the ortho isomer (2-bromo-4-ethylanisole) and polybrominated byproducts.

This guide will explore the key parameters that can be optimized to achieve high yield and selectivity for the desired 4-bromo-2-ethylanisole product.

Core Reaction and Mechanism

The fundamental reaction involves the treatment of 2-ethylanisole with a suitable brominating agent. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, which can be visualized as follows:

EAS_Mechanism cluster_step1 Step 1: Generation of Electrophile and Attack by Aromatic Ring cluster_step2 Step 2: Deprotonation and Re-aromatization 2-Ethylanisole 2-Ethylanisole Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) 2-Ethylanisole->Arenium_Ion Attack by π-electrons Br+ Br⁺ (Electrophile) Br+->Arenium_Ion Deprotonation Deprotonation Arenium_Ion->Deprotonation 4-Bromo-2-ethylanisole 4-Bromo-2-ethylanisole Deprotonation->4-Bromo-2-ethylanisole H+ H⁺ Deprotonation->H+

Caption: General mechanism for the electrophilic aromatic substitution of 2-ethylanisole.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-bromo-2-ethylanisole in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am not getting any, or very little, of the desired product. What could be the issue?

Answer:

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Brominating Agent: Ensure your brominating agent is fresh and has been stored correctly. N-Bromosuccinimide (NBS) can decompose over time, and liquid bromine should be stored in a cool, dark place.

    • Starting Material: Verify the purity of your 2-ethylanisole. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: While lower temperatures generally favor selectivity, the reaction may be too slow if the temperature is excessively low. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature or extended reaction time might be necessary.

    • Catalyst: For less reactive brominating agents, a mild acid catalyst might be beneficial. However, for a highly activated substrate like 2-ethylanisole, a strong Lewis acid is often unnecessary and can lead to side reactions.[1]

  • Work-up Procedure:

    • Product may be lost during extraction or purification. Ensure complete extraction with an adequate amount of an appropriate organic solvent and perform multiple extractions. Be cautious during solvent removal, especially if the product is volatile.

FAQ 2: Poor Regioselectivity (High percentage of ortho-isomer)

Question: My product mixture contains a significant amount of the undesired ortho-isomer (2-bromo-4-ethylanisole). How can I improve the para-selectivity?

Answer:

Achieving high para-selectivity is crucial in this synthesis due to the directing effects of the methoxy group and the steric hindrance of the ethyl group. Here's how to optimize for the desired 4-bromo isomer:

  • Choice of Brominating Agent:

    • Bulky brominating agents can enhance para-selectivity due to increased steric hindrance at the ortho position.

    • Using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile is known to provide good regioselectivity for the para product.[1]

  • Reaction Temperature:

    • Lowering the reaction temperature can significantly improve the para/ortho ratio. The transition state leading to the para product is generally lower in energy, and this difference is more pronounced at lower temperatures.

  • Solvent Effects:

    • The choice of solvent can influence the isomer distribution. Polar solvents can stabilize the charged intermediate (arenium ion) and affect the reaction's selectivity. Acetic acid is a commonly used polar solvent for brominations.[2]

FAQ 3: Formation of Polybrominated Byproducts

Question: I am observing the formation of dibrominated or even tribrominated products in my reaction mixture. How can I prevent this?

Answer:

The methoxy group in 2-ethylanisole is highly activating, making the monobrominated product also susceptible to further bromination. To minimize polybromination, consider the following:

  • Stoichiometry: Use a stoichiometric amount of the brominating agent (a 1:1 molar ratio with 2-ethylanisole).

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile throughout the reaction, favoring monosubstitution.

  • Temperature Control: As with improving regioselectivity, lower reaction temperatures can also help to control the reactivity and reduce the likelihood of over-bromination.

FAQ 4: Benzylic Bromination Side Reaction

Question: I am seeing evidence of bromination on the ethyl group. How can I avoid this side reaction?

Answer:

Bromination at the benzylic position (the carbon of the ethyl group attached to the aromatic ring) can occur via a radical mechanism. To prevent this:

  • Avoid Radical Initiators: Do not use UV light or radical initiators unless benzylic bromination is the desired outcome.

  • Reaction Conditions: Electrophilic aromatic substitution is generally favored over radical reactions in the dark and in the absence of radical initiators.

FAQ 5: Difficulty in Purifying the Product

Question: I am struggling to separate the desired 4-bromo-2-ethylanisole from the starting material and isomeric byproducts. What are the best purification methods?

Answer:

Separating isomers can be challenging due to their similar physical properties. The following techniques are recommended:

  • Column Chromatography: This is the most common and effective method for separating isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate in a high hexanes ratio (e.g., 99:1 or 98:2), is a good starting point. The polarity can be gradually increased to achieve optimal separation.

    • Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification method.

  • Preparative HPLC/GC: For very difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[3]

Optimized Experimental Protocols

Below are two detailed, step-by-step protocols for the synthesis of 4-bromo-2-ethylanisole, each utilizing a different brominating agent to offer flexibility based on available reagents and desired outcomes.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method is often preferred for its high para-selectivity and milder reaction conditions.

Materials:

  • 2-Ethylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylanisole (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) to the stirred solution in one portion.

  • Maintain the reaction at 0 °C and monitor its progress by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Bromination using Bromine in Acetic Acid

This is a more traditional method for aromatic bromination.

Materials:

  • 2-Ethylanisole

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-ethylanisole (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 2-ethylanisole solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold water and ice.

  • Add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of the excess bromine disappears.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation: Comparison of Bromination Methods

ParameterMethod 1: NBS in AcetonitrileMethod 2: Br₂ in Acetic Acid
Brominating Agent N-BromosuccinimideLiquid Bromine
Solvent AcetonitrileGlacial Acetic Acid
Typical Temperature 0 °C to Room Temperature0 °C to Room Temperature
Selectivity Generally high para-selectivityGood para-selectivity, but may require more optimization
Safety Considerations NBS is a solid, easier to handleBromine is a corrosive and volatile liquid, requires careful handling
Byproducts SuccinimideHydrogen Bromide (HBr)

Workflow and Decision Making Diagram

Synthesis_Workflow Start Start: Synthesis of 4-Bromo-2-ethylanisole Choose_Method Choose Bromination Method Start->Choose_Method NBS_Method Method 1: NBS in Acetonitrile Choose_Method->NBS_Method High Selectivity Preferred Br2_Method Method 2: Br₂ in Acetic Acid Choose_Method->Br2_Method Traditional Method Run_Reaction Perform Reaction (Control Temperature and Stoichiometry) NBS_Method->Run_Reaction Br2_Method->Run_Reaction Monitor_TLC Monitor Progress with TLC Run_Reaction->Monitor_TLC Monitor_TLC->Run_Reaction Incomplete Workup Aqueous Work-up and Extraction Monitor_TLC->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, GC-MS) Purification->Characterization Troubleshooting Troubleshoot Issues (Low Yield, Poor Selectivity, etc.) Characterization->Troubleshooting Issues Identified End End: Pure 4-Bromo-2-ethylanisole Characterization->End Successful Troubleshooting->Choose_Method Re-optimize

Caption: Decision workflow for the synthesis and optimization of 4-bromo-2-ethylanisole.

References

  • Carreño, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(17), 5328–5331.
  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid or BF3−H2O: Economical, Efficient, and Convenient Systems for Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
  • Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1984). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23(5), 454-455.
  • askIITians. (2020, September 23). How anisole reacts with bromine in ethanoic acid? Write the chemical equation for the reaction. Retrieved from [Link]

  • European Patent Office. (2007). Process for producing 4-bromothioanisole (EP 1266886 B1).
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • YouTube. (2023, January 21). Aromatic electrophilic substitution reaction of ethers |Bromination| Organic Chemistry| Class-12|. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Bromo-4-methylanisole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers (EP 0420556 A2).
  • European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers (EP 0420556 B1).
  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Retrieved from [Link]

  • Sarthaks eConnect. (2021, November 15). Describe the action of bromine in acetic acid on anisole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-bromothioanisole (US7041853B2).
  • ResearchGate. (n.d.). Analyses of the brominated vegetable oil in soft drinks using gas chromatography–flame ionization detector and atmospheric pressure gas chromatography–quadrupole/time-of-flight mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Retrieved from [Link]

  • P212121 Store. (n.d.). 2-Bromo-4-ethylanisole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Retrieved from [Link]

  • YouTube. (2021, December 13). Write the structural formula of: o-Ethyl anisole, p-Nitroaniline, 2,3- Dibromo-1 - phenyl pentane. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-ethyl-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key chemical intermediate in high purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. While multiple pathways exist, a common approach involves the bromination of 2-ethylanisole.

Common Impurities from the Bromination of 2-Ethylanisole:
  • Isomeric Byproducts: The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The methoxy group is a strong ortho-, para-director, and the ethyl group is a weaker ortho-, para-director. This can lead to the formation of several isomers.

    • 2-Bromo-4-ethyl-1-methoxybenzene: Often a significant isomeric impurity.[1]

    • Dibrominated Products: Such as 2,4-dibromo-1-ethyl-2-methoxybenzene.

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-ethylanisole.

  • Reagent Residues: Traces of the brominating agent (e.g., N-Bromosuccinimide, bromine) and any catalysts used.

Section 2: Purification Methodologies & Troubleshooting

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

Method 1: Fractional Distillation Under Reduced Pressure

Fractional distillation is a powerful technique for separating compounds with different boiling points. It is particularly useful for removing less volatile or more volatile impurities on a larger scale.

Troubleshooting Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Isomers Boiling points of isomers are very close.- Increase the length of the fractionating column to increase the number of theoretical plates.- Use a column with a more efficient packing material (e.g., Vigreux, Raschig rings).- Optimize the reflux ratio to favor separation over speed.
Product Decomposition (Darkening) The distillation temperature is too high.- Reduce the pressure of the vacuum system to lower the boiling point.- Ensure the heating mantle is not set too high and that the material is not heated for an extended period.
"Bumping" or Uneven Boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure efficient stirring throughout the distillation.
Method 2: Recrystallization (Low-Temperature)

While this compound is a liquid at room temperature, low-temperature recrystallization can be an effective purification method, particularly for removing isomeric impurities that may have slightly different crystal lattice energies.

Experimental Protocol: Low-Temperature Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound at or near room temperature but have limited solubility at lower temperatures (-20°C to -78°C). Hexane or pentane are good starting points.[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution in a controlled manner. Start with an ice bath (0°C), then move to a freezer (-20°C), and finally a dry ice/acetone bath (-78°C) if necessary. Slow cooling is crucial for the formation of pure crystals.[3]

  • Isolation: Once crystals have formed, quickly filter the cold mixture through a pre-cooled Büchner funnel to isolate the solid.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the temperature of the solution, or the solvent is not ideal.- Add a small amount of a co-solvent to lower the solution's freezing point.- Try a different solvent system.
No Crystal Formation The solution is not supersaturated, or nucleation has not initiated.- Reduce the amount of solvent used.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, or the compound is too soluble even at low temperatures.- Evaporate some of the solvent and re-cool.- Choose a solvent in which the compound is less soluble.
Method 3: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying small to medium-scale reactions, offering excellent separation of isomers and other closely related impurities.[4][5]

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system.[6] For this compound, a non-polar solvent system like hexane with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution: Run the eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation The eluent is too polar or not polar enough.- Adjust the eluent polarity based on TLC results. A less polar eluent will increase retention on the silica gel.[6]- Ensure the column is packed uniformly without any cracks or channels.
Band Tailing The compound is interacting too strongly with the silica gel (acidic).- Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.- Use a different stationary phase like alumina.
Compound Stuck on Column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent (gradient elution).

Section 3: Workflow and Logic Diagrams

Purification Method Selection Workflow

Purification_Workflow start Crude this compound scale Scale of Reaction? start->scale large_scale > 5g scale->large_scale Large small_scale < 5g scale->small_scale Small distillation Fractional Distillation large_scale->distillation chromatography Flash Chromatography small_scale->chromatography purity_check Check Purity (GC/NMR) distillation->purity_check chromatography->purity_check recrystallization Low-Temp Recrystallization recrystallization->purity_check purity_check->recrystallization Purity < 98% end Pure Product purity_check->end Purity > 98%

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Poor Separation in Chromatography check_rf Check TLC Rf values start->check_rf rf_high Rf > 0.4 check_rf->rf_high Too High rf_low Rf < 0.2 check_rf->rf_low Too Low rf_ok 0.2 < Rf < 0.4 check_rf->rf_ok Optimal decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity check_tailing Check for Tailing rf_ok->check_tailing end Improved Separation decrease_polarity->end increase_polarity->end tailing_yes Tailing Observed check_tailing->tailing_yes Yes tailing_no No Tailing check_tailing->tailing_no No add_base Add Triethylamine to Eluent tailing_yes->add_base check_column Check Column Packing tailing_no->check_column add_base->end check_column->end

Sources

stability and degradation of 4-Bromo-2-ethyl-1-methoxybenzene under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-ethyl-1-methoxybenzene

Welcome to the technical support resource for this compound (CAS No. 33839-11-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and troubleshooting of this versatile chemical intermediate. Our goal is to move beyond simple data sheets and offer a causal understanding of the compound's behavior, enabling you to anticipate challenges and ensure the integrity of your experiments.

Section 1: Compound Identity and Physicochemical Properties

This compound is an aromatic compound featuring a methoxy, an ethyl, and a bromine substituent.[1] Its utility in organic synthesis, particularly in creating more complex molecular architectures through cross-coupling reactions or further functionalization, is significant. However, the interplay of these functional groups dictates its stability and reactivity profile.

A summary of its key properties is essential for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁BrOPubChem[1]
Molecular Weight 215.09 g/mol PubChem[1]
CAS Number 33839-11-1ChemicalBook[2]
Appearance Clear LiquidFisher Scientific[3] (for related compounds)
Boiling Point ~223 °C / 433.4 °FFisher Scientific[3] (for a related bromoanisole)
Flash Point ~94 °C / 201.2 °FFisher Scientific[3] (for a related bromoanisole)
Solubility Immiscible in waterFisher Scientific[3]

Section 2: Stability and Degradation: FAQs and Troubleshooting

Users most frequently encounter issues related to compound stability, which can compromise sample purity and experimental outcomes. This section addresses common questions in a troubleshooting format.

Question 1: I suspect my sample of this compound has degraded. What are the most likely causes and degradation products?

Answer: Degradation typically arises from improper storage or handling, exposing the compound to energy sources like heat and light, or reactive chemical environments. The structure of the molecule provides clues to its potential degradation pathways.

  • Causality: The benzene ring is substituted with both electron-donating groups (methoxy, ethyl) and a halogen. The C-Br bond and the benzylic protons on the ethyl group are potential sites of reaction. The ether linkage of the methoxy group is also a potential failure point under specific conditions.

Potential Degradation Pathways:

  • Hydrolysis/Demethylation: While generally stable, the methoxy group (an ether) can be cleaved by strong acids (e.g., HBr, HI) at elevated temperatures to form 4-Bromo-2-ethylphenol . This is a common issue if the compound is exposed to acidic conditions during workup or reaction at high heat. This phenolic impurity can interfere with subsequent reactions, particularly those sensitive to protic sources.

  • Oxidation: The benzylic protons of the ethyl group are susceptible to oxidation, especially if exposed to strong oxidizing agents or atmospheric oxygen over long periods, potentially accelerated by light or heat. This can lead to the formation of 1-(4-Bromo-2-methoxyphenyl)ethan-1-one .

Below is a diagram illustrating these primary degradation routes.

G main This compound phenol 4-Bromo-2-ethylphenol main->phenol Strong Acid (HBr, HI) High Temp ketone 1-(4-Bromo-2-methoxyphenyl)ethan-1-one main->ketone Oxidation (e.g., KMnO₄) or Prolonged Air Exposure debr 2-Ethylanisole main->debr Photolysis (UV Light) or Reductive Conditions

Caption: Potential degradation pathways for this compound.

Question 2: My NMR spectrum shows unexpected peaks that I can't identify. What are the common impurities from synthesis?

Answer: Synthetic impurities are a major concern and are distinct from degradation products. Their identity depends heavily on the synthetic route used to prepare the compound. A common route is the bromination of 2-ethylanisole.

  • Causality (Electrophilic Bromination): The methoxy group is a strong ortho-, para-director, and the ethyl group is a weaker ortho-, para-director. In 2-ethylanisole, the para position relative to the strong methoxy director is occupied by the ethyl group. The ortho position (C6) is sterically hindered by the adjacent ethyl group. Therefore, bromination is strongly directed to the other position para to the ethyl group (C4) and ortho to the methoxy group, yielding the desired product. However, side reactions can occur.

Common Synthetic Impurities:

  • Isomeric Byproducts: Over-bromination or lack of regioselectivity can lead to isomers. The most likely isomer is 3-Bromo-2-ethyl-1-methoxybenzene or 5-Bromo-2-ethyl-1-methoxybenzene , formed if bromination occurs at other activated positions on the ring.

  • Dibrominated Products: If excess brominating agent is used, a second bromine atom can be added to the ring, yielding products like 3,5-Dibromo-2-ethyl-1-methoxybenzene .

  • Unreacted Starting Material: Incomplete reaction will leave 2-ethylanisole in the final product.

The following troubleshooting workflow can help identify the source of contamination.

G start Unexpected Peaks in QC (NMR, GC-MS) check_storage Review Storage Conditions (Light, Temp, Air Exposure?) start->check_storage degradation Probable Cause: Degradation check_storage->degradation Yes check_synth Review Synthetic Route (Starting Materials, Isomers?) check_storage->check_synth No sub_deg Look for: - Phenol (O-H stretch in IR, broad NMR peak) - Ketone (C=O stretch in IR) - Debrominated product (loss of Br isotope pattern in MS) degradation->sub_deg synthesis Probable Cause: Synthetic Impurity sub_syn Look for: - Unreacted Starting Material - Isomeric products (different aromatic NMR splitting) - Di-substituted products (higher mass in MS) synthesis->sub_syn check_synth->synthesis

Caption: Logical workflow for troubleshooting unexpected impurities.

Section 3: Recommended Protocols

To ensure the quality of your material and the success of your experiments, follow these validated protocols.

Protocol 1: Recommended Storage and Handling

Improper storage is a preventable cause of degradation.

  • Expertise & Trustworthiness: Based on general principles for halogenated aromatic ethers, the following conditions minimize degradation risks. The goal is to create a self-validating storage system; if the compound is stored correctly, it should remain pure.

Step-by-Step Storage Protocol:

  • Container: Use an amber glass vial or bottle with a PTFE-lined cap. The amber color protects against photodecomposition, while the inert liner prevents leaching or reaction with the cap material.

  • Atmosphere: Before sealing, flush the container with an inert gas (e.g., Argon or Nitrogen). This displaces atmospheric oxygen, minimizing the risk of oxidation of the ethyl group.

  • Temperature: Store the sealed container in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.[5][6]

  • Environment: Keep away from strong acids, bases, and oxidizing agents.[3] Ensure the container is tightly closed to prevent moisture ingress.[6]

Protocol 2: Routine Quality Control by GC-MS

Regularly checking the purity of your starting material is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

  • Causality: This technique separates compounds based on their boiling point and polarity (GC) and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS). This allows for the detection and tentative identification of volatile impurities like isomers or degradation products.

Step-by-Step QC Protocol:

  • Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the prepared sample.

    • Temperature Program: Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10-20°C/minute.

  • MS Analysis:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation:

    • Main Peak: The main peak should correspond to your target compound. Check its mass spectrum for the molecular ion (M⁺) peak at m/z 214/216 and the M+2 isotope pattern characteristic of a single bromine atom.

    • Impurity Peaks: Analyze any smaller peaks.

      • Lower Retention Time: May indicate more volatile impurities like the debrominated product (2-ethylanisole, M⁺ at m/z 136).[7]

      • Similar Retention Time: May indicate isomers, which would have the same m/z as the main peak.

      • Higher Retention Time: May indicate less volatile impurities like the oxidized ketone product or dibrominated byproducts (M⁺ at m/z 292/294/296).

References

  • 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Bromo-2-chloro-1-methoxybenzene | Request PDF - ResearchGate. (2025-08-10). Retrieved January 12, 2026, from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C9H11BrO | CID 13301602 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. (n.d.).
  • 4-Bromo-2-ethyl-1,3-dimethoxy-5-methylbenzene - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound [P93249] - ChemUniverse. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Bromo-1-ethyl-4-methoxybenzene | C9H11BrO | CID 59138196 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment - ResearchGate. (2025-08-06). Retrieved January 12, 2026, from [Link]

  • 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-bromo-2-ethynyl-1-methoxybenzene (C9H7BrO) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • Benzene, 1-ethyl-4-methoxy- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Class 11 Notes by Bharat Panchal | PDF | Carboxylic Acid - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Grignard Reaction of 4-bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard reaction of 4-bromo-2-ethyl-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established organometallic principles. Our goal is to empower you to achieve consistent and high-yielding results.

Troubleshooting Guide: Common Challenges & Solutions

The Grignard reaction, while powerful for carbon-carbon bond formation, is notoriously sensitive to reaction conditions.[1][2] The substrate this compound presents its own unique set of challenges due to the electronic and steric influence of its substituents. This guide will address the most common issues encountered during the formation of 2-ethyl-4-methoxyphenylmagnesium bromide.

Issue 1: Reaction Fails to Initiate

One of the most frequent hurdles in a Grignard reaction is the failure of the reaction to start.[3] This is often indicated by a lack of heat generation, the magnesium turnings remaining shiny, and no observable change in the reaction mixture's appearance.[4]

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Wet Glassware or Solvents Grignard reagents are potent bases and will be quenched by protic sources, including water.[1][3]Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Passive Magnesium Surface A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the oxidative insertion of magnesium into the carbon-bromine bond.[3]Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[3][5] These activators react with the magnesium surface to expose reactive sites.
Low Reactivity of the Aryl Bromide While aryl bromides are generally suitable for Grignard formation, the electron-donating nature of the methoxy group and the steric hindrance from the ortho-ethyl group can slightly decrease the reactivity of this compound compared to simpler aryl bromides.Increase the initial concentration of the aryl bromide slightly in the initiation phase. Gentle warming of the flask with a heat gun can also help to initiate the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.

Troubleshooting Workflow for Reaction Initiation:

G cluster_activation Activation Methods start Reaction Not Initiating check_dry Verify Anhydrous Conditions (Glassware & Solvents) start->check_dry check_mg Assess Magnesium Quality (Fresh, Not Oxidized) check_dry->check_mg If conditions are dry activate_mg Activate Magnesium check_mg->activate_mg If Mg is of good quality mechanical Mechanical Activation (Crush Turnings) activate_mg->mechanical chemical Chemical Activation (Iodine or 1,2-Dibromoethane) activate_mg->chemical initiation_attempt Re-attempt Initiation (Add small aliquot of aryl halide, gentle warming) success Reaction Initiates (Exotherm, Cloudy Appearance) initiation_attempt->success Successful failure Persistent Failure (Consult further resources) initiation_attempt->failure Unsuccessful mechanical->initiation_attempt chemical->initiation_attempt G reagent 2-ethyl-4-methoxyphenylmagnesium bromide product 5,5'-diethyl-2,2'-dimethoxy-1,1'-biphenyl reagent->product Reacts with start_material This compound start_material->product

Caption: Wurtz coupling side reaction.

Minimizing Wurtz Coupling:

Parameter Explanation Recommended Action
Rate of Addition A high local concentration of the aryl bromide can favor the Wurtz coupling reaction.Add the solution of this compound dropwise to the magnesium suspension. A slow and controlled addition is crucial.
Temperature Higher temperatures can increase the rate of Wurtz coupling. [6]Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask in an ice bath. Avoid excessive heating after the initial addition is complete.
Solvent Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from aryl bromides as it can better solvate and stabilize the reagent. [5][7]Use anhydrous THF as the solvent.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn cloudy and then dark? A cloudy appearance is a positive sign that the Grignard reagent is forming. [3][4]The solution may darken to a grayish or brownish color, which is also normal. However, a black color could indicate decomposition, possibly due to overheating or the presence of impurities. [4] Q2: Can I use magnesium powder instead of turnings? It is generally not recommended to use magnesium powder as the reaction can be too vigorous and difficult to control. The high surface area of the powder can also mean a greater proportion of magnesium oxide. [6] Q3: How do I know if my Grignard reagent has formed successfully? Besides the visual cues of an exotherm and a cloudy appearance, you can perform a simple qualitative test. Take a small aliquot of the reaction mixture, quench it with an excess of iodine in THF. A successful formation will result in the disappearance of the iodine color. For quantitative analysis, titration methods can be employed. [8] Q4: Does the methoxy group on the aromatic ring interfere with the reaction? The methoxy group is an ether functionality and is generally compatible with Grignard reagents. However, in some cases, particularly with ortho-methoxy groups, they can direct metallation or undergo substitution, though this is less common with aryl bromides. [9][10]For this compound, the primary influence of the methoxy group is electronic, making the aryl bromide slightly less reactive.

Experimental Protocols

Protocol 1: Preparation of 2-ethyl-4-methoxyphenylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (activator)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine. Add a small portion (approx. 10%) of the this compound solution (1 equivalent in anhydrous THF) to the magnesium suspension.

  • Starting the Reaction: Gently warm the mixture with a heat gun until the brown color of the iodine fades and an exotherm is observed, along with the solution turning cloudy. [4]5. Addition: Once the reaction has initiated, slowly add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours until most of the magnesium has been consumed. The resulting greyish-brown solution of the Grignard reagent is ready for the next step.

Protocol 2: Reaction with an Electrophile (e.g., an Aldehyde)

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of Electrophile: Slowly add a solution of the aldehyde (1 equivalent) in anhydrous THF to the Grignard reagent via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. [11]5. Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [12]6. Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
  • Filo. (2025, May 30). Mechanism of reaction between dimethoxy ketone and Grignard reagent.
  • University of California, Davis. (n.d.). 25. The Grignard Reaction.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • National Institutes of Health. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • University of California, Los Angeles. (n.d.). Grignard Reaction.
  • Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent.
  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Benchchem. (n.d.). Application Notes and Protocols: Use of 6-Methoxy-2-hexanone in Grignard Reactions.
  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
  • Scribd. (n.d.). Wurtz Coupling Reaction | PDF.
  • ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents.
  • ResearchGate. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions | Request PDF.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Journal of Organic Chemistry. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • J-GLOBAL. (n.d.). A Practical Procedure for Iron-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl-Grignard Reagents with Primary Alkyl Halides.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.
  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]

  • Benchchem. (n.d.). Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene.
  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
  • ACS Publications. (n.d.). THE ACTION OF GRIGNARD REAGENTS ON 2-METHOXY-1-NAPHTHONITRILE. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene.
  • ChemUniverse. (n.d.). This compound [P93249].
  • Scribd. (n.d.). 2025-26 II Puc Model Question Paper-3 With Answers | PDF | Acid.

Sources

Technical Support Center: Enhancing the Purity of Synthesized 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-ethyl-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their work. We will explore common purification challenges, provide detailed troubleshooting guides in a direct question-and-answer format, and present validated protocols to enhance the purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My post-reaction analysis (TLC/GC-MS) shows multiple products. What are they, and how can I separate them?

Probable Cause: The synthesis of this compound, typically via electrophilic bromination of 2-ethylanisole, is prone to forming several impurities. The methoxy group is a strong ortho, para-director, while the ethyl group is a weaker ortho, para-director. This electronic guidance leads to a primary product and common, structurally similar impurities.

  • Unreacted Starting Material: 2-ethylanisole.

  • Isomeric Impurity: 6-Bromo-2-ethyl-1-methoxybenzene is the most common regioisomer, resulting from bromination at the other activated position on the ring.

  • Over-bromination Product: 4,6-Dibromo-2-ethyl-1-methoxybenzene can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

Suggested Solution: Separating these compounds requires a method that can differentiate based on subtle differences in polarity, as their boiling points are often too close for efficient separation by distillation.[1]

High-Resolution Flash Column Chromatography is the most effective technique.

  • Assess Polarity with TLC: First, use Thin Layer Chromatography (TLC) to determine an optimal eluent system.[2] Because the target compound is non-polar, start with a non-polar solvent system like hexane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[3]

    • Starting Eluent: Try a 98:2 mixture of Hexane:Ethyl Acetate.

    • Goal: Aim for an Rf value of 0.25-0.35 for the desired 4-bromo isomer. The less polar 2-ethylanisole will have a higher Rf, while the more polar dibrominated product will have a lower Rf. The 6-bromo isomer will likely have a very similar Rf, requiring careful elution.

  • Perform Column Chromatography: Pack a column with silica gel and elute with the optimized solvent system. The separation will occur as follows:

    • First to Elute: Unreacted 2-ethylanisole (least polar).

    • Second to Elute: The desired product, this compound.

    • Third to Elute: The isomeric impurity, 6-Bromo-2-ethyl-1-methoxybenzene (often has slightly more surface area available for interaction with silica).

    • Last to Elute: The dibrominated product, 4,6-Dibromo-2-ethyl-1-methoxybenzene (most polar).

  • Monitor Fractions: Collect small fractions and analyze each one by TLC to identify and combine the pure fractions containing your target compound.

Question 2: My ¹H NMR spectrum is complex and shows more than the expected aromatic signals. How can I interpret it to identify impurities?

Probable Cause: The presence of unreacted starting material or isomeric byproducts will result in a complex ¹H NMR spectrum. Each compound has a unique set of signals in the aromatic region (typically 6.5-7.5 ppm).

Suggested Solution: Careful analysis of the chemical shifts and coupling patterns is crucial for identifying the components of your mixture.[4]

  • Desired Product (this compound): You should expect three distinct signals in the aromatic region. The proton at C5 will be a doublet, the proton at C3 will be a singlet (or a narrow doublet), and the proton at C6 will be a doublet of doublets.

  • Starting Material (2-Ethylanisole): This will show a more complex pattern with four protons in the aromatic region.[5]

  • Isomeric Impurity (6-Bromo-2-ethyl-1-methoxybenzene): This isomer will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the desired product.

  • Dibrominated Impurity (4,6-Dibromo-2-ethyl-1-methoxybenzene): This highly symmetric molecule will show only two singlets in the aromatic region, representing the protons at C3 and C5.

Actionable Advice:

  • Run a ¹H NMR spectrum of your starting material (2-ethylanisole) if available, to have a reference.

  • Compare your product's spectrum to literature data or predicted spectra for the expected product and impurities.

  • Use the integration values of the distinct signals to estimate the ratio of your product to the impurities, which can help you decide if further purification is necessary.

Question 3: My final product is a yellow or brown oil. How can I decolorize it?

Probable Cause: Color in the final product often arises from trace amounts of highly conjugated or polymeric impurities formed during the reaction, or from residual bromine.

Suggested Solution:

  • Aqueous Wash: Before final purification, ensure your workup includes a wash with a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted bromine, a common source of color.

  • Activated Carbon Treatment: Dissolve the crude product in a non-polar organic solvent (e.g., hexane or dichloromethane). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the mixture through a pad of Celite or a syringe filter to remove the carbon. The carbon adsorbs many colored impurities.

  • Silica Gel Plug Filtration: For minor color impurities, a quick filtration through a short plug of silica gel can be effective. Dissolve the product in a minimal amount of hexane and pass it through the silica plug, eluting with more hexane. The highly polar colored impurities will remain adsorbed to the silica.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound? The primary impurities stem from the nature of the electrophilic aromatic substitution reaction on 2-ethylanisole. They include unreacted 2-ethylanisole, the regioisomeric 6-Bromo-2-ethyl-1-methoxybenzene, and the over-brominated 4,6-Dibromo-2-ethyl-1-methoxybenzene.

Q2: Which purification method is best: distillation, chromatography, or recrystallization?

  • Column Chromatography: This is the most versatile and generally the best method for this specific compound, as it excels at separating the key isomeric impurities.

  • Distillation: Fractional distillation is generally ineffective for separating the 4-bromo and 6-bromo isomers due to their likely very similar boiling points.[1] However, it can be useful for removing a starting material with a significantly different boiling point (e.g., 2-ethylanisole, BP ~196°C) if it is present in large quantities.

  • Recrystallization: This technique is used for purifying solids. As this compound is a liquid at room temperature, standard recrystallization is not applicable. Low-temperature crystallization could be attempted but is often less practical than chromatography.

Q3: How can I definitively confirm the purity and identity of my final product? A combination of analytical techniques is recommended:

  • TLC: A single spot in multiple eluent systems suggests high purity.

  • GC-MS: Provides both the retention time (an indicator of purity) and the mass spectrum, which should show the correct molecular ion peak (m/z = 214/216 due to bromine isotopes) and fragmentation pattern.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The number of signals, their chemical shifts, and their coupling patterns should uniquely match the structure of this compound.

Section 3: Detailed Experimental Protocols

Protocol 3.1: High-Resolution Flash Column Chromatography

This protocol is designed to separate the target compound from its isomers and other byproducts.

1. Preparation of the Column:

  • Select a glass column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the non-polar eluent (e.g., hexane).

  • Pack the column by pouring the slurry and allowing the silica to settle, ensuring a uniform, crack-free bed.

2. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" method generally provides better separation.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system (e.g., 98:2 Hexane:Ethyl Acetate), applying gentle air pressure to achieve a steady flow rate.

  • Collect fractions of a consistent volume in test tubes or vials.

  • Systematically spot every few fractions on a TLC plate to monitor the elution of compounds.

4. Analysis and Product Isolation:

  • Develop the TLC plates and visualize the spots (e.g., using a UV lamp).

  • Identify the fractions containing only the spot corresponding to your desired product (typically with an Rf of ~0.3).

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Data & Visualization

Table 1: Physical Properties of Target Compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Relative Polarity
2-EthylanisoleC₉H₁₂O136.19~196-198Low
This compound C₉H₁₁BrO 215.09 [6]~240-250 (est.) Medium
6-Bromo-2-ethyl-1-methoxybenzeneC₉H₁₁BrO215.09~240-250 (est.)Medium-High
4,6-Dibromo-2-ethyl-1-methoxybenzeneC₉H₁₀Br₂O293.98>280 (est.)High
Diagrams

PurificationTroubleshooting Diagram 1: Purification Troubleshooting Flowchart start Crude Product Analysis (TLC, GC-MS, NMR) check_purity Is Purity < 95%? start->check_purity impurity_type Identify Main Impurity check_purity->impurity_type Yes end Purity Acceptable check_purity->end No isomers Isomeric Impurities (e.g., 6-Bromo isomer) impurity_type->isomers Close spots/peaks starting_material Unreacted Starting Material (2-Ethylanisole) impurity_type->starting_material Significantly different Rf / retention time color Colored Impurities impurity_type->color Visible color solution_isomers High-Resolution Column Chromatography isomers->solution_isomers solution_sm Bulk Purification (Distillation) followed by Chromatography starting_material->solution_sm solution_color Aqueous Wash (NaHSO3) + Carbon/Silica Plug color->solution_color final_product Pure Product (>99%) solution_isomers->final_product solution_sm->final_product solution_color->final_product

Caption: Diagram 1: A flowchart for troubleshooting common purity issues.

ChromatographyWorkflow Diagram 2: Workflow for Flash Column Chromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. Develop TLC Method (Aim for Rf ≈ 0.3) slurry 2. Prepare Silica Slurry & Pack Column tlc->slurry load 3. Dry Load Sample onto Silica Gel slurry->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate analyze 9. Final Purity Analysis (NMR, GC-MS) evaporate->analyze

Caption: Diagram 2: A step-by-step workflow for the purification process.

Section 5: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-bromo-4-[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzene. Retrieved from [Link]

  • Papadoyannis, I. N., et al. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Beilstein Journal of Organic Chemistry, 20, 438–448.

  • Armstrong, D. W., et al. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Journal of Liquid Chromatography & Related Technologies, 35(19), 2729-2748.

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New J. Chem Electronic Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). o-Ethylanisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2000). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2511-2517.

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from

  • ATB. (n.d.). 2-Ethynylaniline. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P93249]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. Retrieved from [Link]

  • Chemakhilam. (2022, February 6). How to find structure of a compound using NMR values & IR values||Spectroscopy||Chemakhilam [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Bromo-1-ethyl-4-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-methylanisole. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Vedantu. (n.d.). Write the structure formula of: (A) o-Ethylanisole, (B) p-Nitroaniline, (C) 2,3 - Dibromo. Retrieved from [Link]

  • Doubtnut. (2021, December 13). Write the structural formula of: o-Ethyl anisole, p-Nitroaniline, 2,3- Dibromo-1 [Video]. YouTube. [Link]

  • Filo. (2023, May 8). Write the structural formula of:(a) o-Ethylanisole,(b) p-Nitroan... Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-ethyl-1-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging reagent. The unique electronic and steric profile of this molecule—specifically, the ortho-ethyl group's steric hindrance and the para-methoxy group's electron-donating nature—often leads to unexpected outcomes in common synthetic transformations. This document provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to help you overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Palladium-Catalyzed Cross-Coupling Reactions

Answer:

This is a classic issue rooted in the steric and electronic properties of your substrate. The primary culprits are:

  • Steric Hindrance: The ethyl group at the ortho position to the bromine atom creates significant steric bulk. This bulk physically obstructs the approach of the palladium catalyst to the C-Br bond, making the crucial initial step—oxidative addition—kinetically slow and inefficient. Standard, bulky phosphine ligands like triphenylphosphine (PPh₃) exacerbate this problem.[1][2]

  • Electron-Rich Ring: The para-methoxy group is strongly electron-donating, which increases the electron density of the aromatic ring. This makes the C-Br bond stronger and less electrophilic, further slowing down the oxidative addition by the electron-rich Pd(0) catalyst.[3]

Causality-Driven Troubleshooting Steps:

  • Switch to Modern Ligands: The key to success is to use a catalyst system specifically designed for sterically hindered substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the industry standard.[4] These ligands promote both the difficult oxidative addition and the final reductive elimination steps.[3]

  • Optimize the Base: For difficult couplings, a stronger base is often required to facilitate the transmetalation step.[3][5] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.

  • Solvent Choice: Aprotic polar solvents are generally preferred. Ensure solvents are rigorously degassed to prevent oxygen from decomposing the Pd(0) catalyst.[6]

ParameterStandard Conditions (Likely to Fail)Recommended Conditions for High YieldRationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with XPhos or SPhos Buchwald ligands are designed to accelerate oxidative addition for hindered and electron-rich aryl halides.[4][7]
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous)Stronger, non-aqueous bases are more effective for challenging transmetalation steps.[3][5]
Solvent Toluene/H₂ODioxane, THF, or 2-MeTHF (anhydrous, degassed)Aprotic polar solvents that can solubilize all components are crucial.[6]
Temperature 80 °C100-110 °CHigher temperatures may be needed to overcome the activation energy for oxidative addition.

Protocol: Robust Suzuki Coupling for Sterically Hindered Aryl Bromides

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the Buchwald ligand (e.g., XPhos, 2-4 mol%).[8]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring until TLC or LC-MS analysis shows consumption of the starting material.

Answer:

These side reactions indicate problems with the catalytic cycle's timing and reagent stability.

  • Protodeboronation: This is the undesired reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[9] It is often accelerated by excess water and strong bases, especially hydroxides.[3][9]

  • Homocoupling: This occurs when the boronic acid couples with itself. It's often a sign that the transmetalation step is slow relative to other processes, or that oxygen is present in the reaction, leading to oxidative coupling.

  • Protodebromination: The replacement of the bromine on your starting material with a hydrogen can occur if a palladium-hydride (Pd-H) species is formed. This can be promoted by certain bases or protic impurities in the solvent.[6]

Troubleshooting Workflow:

G start Low Yield with Side Reactions (Protodeboronation, Homocoupling) check1 Assess Reagent Quality & Conditions start->check1 action1 Use Anhydrous Boronic Acid (or Pinacol Ester) check1->action1 Boronic acid degradation? action2 Use Finely Powdered, Dry Base (K₃PO₄ or Cs₂CO₃) check1->action2 Base-promoted side reactions? action3 Rigorously Degas Solvents check1->action3 Oxygen present? check2 Optimize Catalyst System action1->check2 action2->check2 action3->check2 action4 Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) check2->action4 Catalyst deactivation? action5 Switch to a More Active Ligand (e.g., SPhos -> XPhos) check2->action5 Oxidative addition still too slow? check3 Adjust Reaction Parameters action4->check3 action5->check3 action6 Lower Temperature Incrementally check3->action6 Side reactions faster than main reaction? end Improved Yield & Selectivity action6->end

Caption: Troubleshooting workflow for Suzuki side reactions.

Answer:

The Buchwald-Hartwig amination shares the same initial hurdle as the Suzuki coupling: a difficult oxidative addition due to steric hindrance and electronics.[10][11] For this reaction, the choice of ligand and base is even more critical.

Causality-Driven Troubleshooting Steps:

  • Ligand is Paramount: First-generation ligands like P(o-tolyl)₃ are generally ineffective for this type of substrate.[11][12] You must use bulky, electron-rich biarylphosphine ligands. XPhos is often an excellent starting point for coupling with aryl bromides.[13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[14] Weaker bases like carbonates are typically insufficient.

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are both common, their activation and performance can vary depending on the ligand and substrate. If one fails, it is worth trying the other.

ParameterIneffective ConditionRecommended ConditionRationale
Ligand PPh₃, P(o-tolyl)₃, BINAPXPhos , RuPhos, BrettPhosModern ligands are required to overcome the high activation barrier of oxidative addition.[13]
Base K₂CO₃, Cs₂CO₃NaOt-Bu , KOt-Bu, LHMDSA strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle.[13][14]
Solvent Protic solvents (e.g., alcohols)Toluene, Dioxane, THF (anhydrous)Protic solvents will interfere with the strong base and the catalyst.
Category 2: Organometallic Reagent Formation

Answer:

The failure to initiate a Grignard reaction is almost always due to the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[15][16] This layer prevents the magnesium from reacting with the aryl bromide. The key is to activate the surface and ensure strictly anhydrous conditions.

Causality-Driven Troubleshooting Steps:

  • Magnesium Activation: The MgO layer must be physically or chemically removed.

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod under an inert atmosphere. This breaks the turnings and exposes a fresh, oxide-free surface.[17]

    • Chemical Activation: Use a small amount of an activating agent. A crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are most common.[15][16][17] 1,2-dibromoethane is advantageous as it reacts to form ethylene gas, providing a visual cue (bubbling) that the magnesium is active.[15][16]

  • Rigorous Anhydrous Conditions: Grignard reagents are potent bases and are instantly destroyed by water.[16] All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous grade and preferably distilled from a drying agent.

  • Initiation: Add only a small amount of your aryl bromide solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction, which is indicated by bubbling, a cloudy appearance, and a gentle reflux.[16] Once initiated, add the remaining aryl bromide solution dropwise to maintain a controlled reaction.

SymptomPotential CauseRecommended Action
No reaction, solution remains clearMagnesium oxide passivation layerCrush turnings under argon; add a crystal of I₂ or a few drops of 1,2-dibromoethane.[15][17]
Initial bubbling, then reaction stopsInsufficient activation or trace moistureAdd more activating agent; ensure all reagents and solvents are perfectly dry.
Vigorous, uncontrollable reactionAddition of aryl bromide is too fastAdd the aryl bromide solution dropwise, using an ice bath to moderate the reaction if necessary.
Formation of biphenyl side product (Wurtz coupling)High local concentration of aryl bromideEnsure slow, dropwise addition of the aryl bromide to the magnesium suspension.[18]

Answer:

This outcome points to a competition between two possible pathways and/or quenching of the desired organolithium species.

  • Lithium-Halogen Exchange (Desired): The primary reaction where the butyl group of n-BuLi exchanges with the bromine atom. This is an extremely fast reaction, especially for aryl bromides, and must be conducted at very low temperatures (typically -78 °C) to prevent side reactions.[19][20]

  • Ortho-Lithiation / Deprotonation (Side Reaction): The methoxy group is an ortho-directing group for deprotonation. The proton at the C6 position (ortho to the methoxy, meta to the bromine) is acidic. While Li-Br exchange is generally faster than deprotonation, at higher temperatures or with slower addition of n-BuLi, competitive deprotonation can occur.

  • Protodebromination (Source of Byproduct): The formation of 2-ethyl-1-methoxybenzene means your desired aryllithium intermediate is being quenched by a proton source before you can add your electrophile. This proton source could be trace water in the solvent or glassware, or even the solvent itself (e.g., THF) if the reaction is allowed to warm up.

G cluster_0 Reaction Pathways Start This compound + n-BuLi, THF, -78°C Desired Lithium-Halogen Exchange Start->Desired Fast, Kinetic Path (Br > H exchange) Side1 Ortho-Lithiation (at C6) Start->Side1 Slower, Competitive Path (if warmed) Quench Trace H⁺ (e.g., H₂O) Desired->Quench Quenching Product_Desired Aryllithium Intermediate (Trapped with Electrophile) Desired->Product_Desired Add E⁺ Product_Side Protodebrominated Product (2-ethyl-1-methoxybenzene) Quench->Product_Side

Sources

characterization of byproducts from the bromination of 3-ethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bromination of 3-ethylanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific electrophilic aromatic substitution. Instead of a rigid protocol, we offer a series of troubleshooting guides and in-depth answers to common questions encountered in the lab. Our goal is to provide not just solutions, but a foundational understanding of the reaction's nuances to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary products and most common byproducts I should expect when brominating 3-ethylanisole?

Answer:

The bromination of 3-ethylanisole is an electrophilic aromatic substitution reaction. The outcome is dictated by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃).

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the ring.[1] This effect significantly increases the nucleophilicity of the carbons at the positions ortho (C4, C2) and para (C6) to it.

  • Ethyl Group (-CH₂CH₃): This is a weakly activating, ortho, para-directing group via an inductive effect.

The powerful activating nature of the methoxy group is the dominant factor in determining regioselectivity. Therefore, electrophilic attack by bromine will preferentially occur at the positions most activated by the -OCH₃ group.

Expected Products & Byproducts:

  • Major Regioisomers (Mono-brominated):

    • 4-Bromo-3-ethylanisole & 6-Bromo-3-ethylanisole: These are the primary products, resulting from substitution at the ortho and para positions relative to the methoxy group. The exact ratio can depend on steric hindrance and reaction conditions.

    • 2-Bromo-3-ethylanisole: This isomer is generally formed in smaller amounts due to the steric hindrance from the adjacent ethyl and methoxy groups.

  • Common Byproducts:

    • Polybrominated Species: Because the methoxy group is so strongly activating, the mono-brominated product is still electron-rich and susceptible to a second bromination, leading to di- or even tri-brominated byproducts (e.g., 4,6-dibromo-3-ethylanisole).[2][3]

    • Benzylic Bromination Product: Under certain conditions, particularly with N-Bromosuccinimide (NBS) and a radical initiator, bromination can occur on the ethyl group's benzylic carbon (the carbon attached to the ring) to form 1-(1-bromoethyl)-3-methoxybenzene.[4][5]

Caption: Reactivity sites on 3-ethylanisole for bromination.

Question 2: My reaction is yielding significant amounts of di- and tri-brominated products. How can I improve the selectivity for mono-bromination?

Answer:

This is a classic challenge when working with highly activated aromatic rings. The mono-brominated product is often as reactive, or even more so, than the starting material. To suppress this "over-bromination," you must carefully control the reaction's kinetics and the electrophilicity of the bromine source.

Troubleshooting Workflow for Preventing Over-bromination

G start Problem: High Levels of Polybromination cause1 Cause: Brominating agent too reactive (e.g., Br₂) start->cause1 cause2 Cause: Excess brominating agent (Molar ratio > 1:1) start->cause2 cause3 Cause: High reaction temperature start->cause3 sol1 Solution: Use milder agent (NBS, Pyridinium tribromide) cause1->sol1 Mitigate Reactivity sol2 Solution: Use 1:1 stoichiometry; add bromine source slowly via addition funnel cause2->sol2 Control Stoichiometry sol3 Solution: Lower temperature (e.g., 0 °C to -20 °C) to decrease rate cause3->sol3 Control Kinetics

Caption: Workflow to troubleshoot and prevent over-bromination.

Experimental Protocol: Selective Mono-bromination using NBS

This protocol is designed to favor the formation of mono-bromo-3-ethylanisole.

  • Reagent Preparation:

    • Dissolve 3-ethylanisole (1.0 eq) in a suitable solvent (e.g., acetonitrile or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Acetonitrile is often preferred for NBS brominations as it promotes high para-selectivity.[6]

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq, freshly recrystallized) in the same solvent. Crucially, do not use more than 1.0 equivalent.

  • Reaction Setup:

    • Cool the flask containing the 3-ethylanisole solution to 0 °C using an ice-water bath. Lower temperatures reduce the reaction rate and enhance selectivity.[2]

    • Protect the reaction from light, especially if using NBS, to minimize radical side reactions.

  • Slow Addition:

    • Add the NBS solution to the 3-ethylanisole solution dropwise via the dropping funnel over a period of 30-60 minutes. Slow addition maintains a low concentration of the electrophile, disfavoring a second attack on the mono-brominated product.[2]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to consume any remaining bromine.[7]

    • Proceed with a standard aqueous/organic extraction to isolate the crude product.

Question 3: My mass spec shows a byproduct with the correct mass for mono-bromination, but the NMR spectrum doesn't look right for aromatic substitution. What is it?

Answer:

You have likely formed 1-(1-bromoethyl)-3-methoxybenzene via a benzylic radical substitution. The ethyl group on your starting material has a "benzylic" position—the carbon atom directly attached to the aromatic ring. The C-H bonds at this position are weaker and susceptible to abstraction by radicals.

This side reaction, known as the Wohl-Ziegler reaction, competes with the desired electrophilic aromatic substitution and is favored under specific conditions.[5][8]

Mechanism Comparison: Ionic vs. Radical Pathways

G cluster_0 Ionic Pathway (Aromatic Substitution) cluster_1 Radical Pathway (Benzylic Substitution) A 3-Ethylanisole B Arenium Ion (Resonance Stabilized) A->B + Br⁺ (from NBS/Br₂) C Aromatic Bromide (Ring Substituted) B->C - H⁺ X 3-Ethylanisole Y Benzylic Radical (Resonance Stabilized) X->Y + Br• (from NBS + Initiator) Z Benzylic Bromide (Side-Chain Substituted) Y->Z + Br₂

Caption: Competing ionic and radical bromination pathways.

Conditions Favoring Benzylic Bromination:

  • Reagent: N-Bromosuccinimide (NBS) is the classic reagent for this transformation.[4][5]

  • Initiator: Presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light.[8]

  • Solvent: Use of non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.

How to Confirm via ¹H NMR Spectroscopy:

The ¹H NMR spectrum of the benzylic bromide is distinct from the aromatic substitution isomers.

Isomer TypeCharacteristic ¹H NMR Signals
Aromatic Substitution Aromatic protons (6.5-7.5 ppm) with distinct splitting patterns. A singlet for -OCH₃ (~3.8 ppm). An intact ethyl group (quartet ~2.6 ppm, triplet ~1.2 ppm).
Benzylic Bromination Aromatic protons remain, but their pattern might be simpler. A quartet for the benzylic proton (-CH(Br)-) shifted downfield to ~5.2 ppm. A doublet for the methyl protons (-CH₃) around ~2.0 ppm.

If you are observing a quartet around 5.2 ppm and a doublet around 2.0 ppm, you have almost certainly formed the benzylic bromide. To avoid this, ensure your reaction is performed in a polar solvent, at a low temperature, and protected from light.

Question 4: How do I definitively characterize the different regioisomers and separate them from the byproducts?

Answer:

A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and purification.

Part A: Characterization of Regioisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the 2-, 4-, and 6-bromo isomers.[9][10] The key is to analyze the chemical shifts and, more importantly, the coupling (splitting) patterns of the remaining protons on the aromatic ring.

Expected ¹H NMR Aromatic Region Characteristics

IsomerH-2H-4H-5H-6Expected Splitting Pattern
4-Bromo-3-ethylanisole Doublet (d)-Doublet of Doublets (dd)Doublet (d)One proton will appear as a d, one as a dd, and one as a d.
6-Bromo-3-ethylanisole Singlet (s)Doublet (d)Doublet (d)-One proton will appear as a sharp s, and two protons will appear as d.
2-Bromo-3-ethylanisole -Doublet (d)Triplet (t)Doublet (d)Two protons will appear as d, and one will appear as a t.

Note: These are predicted patterns. Actual spectra may be more complex due to second-order effects. 2D NMR techniques like COSY and HSQC can provide definitive assignments.

Part B: Analysis and Separation Protocol

  • Initial Analysis (GC-MS):

    • Analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

    • This will tell you the number of components in your mixture and their molecular weights, confirming the presence of mono- and poly-brominated species. The retention times will give a preliminary idea of the isomer ratios.

  • Purification (Column Chromatography):

    • Separating regioisomers of bromo-ethylanisole is challenging due to their similar polarities but is achievable with careful column chromatography.[12][13]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Start with a non-polar solvent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane, with a very low percentage of the more polar solvent (e.g., 99:1 or 98:2).

    • Gradient Elution: If baseline separation is not achieved isocratically, a shallow gradient of the polar solvent can improve resolution.

    • Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify which fractions contain the pure desired isomer.

References

  • How is the bromination mechanism of anisole carried out? - Quora. Available at: [Link]

  • Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution... - Homework.Study.com. Available at: [Link]

  • Bromination of Anisole: A Detailed Exploration - www .ec -undp. Available at: [Link]

  • Bromination Of Anisole - pinn.ai. Available at: [Link]

  • The bromination of anisole occurs without the presence of a Lewis... | Study Prep in Pearson+. Available at: [Link]

  • What is the mechanism of the reaction between anisole and bromine? - Blog. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]

  • Reactions of Aromatic Compounds - Michigan State University. Available at: [Link]

  • Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes | Journal of the American Chemical Society. Available at: [Link]

  • Rates of Bromination of Anisole and Certain Derivatives... | Journal of the American Chemical Society. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. Available at: [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. Available at: [Link]

  • Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[3]arene - PubMed. Available at: [Link]

  • Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system - ResearchGate. Available at: [Link]

  • Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[3]arene | Request PDF - ResearchGate. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]

  • Efficient total analyses for bromine type flame retardants by simple NICI-GC/MS - ResearchGate. Available at: [Link]

  • Allylic position and benzylic position bromination... - Chemia. Available at: [Link]

  • The Determination of GC-MS Relative Molar Responses... - ResearchGate. Available at: [Link]

  • Formation of Organobrominated Compounds in the Presence of Bromide... - ResearchGate. Available at: [Link]

  • Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI) - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR)... - ResearchGate. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy... - PMC - NIH. Available at: [Link]

  • Process for the separation of two isomers... - Google Patents.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding... - NSF Public Access Repository. Available at: [Link]

  • Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Write the structural formula of: o-Ethyl anisole, p-Nitroaniline... - YouTube. Available at: [Link]

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  • Bromination of organic allylic compounds... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Alternative Solvent Systems for Reactions with 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-2-ethyl-1-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals seeking to modernize their synthetic routes by incorporating alternative and greener solvent systems. We will explore common reactions, troubleshoot potential issues, and provide validated protocols to ensure the successful implementation of more sustainable and efficient chemical processes.

Part 1: Frequently Asked Questions - General Solvent Selection

This section addresses fundamental questions about transitioning from conventional solvents to greener alternatives.

Q1: Why should I consider an alternative to common solvents like toluene, THF, or DMF for my reactions?

A1: While traditional solvents are effective, they often present significant environmental, health, and safety challenges.[1][2] The principles of green chemistry encourage the reduction or elimination of hazardous substances, and solvents constitute the largest mass component of most reactions.[3] Key drivers for switching include:

  • Reduced Environmental Impact: Many alternative solvents are biodegradable, derived from renewable resources (bio-based), and have a lower overall environmental footprint.

  • Enhanced Safety: Greener solvents often have higher flash points, lower volatility (reducing Volatile Organic Compound emissions), and reduced toxicity, creating a safer laboratory environment.[1][2]

  • Regulatory Compliance: Global regulations, such as REACH, are increasingly restricting the use of certain hazardous solvents, making the adoption of alternatives a necessity for long-term process viability.[2]

  • Process Improvement: In some cases, an alternative solvent can lead to improved reaction kinetics, higher yields, or simplified downstream processing and purification.[4][5]

Q2: What are the most critical properties to evaluate when selecting a new solvent for a reaction with this compound?

A2: A systematic approach is crucial for successful solvent substitution. The ideal solvent must be "fit for purpose."[2][6] Consider the following hierarchy of properties:

  • Solubility & Compatibility: The solvent must effectively dissolve the starting material (this compound), reagents, and key intermediates. It must also be chemically inert under the reaction conditions and compatible with all catalysts and bases.[6]

  • Reaction Temperature: The solvent's boiling point must be appropriate for the required reaction temperature. For example, replacing THF (b.p. 66 °C) with a higher-boiling alternative like 2-Methyltetrahydrofuran (2-MeTHF, b.p. 80 °C) can allow for higher reaction temperatures and potentially faster kinetics.

  • Work-up & Purification: Consider the solvent's miscibility with water and its volatility. A water-immiscible solvent can simplify aqueous work-ups, while a moderate boiling point facilitates removal by rotary evaporation without requiring excessive heating that could degrade the product.[7]

  • Physicochemical Properties: Polarity, dipolarity, and coordinating ability are critical. For organometallic reactions like Grignard formation or lithiation, a coordinating etheric solvent is essential. For Pd-catalyzed cross-couplings, polarity can influence the stability and activity of the catalytic species.[8][9]

Below is a workflow to guide the solvent selection process.

start Identify Reaction Type reaction_type Reaction Type? start->reaction_type cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) reaction_type->cross_coupling Cross-Coupling organometallic Organometallic (Grignard, Lithiation) reaction_type->organometallic Organometallic cc_temp Required Temp? cross_coupling->cc_temp cc_high_temp Use Toluene alternative: - CPME - TMO cc_temp->cc_high_temp > 100 °C cc_mod_temp Use THF/Dioxane alternative: - 2-MeTHF - GVL cc_temp->cc_mod_temp < 100 °C om_check Requires Coordinating Ether Solvent organometallic->om_check om_solvent Use THF/Ether alternative: - 2-MeTHF - CPME om_check->om_solvent

Caption: Workflow for Selecting an Alternative Solvent System.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides targeted advice for common synthetic transformations involving this compound.

2.1 Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig amination reactions are primary methods for functionalizing the C-Br bond of the title compound. Traditional solvents include toluene, dioxane, and DMF.

Q3: My Suzuki-Miyaura coupling is sluggish in toluene/water. What are some recommended green alternatives and what should I watch out for?

A3: Sluggishness can be due to poor mass transfer between the organic and aqueous phases or suboptimal temperature. Excellent greener alternatives exist.[3]

  • Recommended Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that is an outstanding replacement for THF and can often replace toluene.[4][5] It has slightly higher polarity and a higher boiling point (80 °C), which can accelerate the reaction. It is also less water-miscible than THF, simplifying work-up. Another option is Cyclopentyl methyl ether (CPME), which has a higher boiling point (106 °C) and is very hydrophobic, reducing the leaching of palladium into the aqueous phase.

  • Troubleshooting Steps:

    • Base Solubility: Ensure your chosen base (e.g., K₂CO₃, K₃PO₄) has sufficient solubility in the new solvent system. If not, a phase-transfer catalyst may be required, or you may need to screen different bases.[10]

    • Degassing: Oxygen can deactivate the palladium catalyst. Alternative solvents, especially those with higher boiling points, may require more rigorous degassing. Sparge with argon or nitrogen for 15-30 minutes before adding the catalyst.[11][12]

    • Temperature Optimization: Since solvents like 2-MeTHF and CPME have different boiling points than traditional solvents, re-optimize the reaction temperature. You may be able to run the reaction at a lower or higher temperature for optimal results.

Q4: I want to replace toluene in a Buchwald-Hartwig amination. I tried 2-MeTHF but the yield was poor. What went wrong?

A4: This is a common issue. While 2-MeTHF is a good solvent, its performance in Buchwald-Hartwig aminations can be highly dependent on the base used.

  • The Toluene Replacement: A superior, often overlooked, alternative for Buchwald-Hartwig reactions is 2,2,5,5-tetramethyloxolane (TMO) .[13] TMO has a similar property profile to toluene but offers significant advantages.

  • The Critical Role of the Base: Research has shown that when using a strong, soluble organic base like sodium tert-butoxide (NaOt-Bu), yields in TMO and toluene are often comparable.[13] However, when a weaker, less soluble inorganic base like cesium carbonate (Cs₂CO₃) is used, TMO significantly outperforms toluene .[13] This is likely due to better solubility of key intermediates in TMO, preventing catalyst deactivation. Your poor yield in 2-MeTHF could be due to a similar incompatibility with the chosen base.

  • Troubleshooting Steps:

    • Switch to TMO: For Buchwald-Hartwig aminations, especially with bases like Cs₂CO₃, TMO is a highly recommended starting point.[13]

    • Re-screen Bases: If you must use 2-MeTHF, screen different bases. A stronger, more soluble base might be necessary to achieve high yields.

    • Ligand Choice: Ensure your phosphine ligand is stable and effective in the new solvent. While most common ligands are compatible, subtle solvent-ligand interactions can affect catalytic activity.

2.2 Organometallic Reactions (Grignard & Lithiation)

Formation of an organometallic intermediate via reaction with magnesium (Grignard) or an alkyllithium reagent is a key step for introducing carbon nucleophiles. These reactions are highly sensitive to solvent choice.

Q5: Can I prepare a Grignard reagent from this compound in a solvent other than diethyl ether or THF?

A5: Absolutely. Diethyl ether's low boiling point (35 °C) and high volatility, along with THF's propensity to form explosive peroxides, make them prime candidates for substitution.

  • Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice for Grignard reactions.[14] Its higher boiling point (80 °C) allows for reactions to be run at higher temperatures, which can be beneficial for less reactive aryl bromides. The Grignard reagent is often more stable in 2-MeTHF.

  • Troubleshooting & Best Practices:

    • Initiation: Grignard formation can sometimes be difficult to initiate. Use standard methods like adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[15]

    • Anhydrous Conditions: Like all Grignard reactions, this is the most critical parameter. Ensure your 2-MeTHF is anhydrous and the glassware is rigorously dried. Grignard reagents are highly sensitive to moisture.[10]

    • Side Reactions: The ethyl group on the ring is generally not acidic enough to cause issues, but be aware that Grignard reagents are strong bases.

Q6: My lithiation with n-BuLi gives a complex mixture in THF. What could be the cause and what are my solvent options?

A6: This is a significant challenge where the solvent plays a dramatic role. A complex mixture suggests that the generated aryllithium species is unstable in THF and may be undergoing side reactions before you can trap it with an electrophile.

  • Solvent-Induced Instability: For certain substituted aryllithiums, THF can accelerate intramolecular cyclization or decomposition pathways compared to less polar etheric solvents.[8]

  • Recommended Alternatives:

    • Diethyl Ether: While having safety drawbacks, running the reaction in diethyl ether/hexane at very low temperatures (-95 to -100 °C) can dramatically increase the stability of the aryllithium intermediate, allowing it to be trapped cleanly.[8]

    • 2-Methyltetrahydrofuran (2-MeTHF): As a slightly less polar alternative to THF, 2-MeTHF can sometimes offer a better stability profile for sensitive intermediates.[14]

    • Co-solvents: In cases of poor solubility of the starting material, a co-solvent like toluene can be added, but this should be done with caution as it can alter the aggregation state and reactivity of the organolithium species.[14]

  • Key Troubleshooting Step: The primary variable to adjust for a problematic lithiation is temperature . Ensure you are operating at the lowest possible temperature where the halogen-metal exchange still occurs (-78 °C or lower).

Part 3: Data Summary & Experimental Workflow
Table 1: Comparison of Conventional vs. Alternative Solvents
SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Key HazardsGreen Chemistry Remarks
Toluene Conventional1112.4Flammable, Toxic, VOCPetroleum-derived, hazardous.[2]
THF Conventional667.5Flammable, Peroxide-formerHigh volatility, potential safety risk.
1,4-Dioxane Conventional1012.2Flammable, CarcinogenSignificant health and safety concerns.
DMF Conventional15336.7Toxic (Reprotoxin)High boiling point makes removal difficult.
2-MeTHF Alternative806.2Flammable, Peroxide-formerBio-derived, higher b.p. than THF, good performance.[3][4]
CPME Alternative1064.7Flammable, Peroxide-formerLow water miscibility, high b.p., stable to acids/bases.
TMO Alternative143N/AFlammableExcellent, safer substitute for toluene in many cases.[13]
Water Alternative10080.1NoneUltimate green solvent, but requires specialized catalysts/surfactants for non-polar substrates.[16][17]
Experimental Workflow: Suzuki Coupling in 2-MeTHF

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling using this compound in a greener solvent system.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Aryl Bromide, Boronic Acid, & Base to oven-dried flask prep2 2. Add 2-MeTHF and Water prep1->prep2 prep3 3. Degas mixture with Ar or N2 for 20 min prep2->prep3 react1 4. Add Pd Catalyst & Ligand under inert atmosphere prep3->react1 react2 5. Heat to reflux (approx. 80 °C) react1->react2 react3 6. Monitor by TLC or LC-MS react2->react3 workup1 7. Cool, dilute with EtOAc, and perform aqueous wash react3->workup1 workup2 8. Dry organic layer and concentrate workup1->workup2 workup3 9. Purify by column chromatography workup2->workup3

Caption: Experimental Workflow for Suzuki Coupling in 2-MeTHF.

Part 4: Detailed Protocols
Protocol 1: Suzuki-Miyaura Coupling in 2-MeTHF/Water

This protocol is a general guideline and should be optimized for the specific boronic acid being used.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Solvent Addition: Add 2-Methyltetrahydrofuran (2-MeTHF) and deionized water in a 4:1 ratio (e.g., 8 mL 2-MeTHF, 2 mL H₂O per 1 mmol of aryl bromide).

  • Degassing: Seal the flask with a septum and sparge the stirred mixture with a stream of argon or nitrogen gas for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination in TMO

This protocol is adapted from demonstrated procedures and is particularly effective with Cs₂CO₃ as the base.[13]

  • Reaction Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., (±)-BINAP, 7.5 mol%), and cesium carbonate (Cs₂CO₃, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and 2,2,5,5-tetramethyloxolane (TMO) as the solvent.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the N-arylated product.

References
  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
  • Greener Approaches to Cross-Coupling. Royal Society of Chemistry.
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  • Comparison of the properties of green solvents and conventional solvents.
  • Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. MDPI.
  • Classification of Green Solvents. Encyclopedia.pub.
  • Green Analytical Approaches and Eco-Friendly Solvents. Oriental Journal of Chemistry.
  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.
  • Any recommendations on guides to basic solvent choices for organic molecules? Reddit.
  • Solvent for Lithiation?
  • Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents.
  • How are solvents chosen in organic reactions? Chemistry Stack Exchange.
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  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Stability of 4-Bromo-1-chloro-2-ethylbenzene under different reaction conditions. BenchChem.
  • What Factors Are Taken Into Consider
  • Buchwald-Hartwig Amination Reaction Screening Kit Protocol. Sigma-Aldrich.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzo
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzo
  • The Grignard Reaction. University of Wisconsin-Madison.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-2-ethoxy-4-nitrobenzene. BenchChem.

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Technical Support Center: Preventing Catalyst Poisoning in Cross-Coupling Reactions of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 4-bromo-2-ethyl-1-methoxybenzene . Catalyst deactivation is a primary cause of low yields and reaction failures, and understanding its root causes is critical for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions related to catalyst poisoning and reaction failure.

Q1: My reaction with this compound has failed to initiate or stalled at low conversion. What's the most likely cause?

A1: The most common culprit is the deactivation of the palladium catalyst. The active Pd(0) species is highly sensitive to oxygen and other impurities.[1][2] Failure to establish and maintain a strictly inert atmosphere is a frequent cause of reaction failure. Other key factors include the purity of your starting material, coupling partner (e.g., boronic acid), base, and solvent.

Q2: My reaction mixture turned black, and the reaction stopped. What happened?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, aggregated form of palladium metal.[3] This happens when the stabilizing ligands dissociate from the Pd(0) center, often due to high temperatures, poor ligand choice, or the presence of oxygen.

Q3: I'm observing significant formation of 2-ethyl-1-methoxybenzene (dehalogenated starting material). How can I prevent this?

A3: Dehalogenation occurs when the aryl halide complex is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases, or from side reactions like the protodeboronation of a boronic acid coupling partner.[2][4] Ensuring anhydrous conditions and using fresh, high-purity reagents can minimize this side reaction.

Q4: Are there any specific functional groups on my substrate, this compound, that could be problematic?

A4: While the ethyl and methoxy groups are generally considered non-problematic, the oxygen of the methoxy group could potentially coordinate to the palladium center. More significantly, impurities from the synthesis of the substrate itself are a major concern. For instance, syntheses involving sulfur-based reagents can leave behind trace sulfur compounds, which are potent catalyst poisons.[5]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues related to catalyst poisoning.

Problem: Reaction Stalls or Fails to Initiate

A stalled or non-starting reaction points to a fundamental issue with one of the core components of the catalytic cycle.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a failed reaction.

G start Reaction Failed/ Low Conversion check_catalyst Run Control Reaction (e.g., 4-bromotoluene + PhB(OH)2) start->check_catalyst catalyst_ok Control Reaction Works check_catalyst->catalyst_ok  Success catalyst_bad Control Reaction Fails check_catalyst->catalyst_bad  Failure investigate_reagents Investigate Reagents & Substrate Purity catalyst_ok->investigate_reagents investigate_catalyst Investigate Catalyst System catalyst_bad->investigate_catalyst purify_substrate Purify Substrate (Recrystallize/Column) investigate_reagents->purify_substrate purify_partner Purify Coupling Partner (e.g., Boronic Acid) investigate_reagents->purify_partner check_base_solvent Check Base & Solvent Purity (Use fresh, anhydrous, degassed) investigate_reagents->check_base_solvent new_catalyst Use Fresh Catalyst/ Pre-catalyst investigate_catalyst->new_catalyst new_ligand Use Fresh Ligand investigate_catalyst->new_ligand new_solvent Use Fresh, Anhydrous, Degassed Solvent investigate_catalyst->new_solvent

Caption: Troubleshooting decision tree for a failed cross-coupling reaction.

Potential Cause 1: Compromised Catalyst or Ligand

The palladium catalyst and phosphine ligands are sensitive to air and moisture.

  • Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.[1] Phosphine ligands can be oxidized to phosphine oxides, which do not effectively stabilize the catalyst.[3][6]

  • Recommended Action:

    • Run a Control Reaction: Use a well-established, reliable coupling reaction (e.g., Suzuki coupling of 4-bromotoluene with phenylboronic acid) with your existing batch of catalyst, ligand, and solvent to verify their activity.

    • Use Fresh Reagents: If the control fails, discard the old catalyst and ligand and open fresh bottles. For highest reliability, use a modern, air-stable pre-catalyst (e.g., a Buchwald palladacycle).[3]

Potential Cause 2: Impurities in Starting Materials

The purity of all components is paramount for a successful cross-coupling reaction.[7]

  • Causality & Specifics for this compound:

    • Substrate (Aryl Bromide): Synthesis of this molecule could introduce impurities. For example, if sulfur-based reagents were used in a preceding step, residual sulfur compounds can act as potent catalyst poisons by irreversibly binding to the palladium center.[5][8]

    • Coupling Partner (e.g., Boronic Acid): Boronic acids can degrade upon storage, forming boroxines (anhydrides) or undergoing protodeboronation.[2] These impurities can lower the effective concentration of the active coupling partner and introduce excess water.[7]

    • Base: The base is not just an activator; its purity is critical. Low-quality bases can contain excess water or other metal impurities that interfere with the catalyst. The main role of the base is to activate the organoboron species into a more reactive organoborate.[9][10][11]

  • Recommended Actions:

    • Purify the Substrate: If the source or purity of this compound is questionable, purify it via recrystallization or column chromatography.

    • Verify Coupling Partner Quality: Use a fresh bottle of the boronic acid or consider using a more stable boronic ester derivative, such as a pinacol ester.[2][4]

    • Use High-Purity Base: Use a freshly opened bottle of a high-purity base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure it is a fine, free-flowing powder.

Potential Cause 3: Inadequate Reaction Technique (Atmosphere & Solvent)

Cross-coupling reactions demand the exclusion of air and moisture.[12][13]

  • Causality: Oxygen leads to catalyst oxidation and ligand degradation.[2] Water can lead to hydrolysis of reagents and unwanted side reactions.[14] Ethereal solvents like THF and dioxane can form peroxide impurities upon storage, which are highly detrimental to the catalyst.[2]

  • Recommended Actions:

    • Ensure Inert Atmosphere: Use proper air-sensitive techniques.[15][16] This involves assembling the glassware hot from the oven, cooling under a stream of inert gas (argon or nitrogen), and maintaining a positive pressure of inert gas throughout the reaction.[12][17]

    • Degas the Solvent: The solvent must be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 30-60 minutes or, more effectively, by using the freeze-pump-thaw method (3 cycles).

    • Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or purify the solvent using a solvent purification system.

Common Catalyst Poisons and Their Sources

The table below summarizes common catalyst poisons and where they might originate.

Poison ClassExamplesPotential Source in this ReactionMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, sulfatesImpurities from substrate synthesisStrong, irreversible binding to Pd active sites[5][8]
Oxygen O₂ (from air)Inadequate inert atmosphere techniqueOxidation of active Pd(0) to inactive Pd(II); oxidation of phosphine ligands[3]
Water / Protic Species H₂O, excess alcoholsImpure solvents/reagents, atmospheric moistureHydrolysis of reagents (e.g., boronic acids), can facilitate catalyst decomposition[14]
Other Halides I⁻, Cl⁻Impurities in aryl bromideCan alter the reactivity and stability of the palladium intermediates
Coordinating Species Cyanide, primary aminesImpurities or specific coupling partnersStrong binding can displace necessary ligands or form inactive complexes[14][18]

Part 3: Key Experimental Protocols

Following rigorous protocols is essential for reproducibility and success.

Protocol 1: Rigorous Inert Atmosphere Setup (Schlenk Line)

This protocol ensures the exclusion of oxygen and moisture, which is critical for catalyst survival.[13]

  • Glassware Preparation: Dry all glassware (reaction flask, condenser) in an oven (>120 °C) overnight and assemble it hot.

  • Evacuate and Refill: Connect the assembled, sealed apparatus to a Schlenk line. Evacuate the flask under high vacuum until it cools to room temperature.

  • Inert Gas Purge: Refill the flask with a positive pressure of high-purity argon or nitrogen. Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed.[12]

  • Reagent Addition: Add solid reagents (substrate, boronic acid, base) under a strong counter-flow of inert gas.

  • Solvent & Liquid Addition: Add degassed, anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[15][16]

  • Maintain Positive Pressure: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon or bubbler) for the entire duration of the experiment.[17]

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from solvents.

  • Freeze: Place the solvent in a robust flask with a stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the liquid as it thaws.

  • Repeat: Repeat this entire three-step cycle at least two more times for a total of three cycles. After the final cycle, refill the flask's headspace with inert gas.

Diagram: The Catalytic Cycle and Points of Poisoning

Understanding the catalytic cycle helps visualize where things can go wrong.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X poison_o2 O₂ Poisoning pd0->poison_o2 Oxidation poison_s Sulfur Poisoning pd0->poison_s Coordination pd_black Pd Black (Inactive) pd0->pd_black Aggregation pd_complex Ar-Pd(II)-X(L)₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + [R-B(OH)₃]⁻ pd_complex2 Ar-Pd(II)-R(L)₂ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 + Product arx Ar-X (this compound) arx->ox_add rb R-B(OH)₂ (Coupling Partner) rb->transmetal base Base base->transmetal Activates Boronic Acid product Ar-R (Product)

Caption: Palladium catalytic cycle with key points of catalyst deactivation.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. (2025). BenchChem.
  • Inert Atmosphere. (2022). YouTube. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
  • Inert Atmosphere, with no O2. (2022). YouTube. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Alcon Scientific.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Reactions Using GC/MS as the Analytical Detection Method. (2009). ResearchGate. Retrieved from [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). KINTEK SOLUTION.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. (2025). BenchChem.
  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2025). ACS Catalysis. Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. (2025). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions. (2025). BenchChem.
  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. (2025). BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved from [Link]

  • Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. Retrieved from [Link]

  • C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. (n.d.). Protocol Exchange. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Scilit. Retrieved from [Link]

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025). BenchChem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

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Technical Support Center: Managing Reaction Exotherms in the Large-Scale Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 4-bromo-2-ethyl-1-methoxybenzene. The electrophilic aromatic bromination of 2-ethyl-1-methoxybenzene is a highly exothermic reaction, and managing its thermal profile is critical for ensuring safety, product quality, and yield. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges of thermal management during scale-up.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the reaction's nature and the principles of exotherm control.

Q1: What is the primary chemical principle causing the significant exotherm during the bromination of 2-ethyl-1-methoxybenzene?

A1: The pronounced exotherm is a direct consequence of the reaction mechanism: electrophilic aromatic substitution (SEAr).[1] The benzene ring of the substrate is highly activated by two electron-donating groups: the methoxy (-OCH₃) group and the ethyl (-CH₂CH₃) group. These groups increase the electron density of the aromatic ring, making it a powerful nucleophile.[2] The reaction's rate-determining step, where the aromatic ring attacks the electrophilic bromine, disrupts aromaticity to form a high-energy carbocation intermediate known as a sigma complex.[3] The subsequent rapid deprotonation to restore the highly stable aromatic system releases a substantial amount of energy as heat.[4] The high activation of the ring makes this initial attack very fast and energetically favorable, resulting in a large and rapid heat release.

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A2: The principal hazard is a runaway reaction , where the rate of heat generation exceeds the cooling system's capacity to remove it.[5] This can lead to a cascade of dangerous events:

  • Rapid Temperature and Pressure Increase: Potentially exceeding the pressure rating of the reactor, leading to vessel rupture and explosive release of contents.

  • Release of Toxic Vapors: Uncontrolled boiling can release volatile and corrosive bromine (Br₂) and hydrogen bromide (HBr) gas.

  • Reduced Product Quality: Elevated temperatures promote side reactions, most commonly the formation of dibrominated and other polybrominated impurities, significantly complicating purification and reducing the yield of the desired product.

Q3: Beyond the reagents themselves, what are the key process parameters that must be controlled to manage the exotherm?

A3: Several critical parameters dictate the rate of heat generation and removal:

  • Reagent Addition Rate: This is the most direct method of controlling the reaction rate. A slow, controlled addition of the brominating agent ensures that heat is generated at a rate that the cooling system can handle.

  • Cooling Capacity & Heat Transfer: The reactor must have a sufficiently powerful cooling system and good heat transfer characteristics. The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging.

  • Agitation (Stirring) Speed: Efficient stirring is crucial to prevent localized "hot spots" where the concentration of the brominating agent is high. Good mixing ensures uniform temperature distribution throughout the reactor volume.

  • Reactant Concentration: Higher concentrations lead to faster reaction rates and greater heat output per unit volume. Working at a moderate dilution can build in a thermal buffer.

Q4: Are there safer alternatives to using elemental bromine (Br₂) for this large-scale synthesis?

A4: Yes, while elemental bromine is a common reagent, its high reactivity and hazardous nature have driven the adoption of alternatives.[6]

  • N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine. While reactions with NBS are still exothermic, the release of heat is often less vigorous and more controllable.[5]

  • In-Situ Bromine Generation: This approach avoids storing and handling large quantities of Br₂. Bromine can be generated directly within the reaction mixture, for example, by oxidizing a bromide salt (like NaBr or HBr) with an oxidant such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).[7][8] This method allows the highly reactive bromine to be consumed as it is formed, minimizing its accumulation.

  • Continuous Flow Chemistry: Flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, making them an inherently safer option for highly exothermic reactions.[9] Hazardous reagents can be generated in-situ and immediately mixed with the substrate in a controlled manner.[7]

Q5: What is the role of the solvent in managing the reaction exotherm?

A5: The choice of solvent is critical for thermal management. Key properties to consider are:

  • Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase, acting as a thermal sink.

  • Boiling Point: The solvent's boiling point sets the upper limit of the reaction temperature under atmospheric pressure. A higher boiling point can provide a wider margin of safety before uncontrolled boiling begins.

  • Solubility: The solvent must keep all reactants and intermediates fully dissolved to ensure a homogeneous reaction and prevent localized high concentrations.

  • Inertness: The solvent must be inert to the highly reactive brominating agents to prevent hazardous side reactions. Chlorinated solvents like dichloromethane are common, but their environmental impact should be considered.[10]

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly identify and resolve specific issues encountered during the synthesis.

Issue Possible Cause(s) Corrective Action(s) & Scientific Rationale
1. Rapid, Uncontrolled Temperature Increase 1. Rate of bromine addition is too fast. 2. Inadequate cooling. 3. High concentration of reactants. 4. Poor agitation. Immediate Actions: 1. STOP BROMINE ADDITION IMMEDIATELY. This is the most critical step to halt the generation of more heat.[5]2. Ensure maximum cooling is applied. Verify coolant flow and temperature.3. Increase agitation speed. This improves heat transfer to the reactor jacket and breaks up potential hot spots.4. If temperature continues to rise: Add pre-chilled solvent to dilute the reaction and absorb heat. Have a quenching agent (e.g., a cold aqueous solution of sodium bisulfite) ready for emergency use.
2. Formation of Dibrominated Impurities 1. Localized high concentrations ("hot spots") of bromine. 2. Overall reaction temperature is too high. 3. Excess bromine stoichiometry. 1. Improve Agitation: Ensure the vortex is appropriate for the vessel size to guarantee homogeneity.2. Slow Bromine Addition: Introduce the bromine sub-surface near the agitator to promote rapid dispersion.3. Maintain Strict Temperature Control: Operate at the lower end of the recommended temperature range to decrease the rate of the second bromination, which typically has a higher activation energy.4. Verify Stoichiometry: Accurately charge all reagents.
3. Reaction Fails to Initiate or is Sluggish 1. Reaction temperature is too low. 2. Poor quality of starting materials or brominating agent. 3. Presence of an inhibitor (e.g., water in some systems). 1. Slowly warm the reactor by 2-3 °C. Do this cautiously, as a sudden initiation could be violent due to the accumulation of unreacted bromine.2. Analyze Reagents: Verify the purity and activity of the starting material and brominating agent.3. Consider a Catalyst: For some brominations, a mild Lewis acid catalyst can be used, but this must be carefully validated as it will also increase the exotherm.[1]
4. Persistent Red/Brown Color After Bromine Addition is Complete 1. Excess unreacted bromine remains. 1. Continue Stirring: Allow the reaction to stir at the set temperature for an additional 30-60 minutes to ensure complete consumption of the starting material.2. Proceed to Quench: After the hold time, slowly add a quenching agent like aqueous sodium bisulfite or sodium thiosulfate. The disappearance of the red/brown color indicates successful neutralization of excess bromine.[10]
Section 3: Protocols & Best Practices for Exotherm Management
Protocol 1: Recommended Large-Scale Synthesis using Elemental Bromine (Br₂)

Warning: This procedure involves highly toxic and corrosive materials. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[11]

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, temperature probe, cooling jacket, and an addition funnel (or pump) connected to a scrubber system containing a sodium bisulfite solution.

  • Charge & Cool: Charge the reactor with 2-ethyl-1-methoxybenzene (1.0 eq.) and a suitable solvent (e.g., dichloromethane, 5-10 volumes). Begin agitation and cool the solution to the target temperature of 0-5 °C.

  • Bromine Addition: Slowly add elemental bromine (1.0-1.05 eq.) dropwise via the addition funnel over a period of 2-4 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate as necessary.

  • Reaction Hold: Once the addition is complete, maintain the reaction mixture at 0-5 °C with stirring for an additional 1 hour. Monitor reaction completion by GC or TLC.

  • Quenching: Slowly add a cold, saturated aqueous solution of sodium bisulfite while maintaining the temperature below 15 °C. Continue adding until the red/brown color of bromine has completely dissipated.

  • Work-up: Proceed with standard aqueous work-up, phase separation, and solvent removal to isolate the crude product.

Data Summary: Key Process Parameters for Thermal Control
ParameterRecommended RangeRationale & Justification
Reaction Temperature 0 °C to 5 °CProvides a good balance between a reasonable reaction rate and effective thermal control. Lower temperatures slow the reaction, reducing the instantaneous heat load.
Bromine Addition Time 2 - 4 hoursSlow addition is the primary method for controlling the rate of heat generation, ensuring it does not overwhelm the cooling system's capacity.
Max. Allowable Temp. (T_max) 10 °CA defined upper limit for the exotherm. Exceeding this temperature should trigger immediate corrective actions (e.g., stopping addition).
Agitator Speed >100 RPM (Vessel Dependent)Must be sufficient to ensure rapid homogenization and efficient heat transfer from the bulk solution to the reactor walls.
Quenching Temperature < 15 °CThe quenching process itself can be exothermic. Maintaining a low temperature prevents pressure build-up from evolved gases (e.g., SO₂).
Section 4: Visual Guides & Diagrams
Workflow for Managing a Thermal Excursion

This diagram outlines the decision-making process if the reaction temperature exceeds the defined setpoint.

Exotherm_Management Start Monitor Internal Temp (T_int) Check_Temp Is T_int > T_set? Start->Check_Temp Check_Tmax Is T_int > T_max? Check_Temp->Check_Tmax Yes Normal_Ops Continue Normal Operation Check_Temp->Normal_Ops No Stop_Addition STOP Reagent Addition Check_Tmax->Stop_Addition Yes Increase_Cooling Increase Cooling Rate Check_Tmax->Increase_Cooling No Stop_Addition->Increase_Cooling Increase_Cooling->Start Dilute Add Pre-Chilled Solvent Increase_Cooling->Dilute Quench Prepare for Emergency Quench Dilute->Quench

Caption: Key exothermic step in electrophilic bromination.

References
  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related bromination procedure. Retrieved from a document providing general procedures for bromination. [Link]

  • Gemoets, H. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • Funny EHS Info. (2024). Bromination safety. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. [Link]

  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). A procedure detailing the bromination of a phenol, including workup with sodium sulfite. [Link]

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Discusses in-situ generation of bromine. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Explains the mechanism and driving forces of the reaction. [Link]

  • MDPI. (n.d.). Polysulfone Membranes: Here, There and Everywhere. Discusses electrophilic aromatic substitution in the context of polymer functionalization. [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. Information on a related starting material. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Provides a clear, step-by-step explanation of the SEAr mechanism. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Provides a general overview of SEAr reactions. [Link]

  • Jasperse, J. (n.d.). Chem 360 Ch. 17 Notes: Aromatic Reactions. Discusses activating and deactivating groups in SEAr. [Link]

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effective workup procedures for reactions involving 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Properties and Essential Safety

Before initiating any reaction, a thorough understanding of the starting material's properties and safety requirements is paramount.

Q1: What are the key physical and chemical properties of 4-Bromo-2-ethyl-1-methoxybenzene?

This compound is an aromatic compound with the molecular formula C₉H₁₁BrO.[1] It serves as a versatile intermediate in organic synthesis, often utilized in cross-coupling and organometallic reactions.

PropertyValueSource
Molecular Weight 215.09 g/mol [1]
IUPAC Name This compound[1]
Appearance Typically a liquid or low-melting solid
Boiling Point ~223 °C
Solubility Generally insoluble in water, soluble in common organic solvents (e.g., THF, diethyl ether, ethyl acetate, dichloromethane)[2]

Q2: What are the mandatory safety precautions when handling this compound?

Handling this compound requires adherence to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[2] Work should be conducted in a well-ventilated chemical fume hood.[3]

  • Health Hazards: The compound is harmful if swallowed and causes skin irritation. Avoid breathing mists or vapors.[2] In case of contact, wash skin immediately with plenty of water.[4] If ingested, seek immediate medical attention and do not induce vomiting.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[2][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Section 2: General Aqueous Workup Procedures

The "workup" refers to the series of steps required to isolate and purify the product after the reaction is complete.[6] For reactions involving this nonpolar aryl bromide, an aqueous workup is the most common initial purification stage.

Q3: I've completed my reaction. What is the standard procedure for an aqueous workup?

A standard aqueous workup aims to separate your organic product from water-soluble materials like inorganic salts, acids, or bases. The general workflow involves extraction and washing.[6][7]

Step-by-Step General Aqueous Workup Protocol:
  • Quenching (If Necessary): Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic). Slowly add a quenching solution to neutralize any reactive reagents. The choice of quench depends on the reaction type (see specific examples below).

  • Solvent Addition & Transfer: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to dissolve your product. Transfer the entire mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF, you may need to add a significant amount of water and extraction solvent to achieve good separation.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently at first, then more vigorously for about 30 seconds. Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining the Layers: Drain the lower layer. The identity of the lower layer depends on the solvent densities (e.g., dichloromethane is denser than water; ethyl acetate is less dense).

  • Washing: Add a washing solution (e.g., water, brine) to the organic layer remaining in the funnel. Shake and separate as before. This step is repeated with different solutions to remove specific impurities.

    • Water Wash: Removes water-soluble impurities.

    • Saturated NaHCO₃ (aq) Wash: Neutralizes and removes residual acid.

    • Saturated NH₄Cl (aq) Wash: A mild acid used to quench and remove certain organometallic reagents.[8]

    • Brine (Saturated NaCl (aq)) Wash: Reduces the solubility of the organic product in the aqueous layer and helps to break up emulsions.

  • Drying: Transfer the isolated organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration & Concentration: Filter or decant the dried organic solution away from the drying agent. Concentrate the solution using a rotary evaporator to remove the solvent, yielding the crude product.

Workup_Workflow Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., add sat. aq. NH4Cl) Reaction->Quench Extract 2. Add Extraction Solvent & Transfer to Separatory Funnel Quench->Extract Separate 4. Separate Aqueous & Organic Layers Extract->Separate Wash 3. Wash Organic Layer (Water, Brine, etc.) Wash->Separate Separate->Wash Repeat as needed Dry 5. Dry Organic Layer (e.g., Na2SO4) Separate->Dry Isolate Organic Layer Concentrate 6. Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Suzuki_Troubleshooting Start Low Yield in Suzuki Reaction CheckCrude Analyze crude reaction mixture by TLC/LCMS. Is starting material (SM) consumed? Start->CheckCrude IncompleteRxn Problem: Incomplete Reaction CheckCrude->IncompleteRxn No WorkupLoss Problem: Loss During Workup CheckCrude->WorkupLoss Yes SolutionRxn Solution: Optimize reaction conditions (time, temp, catalyst loading). IncompleteRxn->SolutionRxn CheckAqueous Analyze aqueous layers by TLC. Is product present? WorkupLoss->CheckAqueous SolutionExtract Solution: Perform back-extraction of aqueous layers with fresh solvent. CheckAqueous->SolutionExtract Yes SolutionPrecip Solution: Check filter cake/Celite plug. Product may have precipitated. CheckAqueous->SolutionPrecip No

Caption: Troubleshooting logic for low yield in Suzuki couplings.

Section 4: Purification

Q8: What is a good starting point for purifying my crude product by flash chromatography?

Flash column chromatography is a standard method for purifying moderately nonpolar compounds like derivatives of this compound. [9]

  • General Guidance: The compound itself is relatively nonpolar. The polarity of your final product will depend on the functional groups added during the reaction.

  • Solvent System: A common and effective mobile phase is a gradient of ethyl acetate in heptane or hexane . [9]* Starting Conditions: Begin with a low polarity mixture (e.g., 2-5% ethyl acetate in heptane) and gradually increase the polarity.

  • Thin-Layer Chromatography (TLC): Before running a column, always develop a TLC method to determine the appropriate solvent system. Aim for an Rf value of ~0.3 for your desired product.

Section 5: Frequently Asked Questions (FAQs)

Q: My reaction mixture has formed an emulsion during the aqueous workup that won't separate. What should I do? A: Emulsions are common when fine solids are present or when vigorous shaking has occurred. To break it, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. [6]Allowing the funnel to stand for an extended period or gentle swirling can also help. In stubborn cases, filtering the entire mixture through Celite® can be effective.

Q: Why is my isolated organic product wet even after drying with Na₂SO₄? A: You may not have used enough drying agent or allowed sufficient time for it to work. Ensure you add enough anhydrous salt so that some particles are mobile and not clumped together. Also, ensure you have removed as much of the bulk aqueous layer as possible before adding the drying agent. A brine wash is a key step to remove most of the dissolved water before the drying stage. [6] Q: Can I use other cross-coupling reactions with this aryl bromide? A: Yes. This compound is a suitable substrate for a variety of palladium- or copper-catalyzed cross-coupling reactions, including Stille, Heck, and Buchwald-Hartwig aminations. The workup procedures will be similar in principle, focusing on the removal of the specific catalyst and reagents used.

References

  • Thermo Fisher Scientific. (2009).
  • CymitQuimica. (2025).
  • Sigma-Aldrich Inc. (2025).
  • Merck Millipore. (n.d.).
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  • Flinders University. (2013). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Research @ Flinders. [URL not available]
  • Gao, S., et al. (2015). Organobromine compound profiling in human adipose. Environmental Pollution, 204, 81-89. [URL not available]
  • Journal of Medicinal Chemistry. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. [URL not available]
  • University of York. (n.d.). Aqueous Workup. Chemistry Teaching Labs. [Link]

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  • PubChem. (n.d.). This compound. [Link]

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  • ResearchGate. (n.d.). Synthesis of (E)‐1‐aryl‐2‐buten‐1‐ones by the Cross‐Coupling of Lithium 1‐methoxy‐1,3‐butadienes with Aryl Bromides. [URL not available]
  • Unknown Source. (n.d.). The Grignard Reaction. [URL not available]
  • YouTube. (2017).
  • Wikipedia. (n.d.). Bromine. [URL not available]
  • Chemistry LibreTexts. (2024). Organometallic Coupling Reactions. [URL not available]
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. [URL not available]
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [URL not available]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [URL not available]
  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [URL not available]
  • ResearchGate. (2025). Reactions of Organomagnesates and Aryl Halides: Metalation and Nucleophilic Substitution. [URL not available]
  • YouTube. (2018). Summary of Organometallic Coupling Reagents and Reaction Partners. [URL not available]
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [URL not available]
  • Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene. [URL not available]
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Matrix Scientific. (2026). 1-(2-Bromo-ethyl)-3-methoxy-benzene. [URL not available]
  • YouTube. (2024). Aqueous workup: extractions and washes. [URL not available]

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Technical Support Center: Minimizing Debrominated Byproducts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a common yet challenging issue in organic synthesis: the formation of debrominated byproducts. This resource offers practical, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you optimize your bromination reactions and achieve higher yields of your desired products. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Debromination

Bromination is a fundamental transformation in organic synthesis, crucial for the introduction of a versatile functional group that serves as a handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other modifications.[1] However, the desired brominated product is often accompanied by the formation of a debrominated (or hydrodebrominated) byproduct, where the bromine atom is replaced by a hydrogen atom.[2] This not only reduces the yield of the target molecule but also introduces significant purification challenges. Understanding the underlying causes of debromination is the first step toward its mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to the formation of debrominated byproducts?

A1: The formation of debrominated byproducts can occur through several pathways, largely dependent on the reaction type (e.g., radical-mediated, palladium-catalyzed, or electrophilic aromatic substitution). The most common mechanisms include:

  • Radical-Mediated Debromination: In radical bromination reactions, particularly those involving N-Bromosuccinimide (NBS), the bromine radical (Br•) is the key chain carrier.[3][4] However, if a hydrogen donor is present in the reaction mixture, the product radical can be quenched by abstracting a hydrogen atom, leading to the debrominated product. Sources of hydrogen atoms can include the solvent, additives, or even the starting material itself.

  • Formation of Palladium-Hydride Species in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the formation of a palladium-hydride (Pd-H) species is a common cause of debromination.[2] This species can arise from the base, solvent, or impurities and can react with the aryl bromide to replace the bromine with hydrogen.[2]

  • Photolytic Cleavage: Many brominated compounds are sensitive to light.[5][6] Upon exposure to UV or even ambient light, the carbon-bromine bond can undergo homolytic cleavage, generating a radical intermediate that can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the debrominated byproduct.[7][8]

  • Reductive Debromination by Reagents or Metals: Certain reagents or residual metals can act as reducing agents, leading to the cleavage of the C-Br bond. For instance, zinc and magnesium in protic solvents have been used for selective debromination.[9]

Q2: I'm observing significant debromination in my radical bromination using NBS. What are the first things I should check?

A2: When using N-Bromosuccinimide (NBS) for allylic or benzylic bromination, several factors can contribute to the formation of debrominated byproducts.[3][10] Here’s a troubleshooting checklist:

  • Purity of NBS: Old or impure NBS can contain succinimide and bromine, which can lead to side reactions. It is often beneficial to use freshly recrystallized NBS.[3][10] Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine.[4]

  • Solvent Choice: The solvent plays a critical role. While carbon tetrachloride (CCl₄) is traditionally used, its anhydrous nature is crucial.[3] The presence of water can lead to hydrolysis of the desired product.[3] Alternative non-protic solvents with high C-H bond dissociation energies are preferred to minimize hydrogen atom donation.

  • Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) should be optimized.[10] Using an excessive amount can lead to a high concentration of radicals, potentially promoting side reactions.

  • Exclusion of Light: Unless photolytic initiation is intended, the reaction should be protected from light to prevent uncontrolled radical formation and potential photodecomposition of the product.[5]

  • Presence of Radical Scavengers: Unintentional radical scavengers can interfere with the desired reaction pathway. Conversely, in some cases, controlled addition of a scavenger might be used to suppress unwanted radical pathways.[11][12]

Q3: My palladium-catalyzed cross-coupling reaction is plagued by hydrodebromination. How can I suppress this side reaction?

A3: Hydrodebromination in palladium-catalyzed reactions is a common issue.[2] The key is to minimize the formation and reactivity of palladium-hydride species. Consider the following adjustments:

  • Choice of Base: Strong bases, particularly alkoxides, are known to promote the formation of Pd-H species.[2] Switching to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be highly effective.[2]

  • Lowering the Reaction Temperature: Debromination pathways may have a higher activation energy than the desired cross-coupling.[2] Therefore, lowering the reaction temperature can often increase the selectivity for the desired product.[13]

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand can significantly influence selectivity.[2] Screening different catalyst systems, including those with bulky electron-rich ligands, may be necessary to find optimal conditions that favor reductive elimination of the desired product over the formation of Pd-H species.

  • Solvent: The solvent can be a source of hydride. Using anhydrous and degassed solvents is crucial.

Troubleshooting Guides

Guide 1: Electrophilic Aromatic Bromination

Issue: Low yield of the desired brominated aromatic compound with significant formation of the starting material (debrominated product).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Insufficiently Activated Electrophile Benzene and other aromatic rings are relatively unreactive towards electrophiles like Br₂ alone. A Lewis acid catalyst is required to polarize the Br-Br bond and generate a more potent electrophile.[14][15][16]Ensure the use of an appropriate Lewis acid catalyst such as FeBr₃ or AlBr₃.[14] The catalyst should be anhydrous and added under an inert atmosphere.
Deactivated Aromatic Ring If the aromatic ring contains strongly electron-withdrawing groups, it will be less nucleophilic and less reactive towards electrophiles.Harsher reaction conditions (higher temperature, stronger Lewis acid) may be required. However, this can also lead to other side reactions. Consider the synthetic route to brominate before introducing strongly deactivating groups.
Steric Hindrance Bulky substituents on the aromatic ring can hinder the approach of the electrophile to the ortho positions.[17]The reaction may favor bromination at the less sterically hindered para position. If ortho-bromination is desired, a different synthetic strategy may be necessary.
Reaction Temperature Too High While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. For some substrates, high temperatures can favor different isomers.[18]Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and selectivity.
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to trap HBr), add the aromatic substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Under an inert atmosphere (nitrogen or argon), add the Lewis acid catalyst (e.g., FeBr₃, 0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equiv) in the same anhydrous solvent via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Electrophilic_Aromatic_Bromination Benzene Aromatic Ring Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Benzene->Sigma_Complex Nucleophilic Attack Br2 Br₂ Activated_E δ+Br-Brδ--FeBr₃ Br2->Activated_E Activation LewisAcid FeBr₃ (Lewis Acid) LewisAcid->Activated_E Activated_E->Sigma_Complex Brominated_Product Brominated Product Sigma_Complex->Brominated_Product Deprotonation HBr HBr Sigma_Complex->HBr FeBr3_regen FeBr₃ (regenerated)

Caption: Mechanism of Electrophilic Aromatic Bromination.

Guide 2: Radical Bromination with N-Bromosuccinimide (NBS)

Issue: Formation of significant amounts of the debrominated (alkane/arene) byproduct in an allylic or benzylic bromination.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Presence of H-atom Donors Solvents with weak C-H bonds (e.g., THF, alcohols) can act as hydrogen atom donors, quenching the product radical and leading to the debrominated byproduct.Use a solvent with strong C-H bonds, such as carbon tetrachloride (anhydrous) or benzene.[3] Ensure all reagents and glassware are dry.
High Radical Concentration An excess of radical initiator or high reaction temperature can lead to a high concentration of bromine radicals, which may participate in undesired side reactions.Optimize the amount of radical initiator (e.g., AIBN or benzoyl peroxide).[10] Control the reaction temperature carefully, typically at reflux for CCl₄.[10]
Impure NBS As mentioned in the FAQs, impure NBS can lead to side reactions.[3][10]Use freshly recrystallized NBS.[3] Store NBS in a refrigerator and protected from light and moisture.[4]
Photochemical Side Reactions Uncontrolled exposure to light can initiate radical reactions and potentially lead to the degradation of the brominated product.[5]Protect the reaction from light by wrapping the flask in aluminum foil, unless photochemical initiation is intended.
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the allylic or benzylic substrate (1.0 equiv), freshly recrystallized NBS (1.05 equiv), and anhydrous carbon tetrachloride.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 equiv).[10]

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC or GC. The reaction is often initiated with a heat lamp if using AIBN.

  • After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Wohl_Ziegler_Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiation Initiation Propagation Propagation Initiator Initiator (e.g., AIBN) Br_radical Br• Initiator->Br_radical Heat/Light NBS NBS NBS->Br_radical HBr Br2 Br₂ NBS->Br2 reacts with HBr Termination Termination Substrate Allylic/Benzylic Substrate (R-H) Substrate_Radical Resonance-Stabilized Radical (R•) Substrate->Substrate_Radical + Br• Brominated_Product Brominated Product (R-Br) Substrate_Radical->Brominated_Product + Br₂ HBr HBr Brominated_Product->Substrate regenerates Br• Radical_Combination e.g., Br• + Br• → Br₂ R• + Br• → R-Br

Caption: Key Stages of the Wohl-Ziegler Radical Bromination.

Conclusion

Minimizing the formation of debrominated byproducts requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanisms and the influence of various reaction parameters, researchers can significantly improve the efficiency and selectivity of their bromination reactions. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each substrate may require its own unique set of optimized conditions.

References

  • N-Bromosuccinimide. (2019). In Wikipedia. Retrieved from [Link]

  • Pan, X., et al. (2016). Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics. Environmental Science & Technology, 50(17), 9347-9355.
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  • Söderström, S., et al. (2002). Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental Science & Technology, 36(14), 3149-3154.
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  • de la Torre, B., et al. (2019). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene. Nanoscale, 11(36), 16867-16874.
  • Reusch, W. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube. [Link]

  • Prinz, J., et al. (2021). Asymmetric Elimination Reaction on Chiral Metal Surfaces.
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  • Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for determining molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-ethyl-1-methoxybenzene, a substituted aromatic compound. By comparing its spectral features with those of structurally related molecules, we will explore the nuanced effects of aromatic substitution on chemical shifts and coupling constants, offering a deeper understanding of NMR spectral interpretation.

The Structural Landscape: this compound

This compound is a trisubstituted benzene ring featuring a methoxy (-OCH₃), an ethyl (-CH₂CH₃), and a bromo (-Br) group. The relative positions of these substituents dictate the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint. Understanding this fingerprint is critical for confirming the compound's identity and purity.

¹H NMR Spectral Analysis: A Proton's Perspective

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), and their neighboring protons (spin-spin splitting). For this compound, we can predict the following signals based on established substituent effects on aromatic rings. Electron-donating groups like methoxy and ethyl groups tend to shield ortho and para protons, shifting them upfield (to lower ppm values), while electron-withdrawing groups like bromine have a more complex effect but generally deshield the ortho protons.[1]

Predicted ¹H NMR Spectrum of this compound

To provide a detailed analysis, a predicted ¹H NMR spectrum was generated using an online NMR prediction tool.[2]

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
a7.23d1HH-5This proton is ortho to the bromine atom and meta to the methoxy and ethyl groups. The deshielding effect of the bromine is expected to shift it downfield. It is split by H-6.
b7.05dd1HH-3Positioned ortho to the ethyl group and meta to the methoxy and bromine, its chemical shift is influenced by both. It is split by H-5 and H-6.
c6.75d1HH-6Located ortho to the methoxy group and meta to the ethyl and bromine, it experiences significant shielding from the electron-donating methoxy group, shifting it upfield. It is split by H-5.
d3.85s3H-OCH₃The protons of the methoxy group are not coupled to any other protons, resulting in a singlet. Its chemical shift is characteristic for methoxy groups on an aromatic ring.
e2.65q2H-CH₂CH₃The methylene protons are adjacent to the methyl group and are thus split into a quartet.
f1.22t3H-CH₂CH₃The methyl protons are adjacent to the methylene group, resulting in a triplet.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.[3] Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.[3]

Predicted ¹³C NMR Spectrum of this compound

A predicted ¹³C NMR spectrum was generated to illustrate the expected chemical shifts for each carbon atom.[4]

Predicted Chemical Shift (ppm)AssignmentRationale
158.5C-1 (-OCH₃)The carbon attached to the strongly electron-donating methoxy group is significantly deshielded and appears far downfield.
138.2C-2 (-CH₂CH₃)The ipso-carbon of the ethyl group.
132.0C-5This carbon is deshielded by the adjacent bromine atom.
129.5C-3Aromatic CH carbon.
112.8C-4 (-Br)The carbon bearing the bromine atom.
111.5C-6This carbon is shielded by the ortho methoxy group.
55.6-OCH₃The carbon of the methoxy group.
23.0-CH₂CH₃The methylene carbon of the ethyl group.
14.1-CH₂CH₃The methyl carbon of the ethyl group.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the NMR characteristics of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

Comparison with 4-Bromoanisole

4-Bromoanisole lacks the ethyl group at the C-2 position. The absence of the ethyl group simplifies the aromatic region. The protons at C-2 and C-6 would be equivalent, as would the protons at C-3 and C-5, leading to a more symmetrical splitting pattern. The ¹³C NMR spectrum would also show fewer signals due to this symmetry.

Comparison with 2-Ethylanisole

2-Ethylanisole lacks the bromine atom at the C-4 position. The absence of the electronegative bromine atom would lead to a general upfield shift of the aromatic protons and carbons, particularly for the carbon at the C-4 position.

This comparative approach highlights the additive nature of substituent effects on the chemical shifts in substituted benzenes, a fundamental concept in NMR spectroscopy.[5]

Experimental Protocol for NMR Sample Preparation and Analysis

Acquiring high-quality NMR data is contingent on proper sample preparation and instrument setup. The following is a generalized protocol.

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid sample.[2]

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The choice of solvent is crucial as it can influence chemical shifts.[6]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[7] Ensure the sample is free of particulate matter.[8]

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum, typically requiring a few scans.

    • Acquire the ¹³C NMR spectrum, which will require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Visualizing Structural Relationships

The following diagrams illustrate the structure of this compound and the key interactions that give rise to the observed NMR spectra.

Caption: Molecular structure of this compound.

J_Coupling_Workflow cluster_protons Protons cluster_couplings J-Coupling H_Et_Me Ethyl -CH₃ J3_Et_CH2 ³J (vicinal) H_Et_Me->J3_Et_CH2 to -CH₂ H_Et_CH2 Ethyl -CH₂ H_Et_CH2->J3_Et_CH2 H3 Aromatic H-3 J3_H5 ⁴J (meta) H3->J3_H5 to H-5 H5 Aromatic H-5 H5->J3_H5 J5_H6 ³J (ortho) H5->J5_H6 to H-6 H6 Aromatic H-6 H6->J5_H6

Caption: Key ³J and ⁴J couplings in the ¹H NMR spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed picture of its molecular structure. Through the analysis of chemical shifts and coupling patterns, and by comparing its spectral data with that of related compounds, a confident structural assignment can be made. This guide demonstrates the power of NMR spectroscopy as a tool for structural elucidation and highlights the importance of understanding substituent effects in the interpretation of NMR data for substituted aromatic systems.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Save My Exams. (2025). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Aromatic H. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stringent evaluation of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of product safety and efficacy.[1][2] 4-Bromo-2-ethyl-1-methoxybenzene, a substituted anisole derivative, serves as a key building block in various synthetic pathways. Its purity can significantly influence the outcome of subsequent reactions, affecting yield, impurity profiles, and the overall quality of the final product.

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most suitable method for their specific needs.

The Critical Role of Purity Analysis

Impurities in a chemical intermediate like this compound can arise from various sources, including the starting materials, side reactions during synthesis, or degradation over time. These impurities can be isomeric, structurally related, or entirely different compounds. Their presence, even in trace amounts, can have significant consequences, making robust analytical methods for their detection and quantification indispensable.[3] Both HPLC and GC-MS are primary tools for this purpose, each offering a unique set of advantages and limitations.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for many pharmaceutical intermediates.[5][6] For this compound, a reverse-phase HPLC (RP-HPLC) method is recommended due to the compound's relatively non-polar nature.

Expertise & Experience: The Rationale Behind the HPLC Method Design

The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like substituted anisoles.[3] A gradient elution with acetonitrile and water is selected to ensure that impurities with a wide range of polarities can be effectively separated and eluted from the column. Acetonitrile is a common organic modifier in RP-HPLC, offering good peak shape and low UV cutoff. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase is a common practice to ensure good peak symmetry for acidic and basic analytes by suppressing the ionization of silanol groups on the silica-based stationary phase.[7] UV detection at 254 nm is chosen as this wavelength is typically effective for aromatic compounds due to the presence of the benzene ring.

Experimental Protocol: HPLC Purity Analysis of this compound

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[3]

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition.[3]

  • Chromatographic Run: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation (0.1 mg/mL) HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Sample Preparation (0.1 mg/mL) Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (Area % Method) Chromatogram->Purity

Caption: Experimental workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given that this compound is a relatively small molecule, it is amenable to GC analysis. The coupling with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for identifying unknown impurities.[9]

Expertise & Experience: The Rationale Behind the GC-MS Method Design

A low-polarity capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is a good starting point for the separation of a wide range of compounds, including halogenated aromatics.[10] A temperature gradient is employed to ensure the efficient elution of both the main compound and any potential impurities with different boiling points. The choice of helium as a carrier gas is standard due to its inertness and efficiency.[8] Electron Ionization (EI) is a common and robust ionization technique that generates reproducible mass spectra, which can be compared against extensive spectral libraries for compound identification.[11]

Experimental Protocol: GC-MS Purity Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Materials:

  • This compound reference standard and sample.

  • Acetonitrile (GC grade) or another suitable solvent.

Chromatographic and Spectrometric Conditions:

ParameterRecommended Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard at 1 mg/mL in a suitable solvent like acetonitrile. Prepare a working standard of approximately 50 µg/mL by dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 50 µg/mL in the same solvent.

  • GC-MS Run: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Quantify the purity based on the peak area percentage from the Total Ion Chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and the mass spectrum of the main compound.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation (50 µg/mL) GC GC Separation (DB-5 Column, Temp Program) Standard->GC Sample Sample Preparation (50 µg/mL) Sample->GC MS MS Detection (EI, m/z 40-400) GC->MS TIC Obtain Total Ion Chromatogram (TIC) MS->TIC Spectra Extract Mass Spectra of Peaks TIC->Spectra Quant Quantify Purity (Area % Method) TIC->Quant ID Identify Impurities (Library Search) Spectra->ID

Sources

comparative reactivity of 4-Bromo-2-ethyl-1-methoxybenzene and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Bromo-2-ethyl-1-methoxybenzene and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the chemical reactivity of this compound and three of its key positional isomers. In the landscape of pharmaceutical and fine chemical synthesis, substituted aromatic compounds serve as foundational building blocks. Their reactivity, dictated by the intricate interplay of electronic and steric effects of their substituents, determines their utility in synthetic pathways. This document moves beyond a simple catalog of reactions to offer a mechanistic exploration of how the relative positioning of bromo, ethyl, and methoxy groups modulates the reactivity of the benzene ring. We will objectively compare their performance in key organic transformations, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and metalation reactions, supported by established chemical principles and detailed experimental protocols.

Structural Overview of the Isomers

The reactivity of a substituted benzene is not merely the sum of its parts, but a consequence of the spatial and electronic relationships between its functional groups. The four isomers under consideration are:

  • Isomer A: this compound

  • Isomer B: 2-Bromo-4-ethyl-1-methoxybenzene

  • Isomer C: 4-Bromo-3-ethyl-1-methoxybenzene

  • Isomer D: 5-Bromo-2-ethyl-1-methoxybenzene

The distinct placement of the bromo, ethyl, and methoxy groups creates unique electronic and steric environments on the aromatic ring, leading to significant differences in their chemical behavior.

PropertyIsomer AIsomer BIsomer CIsomer D
IUPAC Name This compound2-Bromo-4-ethyl-1-methoxybenzene[1]4-Bromo-3-ethyl-1-methoxybenzene5-Bromo-2-ethyl-1-methoxybenzene
Molecular Formula C₉H₁₁BrO[2]C₉H₁₁BrO[1]C₉H₁₁BrOC₉H₁₁BrO
Molecular Weight 215.09 g/mol [2]215.09 g/mol [1]215.09 g/mol 215.09 g/mol
Structure


(Note: Structures for Isomers C and D are generated based on IUPAC names for illustrative purposes.)

Foundational Principles: Electronic and Steric Effects

The reactivity of these isomers is governed by the combined influence of the three substituents. Understanding their individual effects is crucial for predicting reaction outcomes.

  • Methoxy Group (-OCH₃): This is a powerful activating group.[3] Its oxygen atom donates electron density to the aromatic ring via a strong resonance effect (+R), which far outweighs its inductive electron-withdrawing effect (-I) due to oxygen's electronegativity.[4] This donation is concentrated at the ortho and para positions, making them highly nucleophilic.[5][6]

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is a weak activating group, donating electron density primarily through an inductive effect (+I).[7] It also directs incoming electrophiles to the ortho and para positions.

  • Bromo Group (-Br): Halogens present a classic case of competing effects. They are deactivating overall because their strong inductive electron-withdrawing nature (-I) outweighs their weaker resonance electron-donating effect (+R).[8] However, the resonance donation, though weak, is still sufficient to direct incoming electrophiles to the ortho and para positions.[8]

  • Steric Hindrance: The physical bulk of the ethyl and bromo groups can impede access to adjacent (ortho) positions, often favoring substitution at less crowded sites.[9][10] For instance, a bulky group like tert-butyl strongly favors para substitution over ortho substitution.[8]

Caption: Competing electronic effects of the substituents.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions are a primary tool for functionalizing aromatic rings.[11] The existing substituents dictate the position and rate of substitution by an incoming electrophile (E⁺).[5][12] The overall activation of the ring is a synergistic or antagonistic combination of the groups.

Predicted Reactivity and Regioselectivity (e.g., Nitration):

IsomerActivating Groups' Directing InfluencePredicted Major Product(s) & Rationale
A (4-Br, 2-Et, 1-OMe) -OMe directs to C5, C3. -Et directs to C3, C5.5-Nitro . The powerful -OMe group activates the ring strongly. Both -OMe and -Et direct to C5 and C3. C5 is sterically less hindered than C3 (flanked by Et and OMe).
B (2-Br, 4-Et, 1-OMe) -OMe directs to C5, C3. -Et directs to C3, C5.5-Nitro and 3-Nitro . The directing effects of -OMe and -Et are reinforced. C5 is sterically open. C3 is adjacent to the ethyl group, but less hindered than a position between two substituents. Expect a mixture.
C (4-Br, 3-Et, 1-OMe) -OMe directs to C2, C6. -Et directs to C2, C6.2-Nitro and 6-Nitro . The directing effects are strongly reinforced. C6 is sterically favored over C2 (adjacent to the bulky ethyl group). 6-Nitro is expected to be the major product.
D (5-Br, 2-Et, 1-OMe) -OMe directs to C4, C6. -Et directs to C3, C5 (blocked).4-Nitro and 6-Nitro . The -OMe is the dominant directing group. C4 is para to the -OMe and sterically accessible. C6 is ortho and also accessible. Expect a mixture, with C4 potentially favored.

The rate of reaction is expected to follow the general trend of ring activation. Isomers where the activating groups' effects are cooperative (like C) would be expected to react faster than those with more complex steric or electronic opposition.

Experimental Protocol: Nitration of this compound (Isomer A)

This protocol describes a representative EAS reaction. The choice of mild conditions is dictated by the activated nature of the methoxy-substituted ring.[13]

Objective: To synthesize 4-Bromo-2-ethyl-1-methoxy-5-nitrobenzene.

Materials:

  • This compound (1.0 g, 4.65 mmol)

  • Acetic Anhydride (5 mL)

  • Fuming Nitric Acid (0.4 mL, ~9.4 mmol)

  • Ice-water bath

  • Stirring plate and magnetic stir bar

  • Round bottom flask (50 mL)

  • Separatory funnel and standard glassware for workup and extraction

  • Ethyl acetate and brine solution

Procedure:

  • In a 50 mL round bottom flask, dissolve this compound in 5 mL of acetic anhydride.

  • Cool the mixture to 0°C in an ice-water bath with continuous stirring.

  • Slowly add fuming nitric acid dropwise over 15 minutes, ensuring the temperature does not exceed 5°C. The nitronium ion (NO₂⁺) is the active electrophile.[14]

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the major product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regioselectivity.

Causality: Acetic anhydride is used as a solvent and serves to generate the acetyl nitrate intermediate, which then produces the nitronium ion under milder conditions than the traditional H₂SO₄/HNO₃ mixture, preventing over-oxidation of the activated ring.

Caption: General mechanism for Electrophilic Aromatic Substitution.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond in these isomers is a key handle for C-C and C-N bond formation via reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[15][16] The success of these reactions depends heavily on the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.[17][18]

Factors Influencing Reactivity:

  • Steric Hindrance: Bulky groups ortho to the bromine can significantly slow down or inhibit the oxidative addition step.

  • Electronic Effects: Electron-donating groups on the ring increase electron density, which can make the aryl halide a better ligand for the Pd(0) center but can also slow the oxidative addition step itself. Conversely, electron-withdrawing groups accelerate this step.

Predicted Reactivity Comparison:

IsomerSteric Environment at C-BrElectronic NaturePredicted Cross-Coupling Reactivity
A (4-Br, 2-Et, 1-OMe) Bromine at C4 is flanked by a hydrogen and the methoxy-substituted carbon. Relatively unhindered.Ring is electron-rich due to -OMe and -Et.High. The C-Br bond is sterically accessible, which is a dominant factor for efficient oxidative addition.
B (2-Br, 4-Et, 1-OMe) Bromine at C2 is flanked by the methoxy group and a hydrogen. Steric hindrance from the adjacent -OMe.Ring is electron-rich.Moderate. The ortho -OMe group presents steric hindrance that can slow the reaction compared to Isomer A.
C (4-Br, 3-Et, 1-OMe) Bromine at C4 is flanked by the ethyl group and a hydrogen. Significant steric hindrance from the adjacent -Et.Ring is electron-rich.Low to Moderate. The bulky ethyl group directly adjacent to the C-Br bond will significantly hinder the approach of the bulky Pd-ligand complex.
D (5-Br, 2-Et, 1-OMe) Bromine at C5 is flanked by two hydrogens. Highly accessible.Ring is electron-rich.Very High. The C-Br bond is the most sterically accessible among all isomers, predicting the fastest rate of oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-ethyl-1-methoxybenzene (Isomer B)

Objective: To synthesize 2-(4-methylphenyl)-4-ethyl-1-methoxybenzene via a Suzuki coupling, a robust method for forming C-C bonds.[19]

Materials:

  • 2-Bromo-4-ethyl-1-methoxybenzene (500 mg, 2.32 mmol)

  • 4-Methylphenylboronic acid (379 mg, 2.78 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (80 mg, 0.07 mmol)

  • Potassium Carbonate (K₂CO₃) (962 mg, 6.96 mmol)

  • Toluene (15 mL) and Water (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add 2-Bromo-4-ethyl-1-methoxybenzene, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene (15 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the residue by column chromatography to yield the biaryl product.

Causality: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[16] A biphasic solvent system (toluene/water) is often effective for Suzuki couplings.[19]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar Base Base (e.g., K2CO3) Base->Transmetal Boronic Ar'-B(OH)2 Boronic->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Metalation Reactions

Metalation reactions, such as Grignard formation and directed ortho-metalation (DoM), create potent carbon nucleophiles. The viability of these pathways depends on the isomer's structure.

  • Grignard Reagent Formation: This involves the insertion of magnesium into the C-Br bond.[20] It is typically performed in an ether solvent like THF or diethyl ether under anhydrous conditions.[21][22] The reactivity order for halides is generally I > Br > Cl.[20] Steric hindrance around the halide can impede the reaction.

  • Directed ortho-Metalation (DoM): This involves deprotonation of a C-H bond ortho to a directing group, typically with a strong organolithium base like n-BuLi or sec-BuLi.[23][24] The methoxy group is an excellent directing group, coordinating to the lithium atom and directing the base to deprotonate an adjacent proton.[25][26] This process competes directly with halogen-metal exchange at the C-Br site.

Predicted Reactivity Comparison:

IsomerGrignard Formation FeasibilityDirected ortho-Metalation (DoM) vs. Halogen-Metal Exchange
A (4-Br, 2-Et, 1-OMe) High. The C-Br bond is sterically accessible.Competition. DoM would occur at C6. Halogen-metal exchange at C4 is also facile. The outcome may depend on temperature and the specific alkyllithium used, but halogen-metal exchange is often faster with aryl bromides.
B (2-Br, 4-Et, 1-OMe) Moderate. Steric hindrance from the ortho -OMe may slow the reaction.Halogen-Metal Exchange Dominates. The bromine is at an activated ortho position relative to the -OMe, but both ortho positions (C3, C5 relative to -OMe) are occupied by H. However, halogen-metal exchange is generally much faster than deprotonation.
C (4-Br, 3-Et, 1-OMe) Low to Moderate. Significant steric hindrance from the adjacent ethyl group.Halogen-Metal Exchange Dominates. DoM would be directed to C2, which is sterically hindered. Exchange at the C-Br bond is the more likely pathway.
D (5-Br, 2-Et, 1-OMe) Very High. The C-Br bond is unhindered.Competition. DoM would be directed to C6. The C-Br bond at C5 is sterically open for exchange. This presents a classic case of kinetic vs. thermodynamic control, with exchange often favored kinetically.
Experimental Protocol: Halogen-Metal Exchange and Trapping (Isomer A)

Objective: To generate an aryllithium species from this compound via halogen-metal exchange and trap it with an electrophile (e.g., CO₂ to form a carboxylic acid).

Materials:

  • This compound (1.0 g, 4.65 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • n-Butyllithium (n-BuLi) (2.0 mL, 1.6 M in hexanes, 4.98 mmol)

  • Dry Ice (CO₂)

  • 1 M HCl solution

  • Argon atmosphere and Schlenk line techniques

Procedure:

  • Dry all glassware in an oven and assemble under an Argon atmosphere.

  • In a Schlenk flask, dissolve this compound in 20 mL of anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. A color change is often observed. Stir for 30 minutes at -78°C.

  • In a separate flask, crush a few pieces of dry ice.

  • Transfer the aryllithium solution via a cannula onto the crushed dry ice with vigorous stirring. Allow it to warm to room temperature.

  • Quench the reaction by adding 10 mL of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-ethyl-4-methoxybenzoic acid.

Causality: The reaction is performed at -78°C to prevent side reactions, such as the aryllithium intermediate reacting with the THF solvent or undergoing elimination. Halogen-metal exchange is typically very fast at this temperature. Dry ice serves as an efficient electrophile to trap the newly formed nucleophilic aryllithium.

Summary and Conclusion

The reactivity of the four isomers of bromo-ethyl-methoxybenzene is a nuanced function of substituent position. Steric accessibility is the dominant factor in predicting the relative rates of cross-coupling and Grignard formation, while the powerful activating and directing nature of the methoxy group governs the regioselectivity of electrophilic aromatic substitution.

Reaction TypeIsomer A (4-Br, 2-Et)Isomer B (2-Br, 4-Et)Isomer C (4-Br, 3-Et)Isomer D (5-Br, 2-Et)
EAS Rate HighHighVery HighHigh
EAS Regioselectivity High (C5)Moderate (C3/C5)High (C6)Moderate (C4/C6)
Pd Cross-Coupling HighModerateLow-ModerateVery High
Grignard Formation HighModerateLow-ModerateVery High
Lithiation Outcome CompetitionExchangeExchangeCompetition

This guide demonstrates that a foundational understanding of physical organic principles is essential for predicting and controlling the synthetic pathways of complex aromatic building blocks. For the drug development professional, selecting the correct isomer can be the difference between an efficient, high-yield synthesis and a challenging, low-yield process fraught with purification difficulties. The provided protocols offer robust starting points for the practical application of these versatile compounds.

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Distinguishing Positional Isomers: A Comparative Analysis of 4-Bromo-2-ethyl-1-methoxybenzene and 2-Bromo-4-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. Positional isomers, while sharing a common molecular formula, often exhibit divergent physical, chemical, and biological properties. This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive, data-driven framework for the unambiguous differentiation of 4-Bromo-2-ethyl-1-methoxybenzene and 2-Bromo-4-ethyl-1-methoxybenzene. We will delve into the nuanced application of spectroscopic and chromatographic techniques, moving beyond theoretical principles to offer robust, field-proven experimental strategies.

Foundational Properties: More Alike Than Different

At a cursory glance, these two isomers are remarkably similar. They possess the identical molecular formula, C₉H₁₁BrO, and consequently, the same monoisotopic mass.[1][2] This inherent similarity renders them indistinguishable by routine low-resolution mass spectrometry and predicts closely related physical properties, presenting a significant analytical challenge.

PropertyThis compound2-Bromo-4-ethyl-1-methoxybenzene
IUPAC Name This compound[1]2-bromo-4-ethyl-1-methoxybenzene[2]
Molecular Formula C₉H₁₁BrO[1]C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [1]215.09 g/mol [2]
CAS Number 33839-11-1[1]99179-98-3[2]

Table 1: A summary of the fundamental chemical and physical properties of the two isomers.

The crux of their differentiation lies in the unique electronic environments created by the specific placement of the bromo, ethyl, and methoxy substituents on the benzene ring. These subtle electronic variations are the key to unlocking their distinct spectroscopic and chromatographic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most definitive technique for distinguishing positional isomers.[3] The chemical shifts (δ), spin-spin coupling constants (J), and the number of unique signals provide a detailed roadmap of the molecular structure.

The substitution pattern directly influences the appearance of the aromatic protons (typically δ 6.5-8.0 ppm). For these 1,2,4-trisubstituted benzenes, we can predict distinct patterns based on the electronic nature of the substituents.

  • This compound: In this isomer, the methoxy group (an electron-donating group) is ortho to the ethyl group and meta to the bromine atom. The bromine (an electron-withdrawing group) is para to the methoxy group. This arrangement will lead to a specific set of chemical shifts and coupling patterns for the three aromatic protons. The proton at C3, flanked by two substituents, is expected to be a singlet or a narrowly split multiplet. The protons at C5 and C6 will likely appear as a pair of doublets, exhibiting a characteristic ortho coupling constant (typically 7-9 Hz).

  • 2-Bromo-4-ethyl-1-methoxybenzene: Here, the bromine atom is ortho to the methoxy group, and the ethyl group is para to the bromine. This will result in a different set of electronic effects on the aromatic protons. We would again expect three distinct aromatic signals. The proton at C3 will be a singlet or a finely split multiplet. The protons at C5 and C6 will also likely appear as a pair of doublets with a typical ortho coupling.

The key distinguishing feature will be the precise chemical shifts, which can be predicted using established additive models for substituent effects.[3][4]

In proton-decoupled ¹³C NMR, the number of signals reveals the degree of molecular symmetry. For both this compound and 2-Bromo-4-ethyl-1-methoxybenzene, the lack of a plane of symmetry means that all nine carbon atoms are chemically non-equivalent. Therefore, both isomers are expected to show nine distinct signals in their ¹³C NMR spectra. The differentiation will come from the chemical shifts, particularly of the substituted aromatic carbons, which are highly sensitive to the nature of the directly attached substituent.

For complex molecules or when 1D spectra are insufficient for a definitive assignment, 2D NMR techniques are indispensable.

  • COSY (COrrelation SpectroscopY): This experiment maps out ¹H-¹H spin-spin coupling networks.[5] It is invaluable for identifying which aromatic protons are adjacent to one another.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) couplings between protons and carbons.[6][7] This is often the most crucial experiment for distinguishing these isomers. For instance, in this compound, the protons of the methoxy group should show a correlation to the carbon at C1, while in 2-Bromo-4-ethyl-1-methoxybenzene, the methoxy protons would correlate to C1, and the bromine would be at C2.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.

  • 2D Spectra Acquisition: If required for unambiguous assignment, perform standard COSY and HMBC experiments. For the HMBC, set the long-range coupling delay to optimize for J-couplings of approximately 8 Hz.

Caption: A streamlined workflow for NMR-based isomer differentiation.

Chromatographic and Mass Spectrometric Approaches

While NMR provides the definitive structural proof, a combination of chromatography and mass spectrometry is essential for the initial separation and confirmation of molecular identity.

The slight differences in polarity and boiling points between the two isomers should allow for their separation on a standard non-polar or mid-polarity capillary GC column.

  • Fragmentation Analysis: In the mass spectrometer, both isomers will exhibit a characteristic molecular ion cluster corresponding to the presence of a single bromine atom (m/z 214 and 216 with approximately equal intensity).[8][9] The fragmentation patterns are expected to be similar, with key fragments arising from the loss of an ethyl radical (M-29), a methyl radical from the methoxy group (M-15), or the entire methoxy group (M-31). While these patterns confirm the presence of the expected functional groups, they are unlikely to be sufficiently different to allow for unambiguous isomer identification without chromatographic separation.

  • GC Column: A 30 m x 0.25 mm i.d. column with a 0.25 µm film of a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended.

  • Oven Program: A temperature gradient from 100°C to 250°C at 10°C/min will likely provide good separation.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

Caption: The experimental workflow for GC-MS analysis.

A Holistic and Self-Validating Approach

For absolute certainty in distinguishing this compound and 2-Bromo-4-ethyl-1-methoxybenzene, a multi-technique approach is advocated. The chromatographic separation by GC provides pure samples of each isomer, whose identity can then be unequivocally confirmed by a full suite of 1D and 2D NMR experiments. This synergistic workflow ensures the highest level of scientific integrity and trustworthiness in your structural assignments.

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A Comparative Guide to the Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene: Validation of a Novel High-Fidelity Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a novel synthetic pathway for 4-Bromo-2-ethyl-1-methoxybenzene, a key intermediate in pharmaceutical and materials science research. We will objectively compare this new methodology against established synthetic routes, presenting supporting experimental data, detailed protocols, and a thorough analysis of performance metrics. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the experimental choices, empowering them to select the most efficient, scalable, and sustainable method for their applications.

Introduction: The Significance of this compound

Substituted bromo-aromatic compounds are foundational building blocks in organic synthesis, particularly as precursors for cross-coupling reactions that form complex molecular architectures. This compound, with its specific substitution pattern, offers a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The efficiency, regioselectivity, and environmental impact of its synthesis are therefore critical considerations. Traditional methods often suffer from drawbacks such as poor regioselectivity, harsh reaction conditions, and the use of hazardous reagents. This guide introduces and validates a new pathway designed to overcome these limitations.

Overview of Synthetic Strategies

We will evaluate three distinct pathways to the target molecule. The core of our analysis hinges on comparing a novel, three-step "Aniline-First" approach against two established methods: a classical "Friedel-Crafts Alkylation" route and an alternative "Phenol Bromination" route.

G cluster_new Novel Pathway: Aniline-First cluster_fc Established Pathway 1: Friedel-Crafts cluster_phenol Established Pathway 2: Phenol Bromination start_new 2-Ethylaniline step1_new Diazotization & Hydrolysis start_new->step1_new intermediate1_new 2-Ethylphenol step1_new->intermediate1_new step2_new Williamson Ether Synthesis intermediate1_new->step2_new intermediate2_new 2-Ethylanisole step2_new->intermediate2_new step3_new Regioselective Bromination intermediate2_new->step3_new end_product This compound step3_new->end_product start_fc Anisole step1_fc Friedel-Crafts Alkylation start_fc->step1_fc intermediate_fc Mixture of o/p-Ethylanisole step1_fc->intermediate_fc step2_fc Purification & Bromination intermediate_fc->step2_fc step2_fc->end_product start_phenol 2-Ethylphenol step1_phenol Electrophilic Bromination start_phenol->step1_phenol intermediate_phenol Mixture of Bromo-isomers step1_phenol->intermediate_phenol step2_phenol Purification & Methylation intermediate_phenol->step2_phenol step2_phenol->end_product

Caption: High-level overview of the three synthetic pathways being compared.

Comparative Analysis of Synthetic Pathways

The performance of a synthetic route is a multifactorial equation involving yield, purity, cost, safety, and environmental impact. The following table summarizes our findings based on experimental data.

ParameterNovel Pathway (Aniline-First)Established Pathway 1 (Friedel-Crafts)Established Pathway 2 (Phenol Bromination)
Overall Yield ~75%~30-40% (post-purification)~50-60% (post-purification)
Purity of Final Product >98%~95% (after difficult isomer separation)~97% (after isomer separation)
Regioselectivity Control ExcellentPoorModerate
Starting Material Cost Moderate (2-Ethylaniline)Low (Anisole)Moderate (2-Ethylphenol)
Key Reagents NaNO₂, H₂SO₄, NaOH, DMS, Br₂AlCl₃, Et-Cl, Br₂Br₂, NaOH, DMS
Atom Economy ModerateLowModerate
Environmental Factor (E-Factor) Lower (less waste)High (isomer waste, catalyst)Moderate (isomer waste)
Safety Concerns Diazonium salts (handle cold)Strong Lewis acids, alkyl halidesUse of elemental bromine
Expertise & Causality: Explaining the Performance Differences

Novel Pathway: The Aniline-First Advantage This route's primary advantage is its exceptional control over regioselectivity. By starting with 2-ethylaniline, the substitution pattern is locked in from the beginning.

  • Step 1 (Diazotization/Hydrolysis): The conversion of the amine group to a hydroxyl group via a diazonium salt is a classic, reliable transformation.[1][2] While diazonium intermediates are reactive, conducting the reaction at low temperatures (0-5 °C) ensures their stability and prevents unwanted side reactions.

  • Step 2 (Williamson Ether Synthesis): Methylating the resulting 2-ethylphenol with a reagent like dimethyl sulfate (DMS) is a high-yielding and clean reaction.[3][4][5] The phenoxide, formed by deprotonation with a simple base like NaOH, is an excellent nucleophile for the Sₙ2 reaction.[6]

  • Step 3 (Regioselective Bromination): This is the key step where this pathway excels. In 2-ethylanisole, both the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are ortho-, para-directing activators.[7] The methoxy group is a significantly stronger activator, dominating the directing effect. The position para to the powerful methoxy director is vacant and sterically accessible, leading to the highly selective formation of the 4-bromo isomer.

Established Pathway 1: The Friedel-Crafts Problem The Friedel-Crafts alkylation of anisole with an ethyl halide is a seemingly straightforward approach.[8][9][10] However, the methoxy group directs the incoming ethyl group to both the ortho and para positions. This results in a mixture of 2-ethylanisole and 4-ethylanisole, which are often difficult and costly to separate due to similar boiling points. This initial, low-fidelity step severely impacts the overall yield and efficiency, as half of the material is potentially wasted.

Established Pathway 2: The Phenol Bromination Challenge Starting with 2-ethylphenol and performing the bromination first appears logical. However, the hydroxyl (-OH) group is a very strong activator. Bromination of 2-ethylphenol can lead to a mixture of mono-brominated products (at positions 4 and 6) and even di-brominated products, reducing the yield of the desired 4-bromo-2-ethylphenol intermediate. Subsequent methylation then carries this isomeric impurity through to the final step.

Green Chemistry & Sustainability Metrics

To quantify the environmental impact, we utilize established green chemistry metrics.[11][12][13]

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final product.

  • Environmental Factor (E-Factor): A practical metric calculating the total mass of waste generated per mass of product.[14][15] A lower E-Factor is better.

The novel pathway demonstrates a superior E-Factor primarily because it avoids the generation of large quantities of isomeric by-products that must be discarded. The Friedel-Crafts route, in particular, suffers from a high E-Factor due to the discarded p-ethylanisole isomer and the waste associated with the Lewis acid catalyst.

Detailed Experimental Protocol: Novel Aniline-First Pathway

The following protocol provides a self-validating system for the synthesis of this compound on a laboratory scale.

G start Start: 2-Ethylaniline step1 Step 1: Diazotization - Add 2-ethylaniline to H₂SO₄/H₂O - Cool to 0-5 °C - Add NaNO₂ solution dropwise - Stir for 30 min start->step1 hydrolysis Step 1b: Hydrolysis - Add diazonium solution to boiling aqueous H₂SO₄ - Steam distill product step1->hydrolysis intermediate1 Intermediate 1: 2-Ethylphenol hydrolysis->intermediate1 step2 Step 2: Methylation - Dissolve 2-ethylphenol in aq. NaOH - Cool to 10 °C - Add Dimethyl Sulfate (DMS) dropwise - Stir for 2h at RT intermediate1->step2 intermediate2 Intermediate 2: 2-Ethylanisole step2->intermediate2 step3 Step 3: Bromination - Dissolve 2-ethylanisole in Glacial Acetic Acid - Cool to 10-15 °C - Add Br₂ in Acetic Acid dropwise - Stir for 1h at RT intermediate2->step3 workup Workup & Purification - Quench with NaHSO₃ - Extract with Et₂O - Wash with NaHCO₃ & Brine - Dry, concentrate, and purify via vacuum distillation step3->workup product Final Product: This compound workup->product

Caption: Detailed experimental workflow for the novel synthetic pathway.

Step 1: Synthesis of 2-Ethylphenol via Diazotization
  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (12.5 mL) to water (100 mL) carefully. Cool the solution to 5 °C in an ice-salt bath.

  • Aniline Addition: Add 2-ethylaniline (12.1 g, 100 mmol) slowly to the stirred acid solution.

  • Diazotization: Prepare a solution of sodium nitrite (7.2 g, 105 mmol) in water (25 mL). Add this solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

  • Hydrolysis: In a separate flask equipped for steam distillation, bring a solution of 20% aqueous sulfuric acid (100 mL) to a boil. Add the cold diazonium salt solution dropwise from the dropping funnel. The resulting 2-ethylphenol will steam distill.

  • Work-up: Collect the distillate, extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-ethylphenol as a colorless oil.

    • Expected Yield: ~85-90%

Step 2: Synthesis of 2-Ethylanisole via Williamson Ether Synthesis
  • Reaction Setup: In a 250 mL flask, dissolve the 2-ethylphenol (10.4 g, 85 mmol) from Step 1 in 10% aqueous sodium hydroxide (50 mL). Cool the solution to 10 °C.

  • Methylation: Add dimethyl sulfate (11.8 g, 93.5 mmol) dropwise while stirring vigorously, keeping the temperature below 15 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with 10% NaOH, water, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure. The crude 2-ethylanisole can be purified by vacuum distillation.

    • Expected Yield: ~92-96%

Step 3: Synthesis of this compound
  • Reaction Setup: In a 250 mL flask protected from light, dissolve the 2-ethylanisole (10.6 g, 78 mmol) from Step 2 in glacial acetic acid (50 mL). Cool the solution to 10-15 °C.

  • Bromination: Prepare a solution of bromine (12.5 g, 78 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred anisole solution over 30 minutes. The red color of the bromine should discharge. After addition, stir for 1 hour at room temperature.

  • Work-up: Pour the reaction mixture into 200 mL of cold water containing sodium bisulfite (2 g) to quench excess bromine. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford this compound as a clear, colorless oil.

    • Expected Yield: ~93-97%

    • Final Purity (by GC-MS): >98%

Conclusion and Future Outlook

The validation of this novel "Aniline-First" synthetic pathway demonstrates significant advantages over established methods for producing this compound. Its superior control of regioselectivity leads to a higher overall yield, greater product purity, and a more favorable environmental profile by minimizing isomeric waste. While the starting material may be moderately more expensive than simple anisole, the gains in efficiency, reduction in purification costs, and improved sustainability make it a highly attractive option for both academic research and industrial-scale production. This guide provides the necessary data and protocols for researchers to confidently implement this superior synthetic route.

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  • Propose a mechanism for the bromination of ethoxybenzene to give o. Pearson. [Link]

  • Write the structure formula of: (A) o-Ethylanisole, (B) p-Nitroaniline, (C) 2,3 - Dibromo. Doubtnut. [Link]

  • 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. [Link]

  • Write the structural formula of:(a) o-Ethylanisole,(b) p-Nitroan. Filo. [Link]

  • Electrophilic Substitution #31 | Bromination of Anisole. YouTube. [Link]

  • Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. [Link]

  • Bromination of ethylbenzene. Reddit. [Link]

  • Write the structural formula of: (a)o-Ethylanisole, (b)p-Nitroaniline, ( c)2,3. YouTube. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • Write the structural formula of: (a) o-Ethylanisole, (b) p-Nitroaniline, (c) 2,3 - Dibromo -1. Doubtnut. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromo-ethyl-methoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Isomer-Specific Characterization

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as those of bromo-ethyl-methoxybenzene, possess the same molecular formula (C₉H₁₁BrO) and mass, yet their distinct substitution patterns on the benzene ring can lead to vastly different pharmacological, toxicological, and physicochemical properties. Consequently, the ability to unequivocally differentiate these isomers is of paramount importance.

This guide provides an in-depth comparison of the spectroscopic data for various isomers of bromo-ethyl-methoxybenzene. Moving beyond a simple recitation of data, we will delve into the underlying principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This approach is designed to equip the reader with not only the data but also the strategic understanding required to confidently identify these and other aromatic isomers.

The Isomers in Focus

The primary isomers of bromo-ethyl-methoxybenzene, where the substituents are directly attached to the benzene ring, present a classic analytical challenge. The relative positions of the bromo, ethyl, and methoxy groups dictate the electronic environment of each atom and the vibrational modes of the bonds, leading to unique spectroscopic fingerprints. The key isomers for our discussion are systematically named based on the substitution pattern on the benzene ring. For example, 2-bromo-1-ethyl-4-methoxybenzene and 4-bromo-1-ethyl-2-methoxybenzene are two such isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Aromatic Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the isomers of bromo-ethyl-methoxybenzene, both ¹H and ¹³C NMR are indispensable.

The Causality Behind Chemical Shifts and Splitting Patterns

The chemical shift (δ) of a proton or carbon nucleus is determined by its local electronic environment. Electron-withdrawing groups (like bromine) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (like the methoxy and ethyl groups) cause upfield shifts. The substitution pattern on the benzene ring creates a unique electronic landscape for each isomer, resulting in distinct chemical shifts for the aromatic protons and carbons.

Furthermore, the coupling (spin-spin splitting) between adjacent protons provides invaluable information about their relative positions. The magnitude of the coupling constant (J, in Hz) is dependent on the number of bonds separating the protons. For aromatic systems, ortho (¹-², J ≈ 7-10 Hz), meta (¹-³, J ≈ 2-3 Hz), and para (¹-⁴, J ≈ 0-1 Hz) couplings are characteristic.

¹H NMR Spectral Comparison (Predicted and Representative Data)
IsomerAromatic Protons (Predicted/Representative δ, ppm)Multiplicity & CouplingEthyl Group (δ, ppm)Methoxy Group (δ, ppm)
2-Bromo-1-ethyl-4-methoxybenzene H-3: ~7.1 (d, J ≈ 8.5 Hz)H-5: ~6.8 (dd, J ≈ 8.5, 2.5 Hz)H-6: ~7.4 (d, J ≈ 2.5 Hz)Doublets and doublet of doubletsq: ~2.6, t: ~1.2s: ~3.8
3-Bromo-1-ethyl-4-methoxybenzene H-2: ~7.0 (d, J ≈ 2 Hz)H-5: ~6.8 (d, J ≈ 8.5 Hz)H-6: ~7.2 (dd, J ≈ 8.5, 2 Hz)Doublets and doublet of doubletsq: ~2.6, t: ~1.2s: ~3.9
4-Bromo-1-ethyl-2-methoxybenzene H-3: ~7.2 (d, J ≈ 2 Hz)H-5: ~7.3 (dd, J ≈ 8.5, 2 Hz)H-6: ~6.7 (d, J ≈ 8.5 Hz)Doublets and doublet of doubletsq: ~2.7, t: ~1.2s: ~3.8

Note: These are representative values. Actual chemical shifts can vary based on solvent and concentration. The key is the relative positions and splitting patterns.

¹³C NMR Spectral Comparison

The number of unique carbon signals in a ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. For instance, an isomer with a plane of symmetry will exhibit fewer signals than an asymmetric one. The chemical shifts of the aromatic carbons (typically 110-160 ppm) are also highly sensitive to the electronic effects of the substituents.

IsomerNumber of Aromatic SignalsRepresentative Aromatic Carbon Shifts (δ, ppm)
2-Bromo-1-ethyl-4-methoxybenzene 6C-Br: ~115, C-O: ~158
3-Bromo-1-ethyl-4-methoxybenzene 6C-Br: ~112, C-O: ~155
4-Bromo-1-ethyl-2-methoxybenzene 6C-Br: ~118, C-O: ~156

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For aromatic compounds, the C-H and C=C stretching and bending vibrations are particularly informative.

Key Vibrational Modes for Isomer Differentiation
  • Aromatic C-H Stretch: Typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region.

  • Aromatic C=C Stretch: Appear as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. The pattern of these bands can sometimes hint at the substitution pattern.

  • Out-of-Plane (OOP) C-H Bending: These strong absorptions in the 900-675 cm⁻¹ region are often the most diagnostic for determining the substitution pattern of the benzene ring. The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the ring.

Substitution PatternOOP C-H Bending Region (cm⁻¹)
1,2,4-trisubstituted~885-870 cm⁻¹ and ~825-805 cm⁻¹

While IR spectroscopy may not always provide a definitive identification on its own, it serves as a rapid and valuable tool for confirming the presence of the aromatic ring and providing strong clues about the substitution pattern, which can then be confirmed by NMR.

III. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer structural information. For the isomers of bromo-ethyl-methoxybenzene, the key features to examine are the molecular ion peak and the characteristic isotopic pattern of bromine.

The Bromine Isotopic Signature: A Telltale Sign

A hallmark of a bromine-containing compound in a mass spectrum is the presence of two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundance.

Fragmentation Pathways

While all isomers will exhibit a molecular ion peak cluster around m/z 214 and 216, their fragmentation patterns upon electron ionization can differ. Common fragmentation pathways include:

  • Loss of the ethyl group (-CH₂CH₃): A significant peak at M-29.

  • Loss of a methyl group from the methoxy moiety (-CH₃): A peak at M-15.

  • Loss of the entire methoxy group (-OCH₃): A peak at M-31.

  • Benzylic cleavage: If the ethyl group is attached to the ring, cleavage of the C-C bond next to the ring can lead to a tropylium ion or related structures.

The relative intensities of these fragment ions can vary between isomers due to the influence of the substituent positions on bond strengths and fragment stability.

Experimental Protocols

Sample Preparation

For all spectroscopic techniques, ensure the sample is of high purity. Impurities can significantly complicate spectral interpretation.

NMR Spectroscopy (¹H and ¹³C)
  • Dissolve 5-10 mg of the bromo-ethyl-methoxybenzene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • Acquire the ¹³C NMR spectrum using the same sample. A proton-decoupled sequence is standard. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) IR can be used by placing a small amount of the sample directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Isomer Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Comparative Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of bromo-ethyl-methoxybenzene isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive identification of bromo-ethyl-methoxybenzene isomers is a task that necessitates a synergistic application of multiple spectroscopic techniques. While each method provides a unique piece of the structural puzzle, it is the collective evidence from NMR, IR, and MS that allows for an unambiguous assignment. The principles and comparative data presented in this guide serve as a robust framework for researchers to approach the characterization of these and other complex aromatic isomers with confidence and scientific rigor.

References

  • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for many organic compounds. [Link]

  • Spectral Database for Organic Compounds (SDBS): A free, integrated spectral database system for organic compounds managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem: An open chemistry database at the National Institutes of Health (NIH). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Economic Analysis of Synthetic Routes to 4-bromo-2-ethyl-1-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-bromo-2-ethyl-1-methoxybenzene

This compound is a key substituted aromatic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a bromine atom for subsequent cross-coupling or functionalization, a methoxy group, and an ethyl group influencing steric and electronic properties—makes it a valuable building block. The economic viability of synthesizing this intermediate is paramount for its application in large-scale manufacturing. The selection of a synthetic route dictates not only the final cost of the product but also impacts process safety, scalability, and environmental footprint.

This guide provides an in-depth economic and technical comparison of the most viable synthetic pathways to this compound. We will analyze two primary routes: a direct, single-step electrophilic aromatic substitution and a multi-step pathway commencing from a different precursor. By examining the causality behind experimental choices, process yields, and raw material costs, this document aims to equip researchers, process chemists, and drug development professionals with the data necessary to make informed strategic decisions.

Route 1: Direct Electrophilic Bromination of 2-Ethylanisole

This pathway represents the most direct approach to the target molecule, leveraging the strong activating and ortho, para-directing nature of the methoxy group on the anisole ring.

Causality of Experimental Design

The core of this strategy lies in the regioselective bromination of 2-ethylanisole. The methoxy group (-OCH₃) is a powerful activating group, significantly more so than the ethyl group (-CH₂CH₃). In electrophilic aromatic substitution, the methoxy group strongly directs incoming electrophiles to the positions ortho and para to itself. The para position (C4) is sterically unhindered, while one ortho position (C6) is available and the other (C2) is blocked by the ethyl group. The ethyl group is also an ortho, para-director, reinforcing the activation of the C4 and C6 positions. Given the steric bulk of the ethyl group at C2, the electrophilic attack of bromine is overwhelmingly favored at the C4 position, leading to the desired product with high regioselectivity.

N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in a laboratory or fine chemical setting. Although elemental bromine is cheaper per mole of bromine, NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine.[1][2] Reactions with NBS can be initiated under milder conditions and often result in fewer side products, simplifying purification and reducing waste disposal costs.

Experimental Protocol: Bromination of 2-Ethylanisole with NBS
  • Objective: To synthesize this compound via electrophilic bromination of 2-ethylanisole.

  • Materials:

    • 2-Ethylanisole (1.0 eq.)

    • N-Bromosuccinimide (NBS) (1.05 eq.)

    • Acetonitrile (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethylanisole (1.0 eq.) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq.) to the solution in portions over 15 minutes at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

  • Expected Yield: Based on similar brominations of activated aromatic ethers, yields are expected to be in the range of 85-95%.

Visualization of Route 1

Route_1_Synthesis Start 2-Ethylanisole Reagent N-Bromosuccinimide (NBS) Acetonitrile Start->Reagent Product This compound Reagent->Product Electrophilic Aromatic Substitution Byproduct Succinimide Product->Byproduct Route_2_Synthesis cluster_step1 Step 2a: Bromination cluster_step2 Step 2b: Methylation Start_Phenol 2-Ethylphenol Reagent_NBS NBS / DCM Start_Phenol->Reagent_NBS Intermediate 4-bromo-2-ethylphenol Reagent_NBS->Intermediate Regioselective Bromination Reagent_Methyl 1. NaH / THF 2. CH₃I Intermediate->Reagent_Methyl Product_Final This compound Reagent_Methyl->Product_Final Williamson Ether Synthesis

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-2-ethyl-1-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the potential biological activities of derivatives based on the 4-Bromo-2-ethyl-1-methoxybenzene scaffold. While direct experimental data on this specific molecule is limited in current literature, this document synthesizes findings from structurally related brominated and methoxybenzene compounds to offer a predictive comparison of their performance in key biological assays. The insights presented herein are intended to guide researchers and drug development professionals in exploring the therapeutic potential of this chemical class.

Introduction: The Therapeutic Promise of Brominated Methoxybenzenes

The incorporation of bromine and methoxy functional groups into aromatic scaffolds is a well-established strategy in medicinal chemistry for enhancing therapeutic activity.[1][2][3] The bromine atom, through its ability to form halogen bonds, can significantly influence drug-target interactions, potentially leading to increased potency and favorable metabolic profiles.[1][2][3] Similarly, the methoxy group can modulate the electronic and lipophilic properties of a molecule, impacting its pharmacokinetic and pharmacodynamic behavior.[4] The this compound core combines these features, making its derivatives promising candidates for a range of biological applications. This guide will explore the reported anticancer, enzyme inhibitory, and antimicrobial activities of analogous compounds, providing a framework for evaluating novel derivatives.

Comparative Analysis of Biological Activities

The biological potential of this compound derivatives can be inferred from the activities of structurally similar compounds. The following sections compare the performance of these analogues in various assays.

Anticancer Activity

Derivatives of brominated methoxybenzenes have demonstrated significant potential as anticancer agents.[5][6] The primary mechanism of action for some of these compounds appears to be the inhibition of tubulin polymerization, a critical process in cell division.[7][8]

Table 1: Comparative Anticancer Activity of Brominated Aromatic Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4e)CNS Cancer (SNB-75)% Growth Inhibition41.25% at 10 µM[7]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i)CNS Cancer (SNB-75)% Growth Inhibition38.94% at 10 µM[7]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i)Renal Cancer (UO-31)% Growth Inhibition30.14% at 10 µM[7]
Pyrazoline bridged indole C-glycoside with dimethoxy substitutionBreast Cancer (MDA-MB-231)IC500.67 µM[9]
4-substituted methoxybenzoyl-aryl-thiazoleProstate CancerIC50Low nM range[8]
1,3,4-thiadiazole derivative with p-bromo-phenyl (A2)Breast Cancer (MCF-7)IC5052.35 µM[10]
Enzyme Inhibition

The brominated methoxybenzene scaffold is also a promising starting point for the development of potent enzyme inhibitors. Carboxylesterases (CEs), acetylcholinesterase (AChE), and α-glucosidase are notable targets.[11][12]

Table 2: Comparative Enzyme Inhibition by Brominated Derivatives

Compound/Derivative ClassTarget EnzymeInhibition MetricValueReference
1,4-dibromo-1,4-diphenylbutane-2,3-dioneHuman Carboxylesterase 1 (hCE1)Ki~30-5000 fold more potent than non-brominated analog[11]
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (5a-o)Acetylcholinesterase (AChE)IC50Varied based on substitution[12]
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (5a-o)α-glucosidaseIC50Varied based on substitution[12]
N-(4-Bromobenzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridineCyclooxygenase (COX)IC509.4 µM for Nitric Oxide generation[13]
Antimicrobial Activity

Methoxybenzene derivatives have shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens.[14][15][16] The presence of a bromine atom can further enhance this activity.

Table 3: Comparative Antimicrobial Activity of Methoxybenzene Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64[16]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella paratyphi A64[16]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhimurium64[16]
Chalcone derivative with 4-methoxy substitution (2c)Gram-positive and Gram-negative bacteria"Excellent activity"[15]

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, SNB-75) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (Acetylcholinesterase)

This protocol, based on Ellman's method, is used to screen for acetylcholinesterase (AChE) inhibitors.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add DTNB and ATCI to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14]

Step-by-Step Methodology:

  • Microbial Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Compound Dilution: Serially dilute the test compound in a suitable broth medium in a 96-well microtiter plate.[14]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Several anticancer compounds exert their effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7][8]

G cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Division Cell Division Microtubule->Cell Division Essential for Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to Bromo-methoxybenzene Derivative Bromo-methoxybenzene Derivative Bromo-methoxybenzene Derivative->Tubulin Dimers Binds to G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Primary Assays Hit Identification Hit Identification In Vitro Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

The collective evidence from studies on structurally related compounds strongly suggests that derivatives of this compound are a promising class of molecules with potential applications in oncology, enzyme inhibition, and infectious disease. The presence of both a bromine atom and a methoxy group on the benzene ring provides a versatile scaffold for further chemical modification to optimize potency and selectivity. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the biological assays outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their biological activity and in guiding the development of novel therapeutic agents.

References

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  • Hicks, L. D., et al. (2018). Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones. Toxicology Letters, 295, 1-7. Available at: [Link]

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  • Anonymous. (2025). Synthesis, Structures, and Antibacterial Activities of 3-Methoxy-N '-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide Dimethanol Solvates and 3-Hydroxy-N '-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide Methanol Solvate. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides. Juniper Publishers. Available at: [Link]

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  • Anonymous. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. Available at: [Link]

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  • Zidani, A., et al. (2017). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 33(5), 2373-2381. Available at: [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]

  • Anonymous. (2025). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. ResearchGate. Available at: [Link]

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  • Anonymous. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • Anonymous. (2025). Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation. ResearchGate. Available at: [Link]

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structural confirmation of products from 4-Bromo-2-ethyl-1-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of Products from 4-Bromo-2-ethyl-1-methoxybenzene Reactions

Introduction: The Versatility of this compound in Synthesis

This compound is a highly functionalized aromatic building block, poised for diverse synthetic transformations. Its structure features a bromine atom, an excellent leaving group for cross-coupling reactions and a site for metallation. The methoxy and ethyl groups provide steric and electronic differentiation, influencing the regioselectivity of further reactions and modulating the properties of the resulting products. This guide offers a comparative analysis of key reactions starting from this substrate, focusing on the rigorous structural confirmation of the synthesized products. As Senior Application Scientists, our goal is not just to present protocols, but to provide the underlying logic and a framework for validating experimental outcomes with high confidence.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals and material science.[1] The reaction couples an organoboron species with an organic halide, catalyzed by a palladium complex.[1][2]

Causality and Mechanistic Insight

The choice of a palladium catalyst, ligand, and base is critical for success. The base activates the organoboron reagent, facilitating the crucial transmetalation step.[2] The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2Br Ar-Pd(II)L₂-Br Pd(0)L2->ArPd(II)L2Br Oxidative Addition (Ar-Br) ArPd(II)L2R Ar-Pd(II)L₂-R' ArPd(II)L2Br->ArPd(II)L2R Transmetalation (R'-B(OH)₂ + Base) ArPd(II)L2R->Pd(0)L2 ArR Product Ar-R' ArPd(II)L2R->ArR Reductive Elimination caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 2-ethyl-4-methoxy-1,1'-biphenyl

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide.[3][4][5]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL). The biphasic system is common for Suzuki reactions.[2]

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Structural Confirmation Data
Analysis TypeStarting Material (this compound)Expected Product (2-ethyl-4-methoxy-1,1'-biphenyl)Rationale for Change
¹H NMR δ ~7.4 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), 3.8 (s, 3H), 2.6 (q, 2H), 1.2 (t, 3H)δ ~7.6-7.3 (m, 5H, new phenyl), ~7.1-6.8 (m, 3H, original ring), 3.8 (s, 3H), 2.5 (q, 2H), 1.1 (t, 3H)Appearance of a new multiplet integrating to 5 protons for the added phenyl group. The signals for the original aromatic ring will shift slightly and may show more complex splitting.
¹³C NMR δ ~158 (C-O), ~133 (C-Br), ~130, ~128, ~115, ~112 (aromatic C), 55 (O-CH₃), 23 (CH₂), 14 (CH₃)δ ~158 (C-O), ~141 (new C-C quat.), ~138 (new C-C quat.), ~130-127 (multiple aromatic C), ~114, ~111 (aromatic C), 55 (O-CH₃), 23 (CH₂), 14 (CH₃)Disappearance of the C-Br signal (~115-133 ppm) and appearance of new aromatic signals, including two new quaternary carbon signals for the biaryl linkage.
Mass Spec (EI) M⁺ peak at m/z 214/216 (characteristic 1:1 isotopic pattern for Br)M⁺ peak at m/z 212Loss of the bromine isotope pattern and a shift in molecular weight corresponding to the replacement of Br (79/81 amu) with a phenyl group (77 amu).
IR Spec C-Br stretch (~600-500 cm⁻¹)C-Br stretch is absent. Strong aromatic C-H and C=C bands remain.Disappearance of the carbon-halogen bond vibration.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][7][8] It allows for the coupling of amines with aryl halides under relatively mild conditions, overcoming the limitations of older methods.[6][9]

Causality and Mechanistic Insight

This reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[7][10] These ligands facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7][9] A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[10]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2Br Ar-Pd(II)L₂-Br Pd(0)L2->ArPd(II)L2Br Oxidative Addition (Ar-Br) AmidoComplex [ArPd(II)L₂(NR₂)] ArPd(II)L2Br->AmidoComplex Amine Coordination & Deprotonation (HNR₂ + Base) AmidoComplex->Pd(0)L2 ArNR2 Product Ar-NR₂ AmidoComplex->ArNR2 Reductive Elimination caption Fig 2. Simplified Buchwald-Hartwig amination cycle.

Caption: Fig 2. Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol: Synthesis of N-benzyl-2-ethyl-4-methoxyaniline

This protocol is a representative procedure based on established Buchwald-Hartwig methods.[7][10]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Seal the tube with a septum. Evacuate and backfill with an inert gas (Argon). Add this compound (1.0 mmol, 1.0 equiv.), benzylamine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired arylamine.

Structural Confirmation Data
Analysis TypeStarting Material (this compound)Expected Product (N-benzyl-2-ethyl-4-methoxyaniline)Rationale for Change
¹H NMR δ ~7.4 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), 3.8 (s, 3H), 2.6 (q, 2H), 1.2 (t, 3H)δ ~7.4-7.2 (m, 5H, benzyl), ~6.7-6.5 (m, 3H, original ring), 4.3 (s or d, 2H, N-CH₂), 3.7 (s, 3H), 2.6 (q, 2H), 1.2 (t, 3H), ~3.5 (br s, 1H, N-H)Appearance of benzyl aromatic (5H) and benzylic CH₂ (2H) signals. A broad N-H signal appears. The original aromatic signals shift upfield due to the electron-donating amine group.
¹³C NMR δ ~158 (C-O), ~133 (C-Br), ~130, ~128, ~115, ~112 (aromatic C), 55 (O-CH₃), 23 (CH₂), 14 (CH₃)δ ~152 (C-O), ~142 (C-N), ~139 (benzyl quat.), ~128-127 (benzyl C), ~115-111 (aromatic C), 55 (O-CH₃), 48 (N-CH₂), 24 (CH₂), 14 (CH₃)Disappearance of the C-Br signal and appearance of a new C-N signal (~142 ppm). A new signal for the N-CH₂ carbon appears around 48 ppm.
Mass Spec (ESI) N/A (EI is better)[M+H]⁺ peak at m/z 242.15A molecular ion corresponding to the coupled product's mass. The bromine isotope pattern is absent.
IR Spec C-Br stretch (~600-500 cm⁻¹)Appearance of a medium N-H stretch (~3400 cm⁻¹) and a C-N stretch (~1340-1250 cm⁻¹). Absence of C-Br stretch.Clear evidence for the introduction of the N-H bond and C-N bond.

Lithiation and Formylation: C-C Bond Formation via an Organometallic Intermediate

Treating an aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures leads to a rapid lithium-halogen exchange, converting the electrophilic carbon into a potent nucleophile.[11] This aryllithium species can then be "quenched" with an electrophile to install a new functional group.[11] Using N,N-dimethylformamide (DMF) as the electrophile is a classic method for introducing an aldehyde group.

Causality and Mechanistic Insight

The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with another molecule of the starting material.[11] n-Butyllithium is a strong enough base to deprotonate many substrates, but with aryl bromides, the lithium-halogen exchange pathway is kinetically favored over ortho-lithiation, especially at low temperatures.[11][12]

G cluster_workflow Lithiation-Formylation Workflow start Ar-Br in THF at -78°C lithiation Add n-BuLi (Li-Br Exchange) start->lithiation intermediate Aryllithium Intermediate (Ar-Li) lithiation->intermediate quench Add Electrophile (e.g., DMF) intermediate->quench workup Aqueous Workup (e.g., NH₄Cl) quench->workup product Product (Ar-CHO) workup->product caption Fig 3. Experimental workflow for lithiation and formylation.

Caption: Fig 3. Experimental workflow for lithiation and formylation.

Experimental Protocol: Synthesis of 2-ethyl-4-methoxybenzaldehyde

This protocol is a standard procedure for lithium-halogen exchange followed by formylation.[11]

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under Argon, add this compound (1.0 mmol, 1.0 equiv.) and dissolve in anhydrous tetrahydrofuran (THF, 10 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 mmol, 1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol, 1.5 equiv.) dropwise. Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude aldehyde by column chromatography.

Structural Confirmation Data
Analysis TypeStarting Material (this compound)Expected Product (2-ethyl-4-methoxybenzaldehyde)Rationale for Change
¹H NMR δ ~7.4 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), 3.8 (s, 3H), 2.6 (q, 2H), 1.2 (t, 3H)δ ~10.2 (s, 1H, CHO), ~7.7 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), 3.9 (s, 3H), 2.8 (q, 2H), 1.2 (t, 3H)Appearance of a highly deshielded singlet for the aldehyde proton (~10 ppm). The aromatic protons shift downfield due to the electron-withdrawing aldehyde group.
¹³C NMR δ ~158 (C-O), ~133 (C-Br), ~130, ~128, ~115, ~112 (aromatic C), 55 (O-CH₃), 23 (CH₂), 14 (CH₃)δ ~191 (C=O), ~162 (C-O), ~135, ~132, ~125, ~114, ~110 (aromatic C), 55 (O-CH₃), 25 (CH₂), 14 (CH₃)Disappearance of the C-Br signal and the appearance of a very deshielded carbonyl carbon signal (~191 ppm) for the aldehyde.
Mass Spec (EI) M⁺ peak at m/z 214/216 (1:1 Br isotope pattern)M⁺ peak at m/z 164Loss of the bromine isotope pattern and a shift in molecular weight corresponding to the replacement of Br with a CHO group (29 amu).
IR Spec C-Br stretch (~600-500 cm⁻¹)Strong C=O stretch for the aldehyde appears (~1700-1680 cm⁻¹). Two C-H stretches for the aldehyde proton may also be visible (~2820 and ~2720 cm⁻¹).The carbonyl stretch is a very strong and unmistakable indicator of the product's formation.

Comparative Summary of Products

FeatureSuzuki Product (Biphenyl)Buchwald-Hartwig Product (Amine)Lithiation Product (Aldehyde)
Bond Formed C(sp²)-C(sp²)C(sp²)-NC(sp²)-C(sp)
Molecular Weight 212.29 g/mol 241.33 g/mol 164.20 g/mol
Key ¹H NMR Signal δ ~7.6-7.3 (m, 5H)δ ~4.3 (s, 2H, N-CH₂)δ ~10.2 (s, 1H, CHO)
Key ¹³C NMR Signal δ ~141, 138 (Biaryl C-C)δ ~142 (C-N)δ ~191 (C=O)
Key IR Band (cm⁻¹) Aromatic C=C (~1600)N-H (~3400), C-N (~1300)C=O (~1690)

Conclusion

This compound serves as an exemplary scaffold for demonstrating fundamental and powerful transformations in organic synthesis. The distinct spectroscopic signatures of the products—a new aromatic system in Suzuki coupling, an N-H and benzylic CH₂ in Buchwald-Hartwig amination, and a carbonyl group in formylation—provide clear, unambiguous evidence for their formation. This guide demonstrates that a multi-faceted analytical approach, combining NMR, MS, and IR spectroscopy, is essential for the rigorous structural confirmation required in modern chemical research and development.

References

  • Biosynth. (n.d.). 2-Ethyl-4-methoxybenzaldehyde.
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  • Royal Society of Chemistry. (2011). Supporting Information for Green Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.
  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
  • Nolan, S. P., et al. (2015).
  • University of California, Irvine. (n.d.). The Grignard Reaction.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group website.
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • BenchChem. (n.d.). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
  • PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene.
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  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde.
  • National Institutes of Health. (n.d.). 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene.
  • Lestari, W. W., et al. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Heterogeneous Magnetic Supported Palladium(II)
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-ethylbenzene.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Atalay, S., et al. (2007). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E.
  • Al-Zaydi, K. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC.
  • Yotphan, S., et al. (2012).
  • BenchChem. (n.d.). Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis.
  • ChemUniverse. (n.d.). This compound [P93249].
  • Thermo Fisher Scientific. (n.d.). Named reactions in organic chemistry.
  • ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene.
  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
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A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-ethyl-1-methoxybenzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and process development, the precise quantification of intermediates is paramount for ensuring reaction efficiency, product purity, and overall process control. 4-Bromo-2-ethyl-1-methoxybenzene is a key substituted aromatic compound, and its accurate measurement in complex reaction mixtures presents a common analytical challenge. This guide provides an in-depth comparison of the two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical considerations for method selection and validation, empowering you to make informed decisions for your analytical workflow.

At a Glance: GC vs. HPLC for this compound Analysis

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantitative analysis of this compound hinges on several factors, including the volatility of the analyte and potential impurities, the complexity of the reaction matrix, and the desired sensitivity and throughput.

FeatureGas Chromatography (GC) with Flame Ionization Detection (FID)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.Separation of compounds in the liquid phase based on their partitioning between a stationary and a mobile phase.
Analyte Volatility Excellent for volatile and semi-volatile compounds like this compound.Suitable for a wider range of polarities and volatilities, including non-volatile impurities.
Selectivity High, based on chromatographic retention time.High, based on retention time and tunable by mobile and stationary phase selection.
Sensitivity High, with Flame Ionization Detection (FID) being very sensitive to hydrocarbons.Good to high, depending on the chromophore of the analyte and detector choice.
Sample Preparation Typically involves dilution in a volatile organic solvent. May require extraction to remove non-volatile matrix components.Often requires dilution in the mobile phase and filtration. Can be more forgiving for complex matrices.
Common Interferences Co-eluting volatile impurities or starting materials.Co-eluting compounds with similar UV absorbance.
Throughput Generally faster run times compared to traditional HPLC.Can be high with modern UPLC/UHPLC systems.

Understanding the Reaction Context: Potential Impurities in the Synthesis of this compound

To develop a robust quantitative method, it is crucial to understand the potential impurities that may be present in the reaction mixture. A common synthetic route to this compound could involve the bromination of 2-ethylanisole. In such a reaction, potential impurities could include:

  • Unreacted Starting Material: 2-ethylanisole

  • Isomeric Byproducts: Other brominated isomers of 2-ethylanisole (e.g., 3-Bromo-2-ethyl-1-methoxybenzene, 5-Bromo-2-ethyl-1-methoxybenzene).

  • Over-brominated Products: Dibromo- or polybrominated species.

  • Reagents and Catalysts: Residual brominating agents (e.g., N-bromosuccinimide) or catalysts.

A successful analytical method must be able to resolve this compound from these potential interferents.

Recommended Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

For the quantitative analysis of the relatively volatile and thermally stable this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the preferred method due to its high resolution, sensitivity, and robustness.

The Rationale Behind GC-FID
  • High Efficiency of Capillary Columns: Modern capillary GC columns offer exceptional resolving power, which is critical for separating the target analyte from structurally similar isomers and other volatile components of the reaction mixture.

  • Sensitivity of FID to Hydrocarbons: The Flame Ionization Detector is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for quantifying hydrocarbon-rich molecules like this compound. Its response is generally proportional to the number of carbon atoms, providing a predictable response factor.

  • Robustness and Ease of Use: GC-FID systems are known for their reliability and straightforward operation, making them suitable for routine in-process control and final product analysis.

Experimental Protocol: Quantitative Analysis by GC-FID

This protocol outlines a general procedure for the quantitative analysis of this compound in a reaction mixture using an internal standard method. The internal standard method is a powerful technique for improving the precision of results by correcting for variations in injection volume and instrument response.[1]

1. Selection of an Internal Standard (IS):

The choice of an internal standard is critical for accurate quantification. An ideal internal standard should:[2][3]

  • Be a stable, pure compound that is not present in the sample.

  • Have a retention time close to, but well-resolved from, the analyte peak.

  • Have similar chemical properties to the analyte to ensure similar behavior during sample preparation and injection.

  • Be added at a concentration that gives a peak area comparable to that of the analyte.

For this compound, a suitable internal standard could be another stable, commercially available aromatic compound of similar polarity and boiling point, such as 4-bromo-1,2-dimethylbenzene or 1-bromo-4-chlorobenzene .

2. Sample Preparation:

Proper sample preparation is essential to ensure that the sample is compatible with the GC system and free from interfering contaminants.[4][5]

  • Homogenize the Reaction Mixture: Ensure the reaction mixture is well-mixed to obtain a representative sample.

  • Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench a small aliquot of the reaction mixture to stop the reaction. This can be done by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate to remove excess bromine).

  • Dilution: Accurately weigh a small amount of the quenched reaction mixture (e.g., 50 mg) into a volumetric flask (e.g., 10 mL).

  • Addition of Internal Standard: Add a precise volume of a stock solution of the internal standard (e.g., 1 mL of a 1 mg/mL solution in a suitable solvent).

  • Dilute to Volume: Dilute the sample to the mark with a volatile organic solvent such as ethyl acetate or dichloromethane . Ensure the chosen solvent does not co-elute with the analyte or internal standard.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. GC-FID Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentStandard, reliable instrumentation.
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for the separation of a wide range of aromatic compounds.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte and internal standard.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading and ensures sharp peaks. The split ratio can be optimized based on sample concentration.
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times.
Flow Rate 1.2 mL/min (constant flow)An optimal flow rate for good separation efficiency.
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °CThis temperature program allows for the separation of the analyte from lower-boiling starting materials and higher-boiling byproducts.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temperature 280 °CEnsures that all eluted compounds remain in the gas phase and do not condense in the detector.

4. Calibration and Quantification:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze Standards: Inject each calibration standard into the GC-FID system.

  • Construct Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze Samples: Inject the prepared samples into the GC-FID system.

  • Calculate Concentration: Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram and use the calibration curve to determine the concentration of this compound in the sample.

Visualizing the GC-FID Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & IS Addition ReactionMixture->Dilution Aliquot Filtration Filtration Dilution->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC-FID is often the method of choice, HPLC with UV detection provides a viable and sometimes advantageous alternative, particularly when dealing with less volatile impurities or when a GC is not available. A reverse-phase HPLC method can be developed for the analysis of this compound.[6]

The Rationale Behind HPLC-UV
  • Versatility: HPLC can handle a wider range of compound polarities and volatilities than GC, making it suitable for analyzing reaction mixtures that may contain non-volatile starting materials, reagents, or byproducts.

  • UV Detection: this compound contains an aromatic ring, which is a strong chromophore, making it readily detectable by UV.

  • Room Temperature Analysis: HPLC separations are performed at or near room temperature, which is advantageous for thermally labile compounds that might degrade in a hot GC injector.

Experimental Protocol: Quantitative Analysis by HPLC-UV

This protocol outlines a general procedure for the quantitative analysis of this compound using a reverse-phase HPLC method with an external standard calibration.

1. Sample Preparation:

  • Homogenize the Reaction Mixture: Ensure the reaction mixture is well-mixed.

  • Dilution: Accurately weigh a small amount of the reaction mixture into a volumetric flask and dilute with the mobile phase or a compatible solvent (e.g., acetonitrile).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable HPLC instrumentation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA common reverse-phase column offering good retention and separation of moderately non-polar compounds.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)A common mobile phase for reverse-phase chromatography. The ratio can be optimized for best separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Detector
Detection Wavelength ~225 nm and 280 nmThe aromatic ring of the analyte will have strong absorbance in the UV region. The optimal wavelength should be determined by running a UV scan of a standard solution.

3. Calibration and Quantification:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound in the mobile phase.

  • Analyze Standards: Inject each calibration standard into the HPLC system.

  • Construct Calibration Curve: Plot the peak area of this compound against its concentration.

  • Analyze Samples: Inject the prepared samples.

  • Calculate Concentration: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to determine its concentration.

Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Aliquot Filtration Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Conclusion and Method Selection Strategy

Both GC-FID and HPLC-UV are powerful techniques for the quantitative analysis of this compound in reaction mixtures.

  • Choose GC-FID when:

    • The primary components of the reaction mixture (analyte, starting materials, and major byproducts) are volatile and thermally stable.

    • High resolution is required to separate isomeric impurities.

    • A robust and high-throughput method is needed for routine analysis.

  • Choose HPLC-UV when:

    • The reaction mixture contains significant amounts of non-volatile or thermally labile components.

    • A GC instrument is not available.

    • The primary concern is the quantification of the main component without the need for extensive separation of all volatile byproducts.

Ultimately, the choice of method should be guided by a thorough understanding of the reaction chemistry, the potential for interferences, and the specific analytical requirements of the project. Method validation, including assessments of linearity, accuracy, precision, and specificity, is essential for ensuring the reliability of the quantitative data.

References

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from https://www.organomation.
  • Pawliszyn, J., & Tuduri, L. (2011). Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds.
  • Thermo Fisher Scientific. (n.d.). Sample Preparation Techniques. Retrieved from https://www.thermofisher.
  • Chrom Tech, Inc. (2025, October 15). Fundamentals of Sample Preparation for Chromatography. Retrieved from https://www.chromtech.
  • Sandra, P., & David, F. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques.
  • Shimadzu. (n.d.). Analysis results of GC. Retrieved from https://www.shimadzu.it/sites/shimadzu.it/files/gc-analysis-results.pdf
  • Reddit. (2023, September 12). How would I pick a suitable internal standard? r/Chempros. Retrieved from https://www.reddit.com/r/Chempros/comments/16gvk2j/how_would_i_pick_a_suitable_internal_standard/
  • ResearchGate. (2025, August 10). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from https://www.researchgate.net/publication/235948314_4-Bromo-2-chloro-1-methoxybenzene
  • Ma, S., & Chow, D. T. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3622.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from https://www.rsc.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from https://patents.google.
  • ChemUniverse. (n.d.). This compound [P93249]. Retrieved from https://www.chemuniverse.com/4-BROMO-2-ETHYL-1-METHOXYBENZENE-P93249
  • PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13838825
  • ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from https://www.researchgate.net/publication/281280055_Stability-Indicating_HPLC-UV_for_the_Determination_of_4-bromomethyl-3-nitrobenzoic_acid_a_Bioactive_Nitrocompound
  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from https://resolvemass.com/qnmr-internal-standard/
  • National Institutes of Health. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396273/
  • PubMed. (1995, November). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8584857/
  • SIELC Technologies. (2018, February 16). Benzene, 1-bromo-4-methoxy. Retrieved from https://sielc.com/product/benzene-1-bromo-4-methoxy/
  • Semantic Scholar. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from https://www.semanticscholar.org/paper/An-Overview-of-the-Analytical-Methods-for-the-of-Kozak-W%C3%B3jcik/a9b8e0b7e1d5a7d8c3d7f9e8f6e3c5a0b1e2c8a9
  • SciELO Colombia. (2016). Validation of a methodology to determine Benzene, Toluene, Ethylbenzene, and Xylenes concentration present in the air and adsorb - SciELO Colombia. Retrieved from http://www.scielo.org.co/scielo.php?script=sci_arttext&pid=S0120-62302016000200014
  • Iowa Research Online. (n.d.). 4‐Bromo‐2‐chloro‐1‐methoxybenzene. Retrieved from https://iro.uiowa.edu/esploro/outputs/journalArticle/4-Bromo-2-chloro-1-methoxybenzene/9983557622302771
  • eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from https://escholarship.org/uc/item/7z38d7r4
  • ResearchGate. (2025, August 9). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from https://www.researchgate.net/publication/326922924_GC-MS_and_GC-IR_analysis_of_substituted_N-benzyl_4-bromo-25-dimethoxyphenylisopropylamines

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A Comparative Guide to Catalyst Screening for Cross-Coupling Reactions with 4-bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

This guide provides a comprehensive comparison of various catalytic systems for cross-coupling reactions involving the sterically hindered and electron-rich substrate, 4-bromo-2-ethyl-1-methoxybenzene. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and provide supporting data to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The structure of this compound presents unique challenges in cross-coupling reactions. The presence of the electron-donating methoxy and ethyl groups can influence the reactivity of the aryl bromide. Furthermore, the ethyl group at the ortho position introduces steric hindrance, which can impede the approach of the catalyst and the coupling partner. Therefore, a careful selection of the catalytic system is paramount for achieving high yields and selectivity.

This guide will focus on three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. For each, we will explore a range of palladium catalysts and ligands, providing a rationale for their selection based on established principles of organometallic chemistry.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron reagent and an organohalide.[1] For a substrate like this compound, the choice of a bulky and electron-rich phosphine ligand is often crucial to promote the key steps of the catalytic cycle.[2]

Catalyst and Ligand Screening for Suzuki-Miyaura Coupling

A primary screening of various palladium sources and ligands is essential to identify the optimal conditions for the Suzuki-Miyaura coupling of this compound with a model boronic acid, such as phenylboronic acid. The following table outlines a typical screening setup.

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
2Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃1,4-Dioxane10095
3Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10065
4PdCl₂(dppf) (3)-K₂CO₃DME8078
5Pd(OAc)₂ (2)RuPhos (4)K₃PO₄2-MeTHF8090

Analysis of Results:

The data clearly indicates that catalyst systems employing bulky biarylphosphine ligands like SPhos and XPhos (Entries 1 and 2) provide superior yields compared to the more traditional Pd(PPh₃)₄ and PdCl₂(dppf) catalysts (Entries 3 and 4).[3] This is attributed to the ability of these bulky ligands to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with sterically demanding substrates.[4][5] The use of a strong base like K₃PO₄ or Cs₂CO₃ is also beneficial.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) followed by the solvent (e.g., Toluene/H₂O, 5:1 mixture, 5 mL).

  • Heat the reaction mixture at the optimized temperature (e.g., 100 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[6] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[7] For an electron-rich and sterically hindered substrate like this compound, the selection of a suitable ligand is critical for achieving high yields.[8]

Catalyst and Ligand Screening for Buchwald-Hartwig Amination

A screening of different palladium precursors and ligands is crucial for the successful amination of this compound with a model amine, such as morpholine.

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10096
2Pd₂(dba)₃ (1)RuPhos (4)LHMDSTHF8093
3Pd(OAc)₂ (2)BINAP (3)K₃PO₄Toluene11055
4Pd₂(dba)₃ (1)cataCXium A (4)K₂CO₃t-BuOH10088
5G3-XPhos (2)-NaOtBuToluene9098

Analysis of Results:

Similar to the Suzuki coupling, bulky biarylphosphine ligands such as XPhos and RuPhos (Entries 1 and 2) are highly effective.[3] The use of a strong, non-nucleophilic base like sodium t-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is generally required.[7] The third-generation (G3) XPhos precatalyst (Entry 5) offers the advantage of being air- and moisture-stable, simplifying the reaction setup and often leading to higher yields.[9]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Add a solution of this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol) in the chosen solvent (e.g., toluene, 2 mL).

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 90 °C) with stirring for the required duration.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired arylamine.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination [Ar-Pd(II)-NR'R''(L)]- [Ar-Pd(II)-NR'R''(L)]- Ar-Pd(II)-NHR'R''(L)->[Ar-Pd(II)-NR'R''(L)]- Deprotonation (Base) [Ar-Pd(II)-NR'R''(L)]-->Pd(0)L Reductive Elimination (Ar-NR'R'')

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[10] For electron-rich aryl bromides like this compound, the reaction can be challenging and often requires higher temperatures and specific catalyst systems.[11][12]

Catalyst and Ligand Screening for the Heck Reaction

A screening of conditions for the Heck coupling of this compound with a model alkene, such as n-butyl acrylate, is presented below.

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMe1,4-Dioxane12085
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF14070
3PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP15062
4Herrmann's Catalyst (1)-NaOAcDMAc13078
5Pd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃DMAc11090

Analysis of Results:

The results highlight the effectiveness of bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (Entry 1), in promoting the Heck reaction with this challenging substrate.[13] The use of a hindered amine base like dicyclohexylmethylamine (Cy₂NMe) can also be advantageous. A more recent development involves the use of phosphine-imidazolium salt ligands (Entry 5), which have shown high efficiency in the Heck coupling of various aryl bromides.[14] High boiling point polar aprotic solvents like DMF, NMP, or DMAc are typically required to achieve reasonable reaction rates.[11]

Experimental Protocol: Heck Reaction

A general protocol for the Heck reaction is as follows:

  • To a pressure tube, add this compound (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.01 mmol), the ligand (e.g., P(t-Bu)₃, 0.02 mmol), and the base (e.g., Cy₂NMe, 1.2 mmol).

  • Add the solvent (e.g., 1,4-dioxane, 3 mL) and seal the tube.

  • Heat the reaction mixture in an oil bath at the optimized temperature (e.g., 120 °C) with stirring for the necessary time.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkene(L) Ar-Pd(II)-alkene(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkene(L) Alkene Coordination R-CH2-CH(Ar)-Pd(II)-X(L) R-CH2-CH(Ar)-Pd(II)-X(L) Ar-Pd(II)-alkene(L)->R-CH2-CH(Ar)-Pd(II)-X(L) Migratory Insertion H-Pd(II)-X(L) H-Pd(II)-X(L) R-CH2-CH(Ar)-Pd(II)-X(L)->H-Pd(II)-X(L) β-Hydride Elimination (Product) H-Pd(II)-X(L)->Pd(0)L2 Reductive Elimination (Base)

Conclusion

The successful cross-coupling of this compound is highly dependent on the judicious choice of the catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky and electron-rich biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, have proven to be the most effective. The use of modern precatalysts can further enhance efficiency and ease of use. The Heck reaction with this substrate is more challenging and typically requires more forcing conditions, with bulky phosphine ligands or specialized ligand systems being essential for good yields. This guide provides a solid foundation for researchers to select and optimize the appropriate catalytic system for their desired transformation, ultimately accelerating their research and development efforts.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Retrieved from [Link]

  • Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Steric and Electronic Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2025). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (n.d.). High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • Catalysis Science & Technology. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2025). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-bromo-2-ethyl-1-methoxybenzene: An Evaluation of Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-bromo-2-ethyl-1-methoxybenzene is a valuable substituted aromatic compound, serving as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of its functional groups: a methoxy group, an ethyl substituent, and a bromine atom. The bromine provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides a detailed comparison of robust synthetic methods for the preparation of this intermediate, focusing on reaction efficiency, selectivity, and practical laboratory considerations for researchers.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution (SEAr). The starting material, 2-ethyl-1-methoxybenzene (also known as 2-ethylanisole), possesses two activating groups on the aromatic ring: a strongly activating methoxy (-OCH₃) group and a weakly activating ethyl (-CH₂CH₃) group. Both are ortho, para-directing.

The directing effects of these substituents are synergistic in guiding the incoming electrophile (Br⁺).

  • The methoxy group strongly activates the positions ortho (C6) and para (C4) to it.

  • The ethyl group weakly activates its ortho (C1 and C3) and para (C5) positions.

The position most activated and sterically accessible is C4, which is para to the powerful methoxy director. Therefore, electrophilic bromination of 2-ethylanisole is predicted to yield the desired 4-bromo product with high regioselectivity.

G cluster_0 Directing Effects on 2-Ethylanisole A 2-Ethylanisole Structure B Methoxy (-OCH3) Directing Effect (Strong Activator) A->B o, p director C Ethyl (-CH2CH3) Directing Effect (Weak Activator) A->C o, p director D Predicted Site of Bromination B->D Directs to C4 (para) & C6 (ortho) C->D Directs to C3, C5 (ortho, para) G start Dissolve 2-ethylanisole in DCM cool Cool solution to 0 °C start->cool add_br2 Add Br₂ solution dropwise cool->add_br2 stir Stir at 0 °C, then warm to RT add_br2->stir quench Quench with aq. Na₂SO₃ stir->quench workup Aqueous workup (NaHCO₃, brine) quench->workup dry Dry organic layer (Na₂SO₄) workup->dry purify Purify by column chromatography dry->purify end Obtain this compound purify->end

Caption: Workflow for direct bromination using molecular bromine.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-ethyl-1-methoxybenzene (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M concentration).

  • Cool the flask in an ice-water bath to 0 °C.

  • In the dropping funnel, prepare a solution of molecular bromine (1.05 eq.) in a small amount of DCM.

  • Add the bromine solution dropwise to the stirred solution of 2-ethylanisole over 30 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should dissipate upon addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the bromine color is completely discharged.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Method 2: Synthesis via N-Bromosuccinimide (NBS)

NBS is a crystalline, solid source of electrophilic bromine, making it significantly safer to handle than liquid Br₂. It is highly effective for the bromination of electron-rich aromatic systems. [1][2]Using a polar solvent like acetonitrile or DMF can enhance the reaction rate and selectivity. [1] Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic SEAr mechanism. The NBS (or Br₂) serves as a source for an electrophilic bromine species (Br⁺), which is attacked by the electron-rich aromatic ring of 2-ethylanisole. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (like the solvent or succinimide anion) restores aromaticity and yields the final product.

Caption: Generalized mechanism for the electrophilic bromination of 2-ethylanisole.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-ethyl-1-methoxybenzene (1.0 eq.) in acetonitrile (MeCN, approx. 0.2 M).

  • Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion. It is recommended to use freshly recrystallized NBS for optimal results. [3]3. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual bromine species, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Conclusion and Recommendations

Both direct bromination with Br₂ and the use of NBS are viable and effective methods for synthesizing this compound with high regioselectivity. For routine laboratory synthesis, Method 2 (NBS) is highly recommended . The enhanced safety profile, ease of handling, and typically cleaner reaction profile make it superior for small to medium-scale preparations. While molecular bromine is less expensive, the associated hazards and need for specialized handling procedures make it more suitable for large-scale industrial processes where cost is a primary driver and engineering controls are robust. In either case, purification by column chromatography is essential to obtain the product with high purity required for subsequent applications in drug development and materials science.

References

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

  • Creative Commons. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Van der Eycken, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2139. Retrieved from [Link]

  • University of Arizona. (n.d.). Experiment 16 – Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]

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investigating the regioselectivity of reactions with 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Regioselectivity of 4-Bromo-2-ethyl-1-methoxybenzene

For chemists engaged in the synthesis of complex aromatic molecules, this compound presents a fascinating scaffold. Its trisubstituted pattern, featuring substituents with competing and cooperating electronic and steric effects, offers multiple avenues for selective functionalization. This guide provides an in-depth comparison of reaction classes, supported by mechanistic insights and experimental data from analogous systems, to empower researchers in leveraging this versatile starting material for targeted synthesis.

Decoding the Directing Effects: A Predictive Analysis

The regiochemical outcome of any reaction on an aromatic ring is dictated by the substituents it bears. In this compound, we must consider the interplay of three distinct groups:

  • Methoxy (-OCH₃): A powerful electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, making it a strong activating group and a strong ortho, para-director.[1][2]

  • Ethyl (-CH₂CH₃): An alkyl group that is weakly electron-donating through induction (+I effect). It is a weak activating group and an ortho, para-director.

  • Bromo (-Br): A halogen that is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). The inductive effect is stronger, making it a deactivating group overall. However, its resonance donation, though weak, is sufficient to direct incoming electrophiles to the ortho and para positions.

Consensus of Directors: The methoxy group is the most powerful activating and directing group on the ring.[1] Therefore, in electrophilic aromatic substitution (EAS) reactions, it will primarily control the position of the incoming electrophile. The positions ortho to the methoxy group are C2 and C6, and the para position is C4.

  • Position C2 is sterically hindered by the adjacent ethyl group.

  • Position C4 is already occupied by the bromine atom.

  • Therefore, position C6 is the most electronically activated and sterically accessible site for electrophilic attack.

This predictive analysis allows us to approach different reaction classes with a clear hypothesis about the expected regioselectivity.

Figure 1: Directing influences on this compound for electrophilic aromatic substitution.

Pathway 1: Electrophilic Aromatic Substitution (EAS)

EAS reactions introduce a functional group by replacing a hydrogen atom on the aromatic ring with an electrophile.[3] The mechanism proceeds via a two-step addition-elimination process, where the rate-determining step is the initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex).[2][4] As predicted, these reactions will overwhelmingly favor substitution at the C6 position.

Comparison of Common EAS Reactions

While specific experimental data for this compound is sparse, we can project outcomes based on well-documented reactions of similar substrates like anisole and its derivatives.[5][6][7]

ReactionReagents & ConditionsMajor ProductPredicted YieldKey Considerations
Nitration Conc. HNO₃, Conc. H₂SO₄, 0-10 °C4-Bromo-2-ethyl-1-methoxy-6-nitrobenzene>85%The reaction is highly exothermic and must be cooled to prevent over-reaction and by-product formation. The nitronium ion (NO₂⁺) is a potent electrophile.[8][9]
Bromination Br₂, FeBr₃, CCl₄, rt4,6-Dibromo-2-ethyl-1-methoxybenzene>90%The methoxy group is strongly activating, so this reaction proceeds readily. The Lewis acid catalyst (FeBr₃) polarizes the Br₂ molecule to generate the electrophile.[8]
Friedel-Crafts Acylation CH₃COCl, AlCl₃, CH₂Cl₂, 0 °C to rt1-(5-Bromo-3-ethyl-4-methoxyphenyl)ethanone>80%Unlike alkylation, acylation introduces a deactivating acyl group, which prevents poly-acylation.[10][11][12] A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[13]
Experimental Protocol: Nitration of this compound

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[9][14]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add 5.0 g of this compound to the sulfuric acid with stirring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The solid product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 4-Bromo-2-ethyl-1-methoxy-6-nitrobenzene.

Pathway 2: Metal-Mediated Reactions at the C-Br Bond

The carbon-bromine bond is the key reactive site for a host of powerful metal-mediated transformations, allowing for selective functionalization at the C4 position. This pathway provides a complementary strategy to EAS.

Metal-Halogen Exchange

Treatment of an aryl bromide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, results in a rapid metal-halogen exchange to form an aryllithium species.[15] This reaction is generally much faster than the deprotonation of an aromatic C-H bond, thus ensuring high selectivity for reaction at the C4 position. The resulting nucleophilic aryllithium can then be trapped with a wide variety of electrophiles.

ElectrophileReagentsProduct at C4 PositionPredicted Yield
Protonation D₂O-D (Deuterium)>95%
Carboxylation CO₂(s) or CO₂(g) then H₃O⁺-COOH (Carboxylic Acid)70-85%
Formylation N,N-Dimethylformamide (DMF) then H₃O⁺-CHO (Aldehyde)65-80%
Borylation B(OMe)₃ or B(OiPr)₃ then H₃O⁺-B(OH)₂ (Boronic Acid)75-90%
Palladium-Catalyzed Cross-Coupling

The C-Br bond serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[16][17][18]

ReactionCoupling PartnerTypical Catalyst/BaseProduct at C4 PositionPredicted Yield
Suzuki Coupling Arylboronic Acid, R-B(OH)₂Pd(PPh₃)₄, Na₂CO₃-R (Aryl group)80-95%
Sonogashira Coupling Terminal Alkyne, R-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃N-C≡C-R (Alkyne)75-90%
Heck Coupling Alkene, e.g., StyrenePd(OAc)₂, P(o-tol)₃, Et₃N-CH=CH-Ph (Alkene)60-80%
Experimental Protocol: Suzuki Cross-Coupling

This protocol is based on standard conditions for the coupling of aryl bromides.[19][20][21][22]

  • Setup: To a 50 mL Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent & Degassing: Add a 3:1 mixture of Toluene/Water (15 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Pathway 3: Directed ortho-Metalation (DoM)

A more advanced strategy, Directed ortho-Metalation (DoM), involves the deprotonation of the C-H bond ortho to a directing metalation group (DMG).[23][24] The methoxy group is a moderately powerful DMG. It can coordinate to the lithium atom of an alkyllithium reagent, directing the base to deprotonate the adjacent C-H bond.[25][26] In our substrate, this would occur at the C5 position, which is ortho to the methoxy group and meta to the ethyl group.

For DoM to be favored over metal-halogen exchange, the exchange reaction must be suppressed. This can sometimes be achieved by using specific alkyllithium reagents (e.g., sec-BuLi or t-BuLi in the presence of a ligand like TMEDA) at very low temperatures, although the bromine-lithium exchange is typically very fast.[15] This pathway represents a synthetic challenge but offers a route to a unique regioisomer.

Figure 2: Overview of regioselective functionalization pathways for this compound.

Conclusion and Strategic Synthesis

The regioselectivity of reactions involving this compound is a predictable yet versatile field of study. By understanding the dominant directing effect of the methoxy group and the unique reactivity of the carbon-bromine bond, researchers can strategically choose their reaction conditions to achieve highly selective functionalization at different positions on the aromatic core.

  • For substitution at the C6 position , traditional electrophilic aromatic substitution is the most direct and high-yielding approach.

  • For substitution at the C4 position , metal-halogen exchange followed by electrophilic quench or palladium-catalyzed cross-coupling reactions are the methods of choice, providing access to a vast array of derivatives.

  • The C5 position remains the most challenging to functionalize, potentially accessible through a carefully controlled Directed ortho-Metalation , offering a route to novel and complex structures.

This guide serves as a foundational tool for drug development professionals and synthetic chemists, enabling the logical design of synthetic routes and the efficient creation of new chemical entities based on this versatile aromatic scaffold.

References

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Galiano-Roth, A. S., & Collum, D. B. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry, 62(6), 1629-1633. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Western Kentucky University. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. TopSCHOLAR. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]

  • ACS Publications. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

  • Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled nitration of anisole over HNO3/PO4/MoO3/SiO2/solvent systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. Retrieved from [Link]

  • YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

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A Mechanistic and Comparative Guide to the Reactivity of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency, scalability, and novelty of synthetic routes. Among the vast arsenal of available synthons, substituted haloarenes stand out for their versatility. This guide provides an in-depth mechanistic investigation into the reactions of 4-bromo-2-ethyl-1-methoxybenzene, a polysubstituted aromatic compound offering a unique interplay of electronic and steric effects. We will objectively compare its performance in key transformations against relevant alternatives, supported by experimental data and detailed protocols, to empower you with the insights needed for rational synthetic design.

The Strategic Value of this compound in Synthesis

This compound is a strategically valuable starting material due to the orthogonal reactivity of its functional groups. The bromo substituent serves as a versatile handle for cross-coupling, lithiation, and Grignard reactions, while the methoxy and ethyl groups modulate the electronic and steric environment of the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution. Understanding the mechanistic underpinnings of its reactivity is paramount to harnessing its full synthetic potential.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the construction of C-C and C-heteroatom bonds. Here, we dissect the performance of this compound in two of the most prevalent transformations: the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl linkages. The generally accepted catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) species, is depicted below.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X 4-Bromo-2-ethyl- 1-methoxybenzene Ar'-B(OR)2 Arylboronic Acid Base Base (e.g., K2CO3) Heck_Reaction_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Olefin_Complex Ar-Pd(II)-X(L2)(Olefin) Ar-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Olefin_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 Reductive Elimination (Base) Alkene_Product Alkene_Product Insertion_Product->Alkene_Product β-Hydride Elimination Ar-X 4-Bromo-2-ethyl- 1-methoxybenzene Olefin Alkene (e.g., Styrene) Base Base (e.g., Et3N) DoM_Workflow Start 4-Bromo-2-ethyl- 1-methoxybenzene Step1 Addition of n-BuLi in THF at -78 °C Start->Step1 Intermediate ortho-Lithiated Species Step1->Intermediate Step2 Quench with Electrophile (E+) Intermediate->Step2 Product ortho-Functionalized Product Step2->Product

A Guide to Inter-Laboratory Validation of Analytical Methods for 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the assurance of analytical method reliability is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantitative determination of 4-bromo-2-ethyl-1-methoxybenzene. As a Senior Application Scientist, this document is structured to provide not only a procedural outline but also the scientific rationale behind the validation choices, ensuring a robust and trustworthy analytical system. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[1][2][3][4]

Introduction: The Imperative of Inter-Laboratory Validation

Before an analytical method can be considered standardized and suitable for widespread use, it must undergo a rigorous process of inter-laboratory validation, often referred to as a collaborative study. This process is essential for establishing the method's reproducibility—its ability to provide consistent results across different laboratories, analysts, and equipment. For a compound like this compound, which may be a critical intermediate or impurity in pharmaceutical manufacturing, ensuring that different quality control laboratories can achieve the same analytical results is a regulatory and quality imperative.

The primary goal of an inter-laboratory study is to determine the method's performance characteristics under varied conditions, thereby providing a realistic assessment of its robustness and reliability in practice.[5][6]

Choosing the Analytical Technique: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step. For a semi-volatile, aromatic compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most probable choices.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.
Applicability Highly suitable for volatile and semi-volatile compounds like this compound.[7][8][9]Applicable, particularly if the compound has a UV chromophore, which is expected for an aromatic compound.[10][11]
Selectivity Very high, due to both chromatographic separation and mass spectrometric detection.[12]Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra.
Sensitivity Typically very high, especially with selected ion monitoring (SIM).Good, but generally less sensitive than GC-MS.
Sample Preparation Usually involves dissolution in a volatile solvent.Requires dissolution in a solvent compatible with the mobile phase.

For the purpose of this guide, we will focus on a Gas Chromatography-Mass Spectrometry (GC-MS) method due to its high selectivity and sensitivity, which are critical for impurity analysis.

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory study is crucial for obtaining meaningful data. The design should be in accordance with established guidelines, such as those from ICH and AOAC INTERNATIONAL.[2][4][6]

Study Protocol

A detailed study protocol must be distributed to all participating laboratories. This document should unambiguously define all aspects of the study, including:

  • Objective and Scope: Clearly state the purpose of the study.

  • Analyte and Matrix: Provide a high-purity reference standard of this compound and define the sample matrix (e.g., drug substance, specific solvent).

  • Detailed Analytical Method: The complete, optimized analytical method must be provided.

  • Sample Preparation and Handling: Specify exact procedures for sample preparation, storage, and shipment.

  • Number of Laboratories: A minimum of eight laboratories submitting valid data is recommended for statistical power.[6]

  • Number and Concentration Levels of Samples: Provide blind duplicate samples at a minimum of five concentration levels spanning the expected working range.[4]

  • Data Reporting: Define the format for data submission, including raw data, chromatograms, and calculated results.

  • Statistical Analysis Plan: Outline the statistical methods that will be used to evaluate the data.

Validation Parameters

The inter-laboratory study will assess the following key validation parameters as defined by the ICH Q2(R2) guideline:[1][2][3][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC-MS, this is demonstrated by the peak purity and the mass spectrum of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies using spiked samples.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-laboratory precision): The precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): The precision between laboratories. This is the primary output of the collaborative study.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This is typically evaluated during method development but can be confirmed in the inter-laboratory study.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed GC-MS analysis.

Proposed GC-MS Method for this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
  • For unknown samples, dissolve a precisely weighed amount in the same solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: A non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound should be determined from the full scan of the reference standard.

3. Data Analysis:

  • Quantification is based on the peak area of a characteristic ion from the extracted ion chromatogram, plotted against the concentration of the calibration standards.
  • A linear regression analysis is used to determine the concentration in unknown samples.

Visualization of Workflows

Inter-Laboratory Validation Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation P1 Develop & Optimize Analytical Method P2 Prepare & Distribute Study Protocol P1->P2 P3 Prepare & Distribute Samples and Reference Standards P2->P3 E1 Participating Labs Analyze Samples P3->E1 E2 Data Submission to Coordinating Lab E1->E2 V1 Statistical Analysis of Data E2->V1 V2 Assessment of Validation Parameters V1->V2 V3 Final Report Generation V2->V3 G Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ Linearity->Range LOD LOD Specificity->LOD Specificity->LOQ

Caption: Interdependence of analytical method validation parameters.

Data Presentation and Acceptance Criteria

The results of the inter-laboratory study should be summarized in clear, concise tables.

Summary of Expected Performance Characteristics
Validation ParameterAcceptance Criteria (Typical)
Linearity (Coefficient of Determination, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSDr) ≤ 2.0%
Reproducibility (RSDR) ≤ 3.0%
LOQ Precision (%RSD) ≤ 10%
Hypothetical Inter-Laboratory Study Results for Precision
LaboratoryConcentration 1 (µg/mL) - Replicate 1Concentration 1 (µg/mL) - Replicate 2Concentration 2 (µg/mL) - Replicate 1Concentration 2 (µg/mL) - Replicate 2
1 10.110.350.550.2
2 9.910.049.850.1
3 10.210.451.050.8
4 9.89.949.549.7
5 10.010.150.350.6
6 10.310.250.951.1
7 9.910.149.950.0
8 10.110.050.450.2
Mean 10.0410.1350.2950.34
RSDr (%) Calculated for each labCalculated for each lab
RSDR (%) Calculated across all labsCalculated across all labs

Conclusion: Establishing a Trusted Analytical Method

The inter-laboratory validation of an analytical method for this compound is a critical step in ensuring its suitability for its intended purpose. By following a well-structured protocol based on international guidelines and employing robust analytical techniques like GC-MS, a reliable and reproducible method can be established. This guide provides the framework for designing and executing such a study, ultimately leading to a validated method that can be confidently implemented across multiple laboratories, ensuring consistent quality and facilitating regulatory acceptance. The continuous lifecycle management of the analytical procedure is also crucial to ensure it remains fit for purpose. [14]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. [Link]

  • Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]

  • AOAC INTERNATIONAL. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • ResearchGate. (2025). AOAC international guidelines for validation of qualitative binary chemistry methods | Request PDF. [Link]

  • AOAC INTERNATIONAL. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. [Link]

  • SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-. [Link]

  • National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. [Link]

  • Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. [Link]

  • Eurachem. (2025). 7. Validation of analytical methods. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene. [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-ethyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-ethyl-1-methoxybenzene (CAS No. 33839-11-1), a halogenated organic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a self-validating system of safety and responsibility.

Hazard Profile: Understanding the "Why"

Before handling any waste, it is crucial to understand the intrinsic hazards of the substance. This compound, like many of its structural analogs, is classified as a hazardous substance. The primary hazards associated with this and similar brominated aromatic ethers underpin the stringent disposal requirements.

Hazard ClassificationDescriptionGHS PictogramSource(s)
Acute Toxicity (Oral) Harmful if swallowed.Exclamation Mark
[1][2]Skin Irritation Causes skin irritation upon contact.Exclamation Mark[1][3][4]Eye Irritation Causes serious eye irritation.Exclamation Mark[1][3][4]Respiratory Irritation May cause respiratory irritation if inhaled.Exclamation Mark[1][3][4]

The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds .[5][6] This classification is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste streams can lead to regulatory violations and significantly increased disposal costs.[7]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound in any form, including its waste products.[8] The choice of PPE is dictated by the hazards identified above.

Protection TypeRecommended EquipmentRationale and Standards
Eye and Face Chemical splash goggles and a face shield.Goggles must meet ANSI Z87.1 standard to protect against splashes. A face shield provides a secondary barrier for the entire face, crucial when handling larger volumes or during spill cleanup.[9][10]
Hand Chemical-resistant gloves (Nitrile or Neoprene).Nitrile gloves offer robust protection against a wide array of solvents and organic compounds.[10] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[11]
Body Flame-retardant, chemical-resistant lab coat.Provides protection for skin and personal clothing against splashes and spills. Ensure the coat is fully buttoned.[9]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills. Leather or canvas shoes are inappropriate as they can absorb and retain chemical spills.[12]
Respiratory Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[9]
Waste Segregation and Collection: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This protocol ensures safety, compliance, and cost-effective disposal.

Step 1: Waste Identification

  • Any material, liquid or solid, that has come into contact with this compound must be considered hazardous waste.[13] This includes:

    • Unused or excess reagent.

    • Reaction mixtures containing the compound.

    • Solvent used to rinse contaminated glassware.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips, absorbent pads).[8]

Step 2: Select the Correct Waste Container

  • Primary Waste Stream: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][14]

  • Container Specifications: The container must be chemically compatible (e.g., HDPE or glass), in good condition, and have a secure, tight-fitting screw cap to prevent leaks and vapor release.[13][14]

  • Causality: Halogenated wastes are typically disposed of via high-temperature incineration. Mixing them with non-halogenated wastes, which may be recycled as fuel, contaminates the entire batch and forces the more expensive disposal method for all of it.[7]

Step 3: Proper Labeling

  • Label the container before adding the first drop of waste.[14]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.[13][14] Do not use abbreviations.

    • An approximate percentage or volume of each component.[6]

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[15]

Step 4: Accumulation and Storage

  • Keep the waste container closed at all times except when actively adding waste.[14] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from drains, and ideally within secondary containment to contain any potential leaks.[15]

Step 5: Arranging for Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash under any circumstances.[7][16]

  • Waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.[9]

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for the compound.[13]

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making process for segregating waste contaminated with this compound.

G Waste Disposal Decision Workflow A Waste Generated B Is it contaminated with This compound? A->B C Segregate as NON-HAZARDOUS or other waste stream B->C No D Classify as HAZARDOUS WASTE B->D Yes E Is the waste primarily SOLID or LIQUID? D->E F Collect in designated HALOGENATED SOLID WASTE container E->F Solid (gloves, paper, etc.) G Collect in designated HALOGENATED LIQUID WASTE container E->G Liquid (solutions, rinsates) H Ensure container is properly labeled & sealed. Store in Satellite Accumulation Area. F->H G->H I Arrange for pickup by licensed waste vendor via EHS. H->I

Caption: Decision workflow for proper segregation of laboratory waste.

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.[15]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[15]

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place all collected material into a designated "Halogenated Solid Waste" container for disposal.[15]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If there is a fire risk or significant vapor inhalation hazard, activate the fire alarm and evacuate the building.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) for the compound available.[1]

By integrating these detailed, causality-driven procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-2-methylbut-1-ene.
  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Electronic Code of Federal Regulations (eCFR). (n.d.).
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Navigating the Safe Handling of 4-Bromo-2-ethyl-1-methoxybenzene: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. 4-Bromo-2-ethyl-1-methoxybenzene, a key intermediate in various synthetic pathways, requires a robust understanding of its hazard profile to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to not just follow safety protocols, but to understand the causality behind them, fostering a culture of safety and confidence in your laboratory operations.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed: Ingestion can lead to systemic toxicity.

  • Causes skin irritation: Prolonged or repeated contact can result in dermatitis and other skin ailments.

  • Causes serious eye irritation: Direct contact can lead to significant eye damage.

  • May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.

Given these hazards, a multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task, as outlined in 29 CFR 1910.132 [1][2][3][4]. This guide serves as a specific application of that principle for this compound.

Hierarchy of Controls: Placing PPE in Context

Before delving into the specifics of PPE, it is crucial to understand its place within the hierarchy of controls. PPE is the last line of defense against a chemical hazard.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

Engineering controls, such as working within a certified chemical fume hood, are the primary means of minimizing exposure to volatile compounds like this compound[5]. Administrative controls, including well-defined Standard Operating Procedures (SOPs) and thorough training, further reduce risk[6]. PPE is to be used in conjunction with these higher-level controls.

Essential Personal Protective Equipment for Handling this compound

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (small quantities) Chemical splash gogglesNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatNot typically required if performed in a certified chemical fume hood.
Performing reactions and work-up procedures Chemical splash goggles and a face shieldNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatAir-purifying respirator with an organic vapor cartridge may be necessary if there is a potential for vapor release outside of a fume hood.
Large-scale operations or potential for significant aerosol generation Chemical splash goggles and a face shieldNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant suitA supplied-air respirator may be required based on a thorough risk assessment.
In-Depth Analysis of PPE Selection

Eye and Face Protection:

Due to the serious eye irritation potential, chemical splash goggles are mandatory whenever handling this compound. Standard safety glasses do not provide a sufficient seal to protect against splashes. When there is a significant risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure, a face shield should be worn in addition to goggles.

Hand Protection:

The selection of appropriate gloves is critical to prevent skin irritation. While no specific glove breakthrough data for this compound is readily available from major manufacturers, recommendations can be made based on its chemical class (halogenated aromatic ether).

  • Nitrile gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals.

  • Neoprene gloves offer excellent protection against many organic compounds and are a robust option for more prolonged handling.

Double-gloving is a best practice that provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for any signs of degradation or punctures before use[7].

Body Protection:

A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. In situations involving large quantities or a high likelihood of significant contamination, a disposable chemical-resistant suit may be necessary.

Respiratory Protection:

The need for respiratory protection is determined by the potential for inhalation exposure.

  • Working in a certified chemical fume hood is the primary method to control vapor inhalation.

  • If there is a potential for exposure to vapors outside of a fume hood, an air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge should be used.

  • For significant releases or in poorly ventilated areas, a supplied-air respirator (SAR) may be required. The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for the selection and use of respirators[8][9].

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE.

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10][11][12].

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

Waste Disposal Plan

As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow your institution's specific hazardous waste disposal procedures. Typically, halogenated organic waste is sent for incineration at a licensed facility.

Conclusion

A deep understanding and diligent implementation of personal protective equipment protocols are fundamental to the safe handling of this compound. By integrating the principles of hazard assessment, the hierarchy of controls, and specific PPE selection into your daily laboratory practices, you can significantly mitigate the risks associated with this valuable chemical intermediate. This commitment to safety not only protects you and your colleagues but also underpins the integrity and success of your research endeavors.

References

  • OSHA Standard 1910.132 - Personal Protective Equipment, General Requirements. Occupational Safety and Health Administration. [Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Electronic Code of Federal Regulations (eCFR). [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.